Product packaging for 2-Chloro-4-iodonicotinic acid(Cat. No.:CAS No. 544671-78-5)

2-Chloro-4-iodonicotinic acid

Cat. No.: B1591275
CAS No.: 544671-78-5
M. Wt: 283.45 g/mol
InChI Key: XOMBFOCJXYZRSI-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinic acid is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClINO2 B1591275 2-Chloro-4-iodonicotinic acid CAS No. 544671-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodopyridine-3-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBFOCJXYZRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590320
Record name 2-Chloro-4-iodopyridine-3-carboxylic acid
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544671-78-5
Record name 2-Chloro-4-iodopyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinic acid
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Foundational & Exploratory

2-Chloro-4-iodonicotinic Acid: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of 2-Chloro-4-iodonicotinic acid, a pivotal heterocyclic intermediate in pharmaceutical research and development. We will delve into its core chemical properties, established synthetic routes, and its nuanced reactivity profile. The narrative emphasizes the causality behind experimental strategies, offering field-proven insights and detailed protocols. This document is designed to serve as a foundational resource for scientists leveraging this versatile molecule to construct novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of Trifunctional Heterocycles

In the landscape of drug discovery, the efficiency of a synthetic campaign is paramount. Scaffolds that offer multiple points for diversification in a controlled, predictable manner are invaluable. This compound emerges as a preeminent example of such a scaffold. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a chlorine atom, and an iodine atom, presents three distinct reactive sites. The true synthetic power of this molecule lies in the differential reactivity of the two halogen substituents, enabling chemists to perform selective, sequential cross-coupling reactions. This allows for the methodical and efficient construction of complex, highly functionalized molecules, making it a cornerstone intermediate in the synthesis of novel therapeutics.[1] This guide will provide the foundational knowledge required to exploit the full synthetic potential of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of successful laboratory execution. The data presented below has been consolidated from authoritative chemical databases and suppliers.

PropertyDataReference(s)
IUPAC Name 2-chloro-4-iodopyridine-3-carboxylic acid[2]
CAS Number 544671-78-5[3][4]
Molecular Formula C₆H₃ClINO₂[2][4]
Molecular Weight 283.45 g/mol [4]
Appearance Solid (Specific color not detailed)
Melting Point 175-178 °C (decomposition)[3][5]
Boiling Point 369.3 ± 42.0 °C (Predicted)[5]
Density 2.193 ± 0.06 g/cm³ (Predicted)[5]
Purity Typically ≥97%[4]

Synthesis and Production

While several synthetic routes to chlorinated nicotinic acids exist, a common and logical approach for this specific molecule involves the diazotization of a precursor, 4-amino-2-chloronicotinic acid, followed by a Sandmeyer-type iodination. This method is a staple of aromatic chemistry, valued for its reliability and the ready availability of the necessary reagents.

Synthetic Workflow Overview

The following diagram illustrates the high-level transformation from the amino-precursor to the final iodo-substituted product.

synthesis_workflow cluster_0 Diazotization cluster_1 Iodination A 4-Amino-2-chloronicotinic acid B Diazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C C This compound B->C KI, H₂O Warm to RT

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol outlines a standard laboratory procedure. The initial cooling to 0-5 °C is critical because diazonium salts are thermally unstable and can decompose prematurely. The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled, preventing dangerous temperature spikes and the formation of unwanted byproducts.

  • Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend the starting material, 4-amino-2-chloronicotinic acid, in a solution of dilute hydrochloric acid.

  • Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in deionized water and add it to the dropping funnel. Add the nitrite solution dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Iodination: In a separate beaker, dissolve a molar excess of potassium iodide (KI) in water. Add this KI solution slowly to the cold diazonium salt suspension.

  • Reaction Completion: After the addition is complete, the ice bath can be removed. Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Gentle heating may be required to drive the substitution to completion.

  • Isolation: The product will typically precipitate as a solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the hierarchical reactivity of its functional groups, which enables precise and selective molecular editing.

  • Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This makes the C-4 position far more reactive towards oxidative addition with palladium(0) catalysts. Consequently, a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille) can be performed selectively at the iodo-position while leaving the chloro-position intact.[1]

  • Sequential Functionalization: Once the C-4 position has been modified, the less reactive C-2 chloro-substituent can be targeted for a second transformation. This may involve another cross-coupling reaction under more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) or a nucleophilic aromatic substitution (SₙAr).

  • Carboxylic Acid Moiety: The carboxylic acid at C-3 provides a third reactive handle, most commonly used for amide bond formation through standard coupling reagents (e.g., EDC, HATU), allowing for the introduction of another element of diversity.

Logical Workflow for Sequential Cross-Coupling

This diagram illustrates the strategic logic for building molecular complexity using this compound as the starting scaffold.

reactivity_workflow A This compound B Intermediate: 4-Aryl/Alkynyl-2-chloronicotinic acid A->B Reaction 1 (Selective at C-4) e.g., Suzuki, Sonogashira (Pd(PPh₃)₄, Base) C Final Product: 2,4-Disubstituted Nicotinic Acid Derivative B->C Reaction 2 (at C-2) e.g., Buchwald-Hartwig Amination, SₙAr (Pd₂(dba)₃, Ligand, Base or Nucleophile)

Caption: Logical workflow for the sequential functionalization of the scaffold.

Safety and Handling

As a halogenated organic acid, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Based on data for the closely related compound 2-chloronicotinic acid, it should be considered a potential skin, eye, and respiratory tract irritant.[6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties and, more importantly, its predictable, hierarchical reactivity make it an ideal starting point for the synthesis of complex drug candidates. By enabling selective, sequential modifications at the C-4 and C-2 positions, it provides an efficient and powerful pathway to generate diverse molecular libraries, accelerating the discovery of new and effective therapeutics.

References

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-iodonicotinic acid, identified by its CAS number 544671-78-5 , is a strategically important heterocyclic building block in medicinal chemistry.[1] Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a chloro substituent, and an iodo substituent at specific positions, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic positioning of the reactive chloro and iodo groups allows for selective and sequential functionalization, making it an invaluable tool in the construction of diverse compound libraries for drug discovery programs.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. The presence of both a chlorine and an iodine atom on the pyridine ring, in addition to the carboxylic acid group, provides multiple reactive sites for chemical modification.

Chemical Structure:

Caption: Core Identity of this compound.

Physicochemical Data Summary:

PropertyValueSource
Physical StateSolid[2]
Melting Point175-178 °C (decomposes)[2]
PurityTypically ≥97%[1]
StorageRoom temperature[1]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the carboxylation of a pre-functionalized pyridine precursor. A common method starts with 2-chloro-3-iodopyridine, which is then carboxylated using carbon dioxide. While specific industrial-scale protocols are often proprietary, the general transformation is outlined below.

Synthetic Pathway Overview:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative Laboratory Scale):

  • Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a gas inlet, and a reflux condenser. The system is flushed with an inert gas, such as argon or nitrogen.

  • Reagents: 2-chloro-3-iodopyridine is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). A suitable catalyst is added to the reaction mixture.

  • Carboxylation: Carbon dioxide gas is bubbled through the solution, or the reaction is conducted under a CO₂ atmosphere. The reaction mixture is heated to the appropriate temperature and stirred for a specified time, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using methods such as crystallization, recrystallization, or extraction to yield this compound.

Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound stems from the differential reactivity of its three functional groups. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The chloro and iodo substituents on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution and are excellent handles for transition metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

Reactivity_Diagram start This compound ester Ester Derivatives start->ester Esterification (R-OH, H⁺) amide Amide Derivatives start->amide Amidation (R₂NH, coupling agent) suzuki Suzuki Coupling Product (Aryl/Heteroaryl at C4) start->suzuki Pd-catalyzed (Ar-B(OH)₂, base) at C4-I bond buchwald Buchwald-Hartwig Amination (Amine at C2 or C4) start->buchwald Pd-catalyzed (R₂NH, base) at C2-Cl or C4-I bond sonogashira Sonogashira Coupling Product (Alkyne at C4) start->sonogashira Pd/Cu-catalyzed (R-C≡CH, base) at C4-I bond

Caption: Major reaction pathways of this compound.

The iodine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compared to the chlorine at the 2-position. This allows for selective functionalization at the C4-position while leaving the C2-chloro group intact for subsequent modifications. This orthogonal reactivity is a key feature that makes this molecule a valuable building block.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The pyridine scaffold is a common feature in many small-molecule drugs, and this trifunctionalized building block provides an efficient entry point for creating diverse libraries of compounds for screening.

Workflow in a Drug Discovery Campaign:

Drug_Discovery_Workflow A This compound (Starting Material) B Suzuki Coupling (Introduce aryl group at C4) A->B C Amide Coupling (Introduce diversity at COOH) B->C D Nucleophilic Substitution (Introduce diversity at C2) C->D E Library of Analogs D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Role of this compound in a typical drug discovery workflow.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in public literature, its structural motifs are present in numerous patented compounds in development. The ability to perform selective cross-coupling reactions at the C4 position is particularly valuable for installing key pharmacophoric elements that interact with the target protein.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected NMR signals can be predicted based on the analysis of similar structures.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylic acid groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from the closely related 2-chloronicotinic acid can provide guidance.

General Safety Recommendations (inferred from related compounds):

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][5]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4][5]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][5]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][5]

Conclusion and Future Outlook

This compound is a high-value building block for the pharmaceutical industry. Its trifunctionalized nature allows for the creation of complex and diverse molecular structures through selective and sequential chemical transformations. As the demand for novel therapeutics continues to grow, particularly in the area of targeted therapies like kinase inhibitors, the importance of versatile and strategically designed intermediates such as this compound is expected to increase. Further research into more efficient and sustainable synthetic routes for this compound will be beneficial for the broader drug discovery and development community.

References

Synthesis of 2-Chloro-4-iodonicotinic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodonicotinic Acid Precursors

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex pharmaceutical and agrochemical agents. Its utility stems from the orthogonal reactivity of the chloro, iodo, and carboxylic acid moieties, which allows for selective, stepwise modifications. This guide provides a comprehensive overview of the core synthetic strategies for obtaining the essential precursors to this valuable intermediate. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present a logical, multi-step pathway for the synthesis of this compound, with a focus on its primary precursors.

Introduction and Retrosynthetic Strategy

The strategic synthesis of polysubstituted aromatic and heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. 2-Chloronicotinic acid and its derivatives are crucial intermediates in the production of various bioactive compounds, including fungicides like boscalid and herbicides.[1][2] The introduction of an additional iodine atom at the 4-position creates a versatile scaffold for further functionalization, particularly through metal-catalyzed cross-coupling reactions.

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that hinges on the sequential introduction of the halogen substituents. The most robust and well-documented approach involves the synthesis of a stable, chlorinated precursor followed by the introduction of the iodo group. This leads us to identify two key precursors:

  • 2-Chloronicotinic Acid: The foundational scaffold upon which the iodo group will be installed.

  • 2-Chloro-4-aminonicotinic Acid: The immediate precursor for the introduction of the iodine via a Sandmeyer reaction, a reliable method for converting an amino group into a halide.

This guide will focus on the efficient synthesis of these two critical precursors.

Retrosynthesis target This compound precursor1 2-Chloro-4-aminonicotinic Acid target->precursor1 Sandmeyer Reaction (Diazotization + Iodination) precursor2 2-Chloro-4-nitronicotinic Acid precursor1->precursor2 Nitro Group Reduction precursor3 2-Chloronicotinic Acid precursor2->precursor3 Nitration precursor4 Nicotinic Acid N-oxide precursor3->precursor4 Chlorination (e.g., POCl3) start Nicotinic Acid precursor4->start N-Oxidation (e.g., H2O2) Synthesis_2CNA cluster_main Primary Synthetic Route cluster_alt Alternative Routes start Nicotinic Acid n_oxide Nicotinic Acid N-oxide start->n_oxide H₂O₂ / Acetic Acid product 2-Chloronicotinic Acid n_oxide->product POCl₃ / Heat alt1_start 2-Chloro-3-methylpyridine alt_product 2-Chloronicotinic Acid alt1_start->alt_product Oxidation alt2_start 2-Chloro-3-cyanopyridine alt2_start->alt_product Hydrolysis Nitration_Reduction start 2-Chloronicotinic Acid nitro_intermediate 2-Chloro-4-nitronicotinic Acid start->nitro_intermediate HNO₃ / H₂SO₄ product 2-Chloro-4-aminonicotinic Acid nitro_intermediate->product Reduction (e.g., H₂, Raney Ni)

References

A Technical Guide to the Spectroscopic Profile of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characteristics of 2-chloro-4-iodonicotinic acid. In the absence of publicly available, experimentally-derived spectra for this compound, this guide synthesizes predicted spectroscopic behaviors based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These predictions are supported by comparative analysis of structurally related analogs to provide a robust analytical framework for researchers working with this compound. Methodologies for acquiring such data are also detailed to facilitate experimental validation.

Introduction and Molecular Structure

This compound, with the CAS Number 544671-78-5, is a halogenated pyridine derivative.[1] Its structure, featuring a carboxylic acid, a chlorine atom, and an iodine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine and the pyridine nitrogen, combined with the bulky and polarizable iodine atom, results in a unique electronic and steric profile that can be elucidated through various spectroscopic techniques. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine ring.

  • H-5 and H-6 Protons: The pyridine ring has two aromatic protons. Due to the anisotropic effect of the ring current, these protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the chlorine atom at C-2 and the carboxylic acid at C-3 will deshield the adjacent protons.

    • H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it. It is expected to appear at the most downfield position.

    • H-5: This proton is expected to be upfield relative to H-6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~ 8.0 - 8.4d
H-6~ 8.5 - 8.9d
-COOH~ 13.0 - 14.0br s

It is important to note that these are estimated values. The actual chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the six carbon atoms of the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-3~ 135 - 140
C-4~ 100 - 105
C-5~ 140 - 145
C-6~ 150 - 155
-COOH~ 165 - 170

The carbon atom bearing the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase and Baseline Correction ft->phase integrate Integration and Peak Picking phase->integrate

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad, strong
C-H (Aromatic)3100 - 3000Weak to medium
C=O (Carboxylic Acid)1720 - 1680Strong, sharp
C=N, C=C (Pyridine Ring)1600 - 1450Medium to strong
C-Cl850 - 550Medium
C-I~500Medium

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The molecular weight of this compound is 283.45 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 283. The presence of chlorine and iodine will result in a characteristic isotopic pattern.

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which will produce an M+2 peak with an intensity of about one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I).

  • Fragmentation: The molecular ion can undergo fragmentation, with common losses including:

    • Loss of -OH (m/z 266)

    • Loss of -COOH (m/z 238)

    • Loss of Cl (m/z 248)

    • Loss of I (m/z 156)

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment
283/285[M]⁺
266/268[M - OH]⁺
238/240[M - COOH]⁺
248[M - Cl]⁺
156[M - I]⁺
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI for fragmentation information or ESI for a softer ionization that often preserves the molecular ion).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the spectrum to determine the molecular weight and identify the fragmentation patterns.

Conclusion

References

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, halogenated heterocycles have emerged as particularly powerful tools, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of 2-Chloro-4-iodonicotinic acid, a highly functionalized pyridine derivative, and elucidates its pivotal role as a cornerstone in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties and Strategic Importance

This compound is a trifunctional scaffold, presenting medicinal chemists with three distinct points for chemical modification: a nucleophilic substitution- and cross-coupling-reactive chloro group at the 2-position, a highly reactive iodo group at the 4-position prime for a variety of cross-coupling reactions, and a carboxylic acid at the 3-position for amide bond formation or other derivatizations. This unique arrangement of functional groups allows for a programmed and regioselective approach to the synthesis of complex drug molecules.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundMethyl 2-chloro-4-iodonicotinate
CAS Number 544671-78-5[1]185041-05-8[2][3]
Molecular Formula C₆H₃ClINO₂[1]C₇H₅ClINO₂[2][3]
Molecular Weight 283.45 g/mol [1]297.48 g/mol [2][3]
Appearance White to brown crystalline powderWhite to brown crystalline powder[2]
Melting Point 175-178 °C (dec.)[4]85-86 °C[5]
Boiling Point Not available304.4 °C at 760 mmHg[2]
Purity Typically ≥97%[1]Typically ≥97%

The strategic value of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 4-position while leaving the 2-chloro group intact for subsequent transformations. This orthogonal reactivity is a key principle that underpins its utility in multi-step synthetic sequences.

Synthesis and Reactivity: A Platform for Molecular Diversity

The synthesis of this compound typically begins with the more readily available 2-chloronicotinic acid. While specific, detailed protocols for the direct iodination are proprietary or scattered in patent literature, the transformation can be achieved through electrophilic iodination. The electron-withdrawing nature of the chlorine and carboxylic acid groups directs the incoming electrophile to the 4-position of the pyridine ring.

The true synthetic power of this compound is unleashed in its subsequent reactions, particularly in palladium-catalyzed cross-coupling, which allows for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[5]

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6] In the context of this compound, this reaction is preferentially carried out at the more reactive iodo position. This is a crucial step in the synthesis of numerous kinase inhibitors, where a substituted aryl or heteroaryl group is installed at this position to interact with the ATP-binding site of the target kinase.

A prime example of this strategy is in the synthesis of the core scaffold of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase.[3][7] The synthesis involves the Suzuki coupling of an arylboronic acid, such as 4-chlorophenylboronic acid, to the 4-position of a protected 7-azaindole precursor, which is structurally analogous to our title compound.[3][7]

Suzuki_Coupling start This compound Derivative product 4-Aryl-2-chloronicotinic Acid Derivative start->product Suzuki-Miyaura Coupling boronic Arylboronic Acid (R-B(OH)₂) boronic->product pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_cat->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: Generalized Suzuki-Miyaura coupling of a this compound derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the this compound derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing rigid alkynyl linkers or for the synthesis of precursors to various heterocyclic systems. The reaction employs a palladium catalyst and a copper(I) co-catalyst.[7] As with the Suzuki coupling, the reaction with this compound proceeds selectively at the 4-iodo position.

Sonogashira_Coupling start This compound Derivative product 4-Alkynyl-2-chloronicotinic Acid Derivative start->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_cat Pd(0) Catalyst pd_cat->product cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->product base Amine Base (e.g., Et₃N) base->product

Caption: Generalized Sonogashira coupling of a this compound derivative.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) iodide co-catalyst (0.05-0.10 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of an amine with an aryl halide. While the 4-iodo position can be used for this transformation, it is often more strategic to first perform a C-C coupling at the 4-position and then utilize the remaining 2-chloro position for a subsequent Buchwald-Hartwig amination. This sequential approach allows for the construction of highly complex and diverse molecular scaffolds.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The 7-azaindole scaffold, which can be readily synthesized from this compound derivatives, is a privileged structure in kinase inhibitor design.[8]

Case Study: The BRAF V600E Inhibitor Vemurafenib (PLX4032)

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutation, which is present in approximately 50% of melanomas.[10] The core of Vemurafenib is a pyrrolo[2,3-b]pyridine (a 7-azaindole). The synthesis of this core relies on a Suzuki coupling to install the 4-chlorophenyl group, a reaction directly analogous to the reactivity of this compound.[3][7]

The MAPK/ERK signaling pathway is a key cascade that regulates cell growth and survival. In melanoma cells with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (PLX4032) Vemurafenib->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the site of action of Vemurafenib.

The development of Vemurafenib showcases the power of utilizing building blocks like this compound. The ability to selectively functionalize the pyridine core allows for the precise tuning of the inhibitor's properties to achieve high potency and selectivity.

Table 2: In Vitro Activity of Vemurafenib (PLX4032)

Kinase TargetIC₅₀ (nM)Cell LineEffect
BRAF V600E 31[11]Melanoma cellsInhibition of proliferation[11]
Wild-type BRAF 100[11]-Lower potency
CRAF 48-Off-target activity

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique arrangement of functional groups, coupled with the differential reactivity of its halogen substituents, provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The principles of its reactivity, particularly in regioselective cross-coupling reactions, are directly applicable to the synthesis of high-value pharmaceutical targets, most notably kinase inhibitors like Vemurafenib. For researchers and scientists in drug development, a thorough understanding of the chemistry of such pivotal intermediates is not just advantageous—it is essential for the continued innovation of targeted therapies that address unmet medical needs.

References

Discovering Novel Derivatives of 2-Chloro-4-iodonicotinic Acid: A Strategic Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-4-iodonicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the nicotinic acid framework is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives have shown high efficacy in treating a wide range of diseases.[1][2][3] The strategic introduction of halogen atoms onto this scaffold transforms it into a versatile platform for chemical exploration, enabling the precise and controlled introduction of diverse functional groups.

This compound, in particular, is a building block of significant interest for drug discovery programs.[4] Its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position. This reactivity differential is the cornerstone of a rational and sequential derivatization strategy, allowing researchers to build molecular complexity in a controlled, step-wise manner.

This guide provides a comprehensive overview of the core synthetic strategies for derivatizing the this compound scaffold. We will delve into the mechanistic rationale behind key transformations, provide field-proven experimental protocols, and present a logical workflow for maximizing the chemical diversity accessible from this valuable starting material.

Chapter 1: The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the distinct reactivity profiles of the C-I and C-Cl bonds. Understanding the basis of this orthogonality is critical for designing successful synthetic campaigns.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the first and rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The bond dissociation energy of C-I is lower than that of C-Br, which is much lower than C-Cl. Consequently, oxidative addition occurs preferentially at the more labile C-I bond at the C4 position, leaving the C-Cl bond at C2 intact under carefully controlled conditions.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This property is amplified by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. This electronic profile makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C6 positions (ortho and para to the ring nitrogen).[8][9] The SNAr reaction provides a complementary method for functionalization, primarily targeting the C2-Cl bond, often after the C4 position has been elaborated via cross-coupling.[10]

This differential reactivity allows for a two-step, sequential functionalization strategy, which is the central theme of this guide.

Caption: Orthogonal reactivity of the this compound scaffold.

Chapter 2: Strategic Derivatization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the primary tools for the initial functionalization of the C4-iodo position.[5] The two most widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Carbon Scaffolds

The Suzuki-Miyaura reaction is an exceptionally robust method for forming C-C bonds by coupling the C4-iodo position with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.[7][11]

Causality of Component Selection:

  • Palladium Catalyst: The choice of catalyst is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide higher yields, faster reaction times, and broader substrate scope, especially with more challenging substrates.[12]

  • Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[11][13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[14]

Comparative Data for Catalyst Systems

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)[12]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid at the C4 position.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) active species can be oxidized by air.

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous THF) via syringe. Degassing prevents oxidation of the catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C4 position.[15][16][17]

Causality of Component Selection:

  • Catalyst/Ligand System: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction.[18] Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the crucial reductive elimination step that forms the C-N bond and regenerates the catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the appropriate ligand (e.g., 4 mol%) to a dry reaction vessel.

  • Substrate Addition: Add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

  • Solvent and Nucleophile: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

After functionalizing the C4 position, the C2-chloro substituent becomes the primary site for further derivatization. SNAr reactions are an excellent choice for this transformation, leveraging the inherent electrophilicity of the pyridine ring.[8][19] This reaction is often thermally driven and does not require a metal catalyst.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Addition: The nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient carbon atom at the C2 position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

Detailed Experimental Protocol: SNAr with an Amine

This protocol is adapted from methodologies for the amination of 2-chloronicotinic acid derivatives.[10][20]

  • Reagent Setup: In a sealed reaction vial, combine the C4-substituted-2-chloronicotinic acid derivative (1.0 equiv) and the desired amine (2.0-5.0 equiv). Using an excess of the amine can serve as both the nucleophile and the base.

  • Solvent: Add a polar aprotic solvent such as DMSO or NMP, or in some cases, the reaction can be run neat (without solvent).

  • Reaction: Seal the vial tightly and heat to a high temperature (e.g., 100-150 °C). Microwave irradiation can often accelerate this transformation significantly.[20]

  • Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and dilute with water. Adjust the pH to precipitate the product or to allow for extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Chapter 4: A Unified Workflow for Sequential Derivatization

The true power of the this compound scaffold is realized through a logical, sequential workflow that combines the strategies discussed. This approach allows for the creation of large, diverse libraries of compounds from a single starting material.

G A Start: This compound B Step 1: C4-Position Functionalization A->B C1 Suzuki Coupling (Aryl/Alkyl Boronic Acid) B->C1 C-C Bond C2 Buchwald-Hartwig (Amine) B->C2 C-N Bond D Intermediate: 2-Chloro-4-substituted- nicotinic Acid C1->D C2->D E Step 2: C2-Position Functionalization D->E F1 SNAr Reaction (Amine, Alcohol, Thiol) E->F1 Thermal/Base F2 Buchwald-Hartwig (Challenging C-Cl Coupling) E->F2 Pd-Catalyzed G Final Product: 2,4-Disubstituted Nicotinic Acid Derivative F1->G F2->G

Caption: A unified workflow for the sequential derivatization of the scaffold.

This workflow highlights the primary decision-making process for the medicinal chemist. The initial choice of a cross-coupling partner for the C4 position dictates the core of the new analogue series. Subsequently, the C2 position can be modified, often with a different class of nucleophile, to fine-tune properties such as solubility, metabolic stability, and target engagement.

Conclusion

This compound is a powerful and versatile scaffold for the discovery of novel chemical entities. By leveraging the principles of orthogonal reactivity, researchers can employ a rational and efficient synthetic strategy. The preferential reaction of the C4-iodo position in palladium-catalyzed cross-coupling reactions, followed by the functionalization of the C2-chloro position via nucleophilic aromatic substitution, provides a robust and modular approach to library synthesis. The protocols and strategies outlined in this guide offer a solid foundation for drug development professionals to unlock the full potential of this valuable building block in their quest for new therapeutic agents.

References

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-iodonicotinic acid, a halogenated heterocyclic building block with significant potential in pharmaceutical research and development. We will explore its synthetic versatility, focusing on the strategic application of palladium-catalyzed cross-coupling reactions to generate diverse molecular scaffolds. The guide will detail its utility in the synthesis of targeted therapies, with a particular focus on the development of kinase inhibitors and anti-inflammatory agents. By providing both the theoretical framework and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their discovery programs.

Introduction: The Value Proposition of a Differentiated Scaffold

In the landscape of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound (CAS: 544671-78-5) emerges as a highly valuable, yet under-utilized, building block for the construction of complex drug-like molecules.[1][2] Its inherent structural features—a pyridine core, a carboxylic acid handle, and two distinct halogen atoms at the C2 and C4 positions—offer a unique combination of synthetic opportunities.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs due to its ability to engage in favorable interactions with biological targets and its metabolic stability. The carboxylic acid provides a convenient point for amide bond formation or other conjugations. However, the true synthetic power of this molecule lies in the differential reactivity of the chloro and iodo substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective, sequential functionalization, making this compound an ideal starting point for the programmed synthesis of highly decorated pyridine derivatives.

This guide will dissect the strategic advantages of this scaffold, providing a rationale for its application in lead discovery and optimization, and offering practical guidance for its synthetic manipulation.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 544671-78-5[1][3]
Molecular Formula C₆H₃ClINO₂[1][3]
Molecular Weight 283.45 g/mol [1][3]
Appearance Off-white to light yellow solid
Melting Point 175-178 °C (decomposes)[4]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)
Synthesis of this compound

While this compound is commercially available from various suppliers, an understanding of its synthesis is valuable for process development and cost-of-goods analysis. A common synthetic route starts from the more readily available 2-chloronicotinic acid.

Synthesis_of_2_Chloro_4_iodonicotinic_acid start 2-Chloronicotinic Acid step1 Protection (e.g., Esterification) start->step1 intermediate1 2-Chloronicotinate Ester step1->intermediate1 step2 Directed Ortho-metalation (e.g., LDA, -78 °C) intermediate1->step2 intermediate2 Lithiated Intermediate step2->intermediate2 step3 Iodination (e.g., I₂ quench) intermediate2->step3 intermediate3 Protected 2-Chloro-4-iodonicotinate step3->intermediate3 step4 Deprotection (Hydrolysis) intermediate3->step4 product This compound step4->product

Synthetic overview for this compound.

The Synthetic Powerhouse: Sequential Cross-Coupling Reactions

The primary application of this compound in drug discovery is as a scaffold for sequential, palladium-catalyzed cross-coupling reactions. This allows for the controlled and directional introduction of complexity, a cornerstone of modern medicinal chemistry.

Sequential_Cross_Coupling start This compound (or ester) Cl I reaction1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) Selective at C4-I bond start:c4->reaction1 intermediate 2-Chloro-4-substituted-nicotinic Acid Cl reaction1->intermediate:f0 reaction2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) At C2-Cl bond intermediate:c2->reaction2 product 2,4-Disubstituted Nicotinic Acid reaction2->product:f0

Sequential cross-coupling strategy.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters make it a first-choice reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound methyl ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd(OAc)₂ (0.03 equiv.) and a suitable phosphine ligand like SPhos (0.06 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-nicotinic acid methyl ester.

This protocol leverages the higher reactivity of the C-I bond, leaving the C-Cl bond intact for a subsequent coupling step.[5][6][7]

Stille and Sonogashira Couplings: Expanding Chemical Space

While the Suzuki coupling is prevalent, the Stille and Sonogashira reactions provide access to different types of molecular architecture.

  • Stille Coupling: This reaction utilizes organostannanes and is known for its tolerance of sensitive functional groups. It can be employed to introduce alkyl, alkenyl, and aryl groups.[8][9][10][11][12]

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a linear and rigid alkyne linker, which can be valuable for probing binding pockets in drug targets.[13][14]

The reaction conditions for these couplings are analogous to the Suzuki protocol, involving a palladium catalyst and, in the case of Sonogashira, a copper(I) co-catalyst.[1][13]

Pharmaceutical Applications: From Scaffold to Drug Candidate

The derivatives of this compound are of particular interest in the development of kinase inhibitors and anti-inflammatory agents.

Kinase Inhibitors: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[15] Several approved JAK inhibitors feature a nitrogen-containing heterocyclic core. The 2,4-disubstituted nicotinic acid scaffold can serve as a versatile template for the development of novel JAK inhibitors.

JAK_Inhibitor_Scaffold scaffold 2,4-Disubstituted Nicotinic Acid Scaffold hinge Hinge-Binding Motif (e.g., Aminopyrimidine) scaffold->hinge gatekeeper Interaction with Gatekeeper Residue scaffold->gatekeeper solvent Solvent-Exposed Region (Tail Group for Selectivity/PK) scaffold->solvent Carboxylic Acid Derivative

Pharmacophore model for a nicotinic acid-based kinase inhibitor.

By using a Suzuki coupling at the C4-position to introduce a moiety that interacts with the solvent-exposed region of the ATP binding site, and a subsequent Buchwald-Hartwig amination at the C2-position to install a hinge-binding motif, potent and selective JAK inhibitors can be synthesized.[2][4]

Anti-Inflammatory Agents

Derivatives of nicotinic acid have a long history as anti-inflammatory agents.[16][17][18] The mechanism of action can be varied, including the inhibition of enzymes like cyclooxygenase (COX). The 2,4-disubstituted nicotinic acid core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against inflammatory targets. For instance, the non-steroidal anti-inflammatory drug (NSAID) Flunixin is a 2-(arylamino)nicotinic acid derivative.[17]

Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a variety of physiological processes. Modulators of nAChRs have therapeutic potential in neurological disorders and addiction. Substituted pyridines are core components of many nAChR ligands. The this compound scaffold can be used to synthesize novel antagonists by introducing bulky substituents through cross-coupling reactions that can sterically block the receptor channel or allosterically modulate its function.[19][20][21][22][23]

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound represents a powerful and versatile building block for the synthesis of complex pharmaceutical compounds. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables programmed, sequential cross-coupling reactions. This allows for the efficient and controlled construction of highly substituted pyridine scaffolds. The demonstrated and potential applications of its derivatives as kinase inhibitors, anti-inflammatory agents, and nAChR modulators underscore its relevance in modern drug discovery. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will be paramount to the successful development of the next generation of therapeutics.

References

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-iodonicotinic acid, a halogenated pyridine derivative, has emerged as a highly versatile and valuable scaffold. Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom at the 2-position, and an iodine atom at the 4-position, offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂N/A
Molecular Weight 283.45 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 175-178°C (decomposes)[1]
Solubility Soluble in many organic solventsN/A

The reactivity of this compound is dictated by its three distinct functional groups. The carboxylic acid allows for standard transformations such as esterification and amidation. The two halogen substituents, chlorine and iodine, are the key to its versatility in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent palladium catalyst. This difference in reactivity allows for selective functionalization at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations.

Synthesis of this compound: A Plausible Synthetic Pathway

The synthesis of this compound can be envisaged through a multi-step sequence starting from the readily available 2-chloronicotinic acid. While a direct and detailed protocol for the regioselective iodination at the 4-position is not extensively documented in readily available literature, a plausible and chemically sound approach involves a Sandmeyer reaction, a cornerstone of aromatic functional group interconversion.[2][3][4][5]

A likely synthetic route would proceed via the following key steps:

  • N-Oxidation of 2-chloronicotinic acid to protect the pyridine ring and activate it for subsequent functionalization.

  • Nitration at the 4-position of the pyridine N-oxide.

  • Reduction of the nitro group to a primary amine, yielding 4-amino-2-chloronicotinic acid.

  • Diazotization of the amino group followed by a Sandmeyer-type iodination to install the iodine at the 4-position.[1][2][3][4][5]

Synthesis_of_2-Chloro-4-iodonicotinic_acid 2-Chloronicotinic_Acid 2-Chloronicotinic Acid N_Oxidation N-Oxidation 2-Chloronicotinic_Acid->N_Oxidation 2-Chloro-nicotinic_acid_N-oxide 2-Chloronicotinic acid N-oxide N_Oxidation->2-Chloro-nicotinic_acid_N-oxide Nitration Nitration 2-Chloro-nicotinic_acid_N-oxide->Nitration 2-Chloro-4-nitro-nicotinic_acid_N-oxide 2-Chloro-4-nitronicotinic acid N-oxide Nitration->2-Chloro-4-nitro-nicotinic_acid_N-oxide Reduction Reduction 2-Chloro-4-nitro-nicotinic_acid_N-oxide->Reduction 4-Amino-2-chloronicotinic_acid 4-Amino-2-chloronicotinic acid Reduction->4-Amino-2-chloronicotinic_acid Sandmeyer_Reaction Sandmeyer Reaction (Diazotization/Iodination) 4-Amino-2-chloronicotinic_acid->Sandmeyer_Reaction Final_Product This compound Sandmeyer_Reaction->Final_Product

Caption: Plausible synthetic workflow for this compound.

Core Application: A Gateway to Complex Molecules via Cross-Coupling Reactions

The primary utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise and controlled introduction of different substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[6] Due to the higher reactivity of the C-I bond, this compound (or its ester derivatives) can selectively react with a variety of boronic acids or esters at the 4-position. This leaves the 2-chloro position available for subsequent transformations, such as a second cross-coupling reaction or nucleophilic aromatic substitution.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound methyl ester (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling Start This compound derivative Reagents Arylboronic Acid Pd Catalyst Base Start->Reagents Product 4-Aryl-2-chloronicotinic acid derivative Reagents->Product Further_Reaction Further Functionalization (e.g., second Suzuki coupling at C2) Product->Further_Reaction C-Cl bond intact

Caption: Selective Suzuki-Miyaura coupling at the 4-position.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] Similar to the Suzuki coupling, the C-I bond of this compound derivatives reacts preferentially, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.[8]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (1-5 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion.

  • Work-up and Purification: After cooling, quench the reaction, and perform an aqueous work-up. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Buchwald_Hartwig_Amination Start This compound derivative Reagents Amine (R₂NH) Pd Catalyst Ligand Base Start->Reagents Product 4-Amino-2-chloronicotinic acid derivative Reagents->Product Further_Reaction Further Functionalization at C2 Product->Further_Reaction C-Cl bond intact

Caption: Selective Buchwald-Hartwig amination at the 4-position.

Application in the Synthesis of Kinase Inhibitors: The Case of Trametinib

The strategic application of this compound and its derivatives is exemplified in the synthesis of targeted cancer therapeutics, such as MEK inhibitors.[9][10][11][] Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is a prime example. While the exact industrial synthesis of Trametinib may vary, the core structure suggests a convergent synthesis where a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is cyclized with a pyridinone derivative.[13][14][15] The 2-fluoro-4-iodoaniline precursor for this urea is a commercially available compound.[16][17][18]

A plausible synthetic disconnection of Trametinib suggests that a 2-chloro-4-substituted nicotinic acid derivative could serve as a precursor to the pyridinone fragment. The inherent reactivity of this compound allows for the introduction of the necessary substituents at the 4-position via cross-coupling, followed by further transformations to construct the pyridinone ring.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block in organic synthesis. Its orthogonal reactivity, stemming from the differential reactivity of its two halogen substituents, enables chemists to perform selective and sequential functionalizations. This attribute is particularly valuable in the construction of complex, highly substituted aromatic and heteroaromatic systems. The demonstrated and potential applications in the synthesis of medicinally important molecules, such as kinase inhibitors, underscore its significance in drug discovery and development. As the demand for novel and complex chemical entities continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

Literature review on 2-Chloro-4-iodonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a chloro substituent at the 2-position, and an iodo substituent at the 4-position, provides orthogonal reactivity that is highly sought after by researchers, scientists, and drug development professionals. The distinct electronic properties and steric environment of each functional group allow for regioselective modifications, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with properties defined by its substituted pyridine ring structure. The presence of electron-withdrawing chlorine and iodine atoms, along with the carboxylic acid group, significantly influences the electron density of the pyridine ring, impacting its reactivity.

PropertyValueReference
CAS Number 544671-78-5
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance White to brown crystalline powder
Melting Point 175-178°C (decomposes)
IUPAC Name 2-chloro-4-iodopyridine-3-carboxylic acid
SMILES C1=CN=C(C(=C1I)C(=O)O)Cl
InChI Key XOMBFOCJXYZRSI-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed as a direct, single-step process from simple precursors. It is typically derived from more accessible starting materials like 2-chloronicotinic acid. The general strategy involves the synthesis of the 2-chloronicotinic acid core followed by a regioselective iodination step.

Synthesis of the Precursor: 2-Chloronicotinic Acid

Several routes exist for the industrial production of 2-chloronicotinic acid. One established method involves the oxidation and subsequent chlorination of a nicotinic acid derivative.

Workflow: Synthesis of 2-Chloronicotinic Acid

A Nicotinic Acid-N-Oxide B 2-Chloronicotinic Acid A->B  POCl₃, Triethylamine  Heat (100°C)

Caption: Synthesis of 2-chloronicotinic acid from its N-oxide.

Experimental Protocol:

  • Step 1: Chlorination of Nicotinic Acid-N-Oxide. 70g of nicotinic acid-N-oxide is suspended in 300 mL of phosphorus oxychloride (POCl₃).

  • Step 2: Base Addition. 50g of triethylamine is added dropwise at room temperature. The reaction is exothermic, and the starting material dissolves around 50°C. The rationale for using a tertiary amine base is to facilitate the reaction and neutralize the HCl generated in situ, which can otherwise lead to unwanted side reactions.

  • Step 3: Reaction. The solution is heated in a water bath to 100°C for 4 hours to drive the reaction to completion.

  • Step 4: Work-up. Excess POCl₃ is removed by distillation under vacuum. The residue is carefully poured into water, keeping the temperature below 40°C.

  • Step 5: Precipitation. The pH of the aqueous solution is adjusted to 2.0-2.5 with a diluted caustic soda solution, causing the 2-chloronicotinic acid to precipitate.

  • Step 6: Isolation. The solid product is collected by filtration, washed, and dried. This method typically yields 65-70% of the theoretical product.

Iodination to Form this compound

With the 2-chloronicotinic acid precursor in hand, the next step is electrophilic iodination. The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the exact positioning and conditions can direct the iodine to the 4-position. A common method for iodinating such rings is using iodine in the presence of an oxidizing agent or using a more reactive iodine source like N-iodosuccinimide (NIS) in an acidic medium.

Self-Validating Protocol (Illustrative):

  • Step 1: Dissolution. Dissolve 2-chloronicotinic acid in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst by protonating the ring and making it more susceptible to substitution.

  • Step 2: Iodination Reagent. Add N-iodosuccinimide (NIS) or a mixture of Iodine and an oxidizing agent (e.g., periodic acid) portion-wise to the solution while maintaining a controlled temperature, typically between 25-60°C. The choice of an iodinating agent is critical; NIS is often preferred for its milder nature and higher efficiency compared to molecular iodine.

  • Step 3: Reaction Monitoring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Step 4: Quenching and Isolation. The reaction mixture is carefully poured onto crushed ice, which simultaneously quenches the reaction and begins the precipitation of the product. The pH is adjusted with a base (e.g., sodium hydroxide solution) to induce full precipitation.

  • Step 5: Purification. The crude this compound is collected by filtration, washed with cold water to remove residual acid and salts, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for sequential, regioselective reactions, making it an ideal scaffold in combinatorial chemistry and targeted synthesis. The chloro group at the 2-position and the iodo group at the 4-position are particularly valuable as handles for cross-coupling reactions, a cornerstone of modern drug discovery.

Workflow: Versatile Reactivity of the Scaffold

A This compound B Amide Derivatives A->B  Amine, Coupling Agent  (Carboxylic Acid Reaction)   C Suzuki Coupling Product (Aryl at C4) A->C  Boronic Acid, Pd Catalyst  (Iodine Reaction)   D SNAr Product (Amine at C2) A->D  Nucleophile (e.g., R₂NH)  (Chlorine Reaction)  

Caption: Key reaction pathways for this compound.

Reactions at the 4-Position (Iodo Group)

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This is the most common strategy employed.

  • Causality: The lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective oxidative addition to the Pd(0) catalyst at lower temperatures. This kinetic preference enables chemists to functionalize the 4-position while leaving the 2-chloro group intact for subsequent modification.

Reactions at the 2-Position (Chloro Group)

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group.

  • Causality: After the 4-position has been modified, a wide range of nucleophiles (amines, alcohols, thiols) can be introduced at the 2-position, often under thermal or microwave conditions. This sequential approach is a powerful tool for building molecular diversity. The related compound, 2-chloronicotinic acid, is widely used for this purpose to create derivatives with applications as antibiotics, anti-inflammatory drugs, and herbicides.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides using standard organic chemistry techniques.

  • Causality: This functional group is typically modified either first (after which it can act as a directing group) or last, after the core scaffold has been assembled via cross-coupling and SₙAr reactions. Amide coupling is particularly relevant in medicinal chemistry for linking the scaffold to other pharmacophores.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are a privileged scaffold in medicinal chemistry. While specific drugs derived directly from this compound are not broadly publicized, its parent compound, 2-chloronicotinic acid, is a key intermediate in the synthesis of:

  • Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, and antimicrobial agents.

  • Agrochemicals: Herbicides such as diflufenican and nicosulfuron, which are crucial for crop protection and food security.

The 2-chloro-4-iodo derivative offers a more advanced platform for creating next-generation compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles due to the ability to introduce diverse substituents at two distinct positions on the pyridine ring.

Safety and Handling

As with its parent compound, this compound should be handled with care in a laboratory setting.

  • Hazard Classification: It is considered a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a powerful and strategic intermediate for the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups, which permits a high degree of control over molecular design. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for constructing novel entities with tailored biological or physical properties. As synthetic methodologies continue to advance, the applications for versatile building blocks like this compound are poised to expand, further solidifying its role as an enabler of scientific innovation.

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Chloro-4-iodonicotinic acid. Its purpose is to provide not only procedural instructions but also the underlying scientific rationale for its safe handling, application, and disposal. By synthesizing data from established safety protocols and chemical literature, this document aims to instill a culture of safety and precision in the laboratory.

Section 1: Core Compound Profile: Physicochemical and Reactivity Insights

This compound (CAS No: 544671-78-5) is a halogenated pyridine derivative, a class of compounds that serve as versatile and highly valuable building blocks in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a key intermediate in the construction of complex molecular architectures.[2][3]

The reactivity of this molecule is governed by its distinct functional groups: a pyridine ring, a carboxylic acid, a chlorine atom at the 2-position, and an iodine atom at the 4-position. This specific arrangement allows for sequential and site-selective modifications. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to first functionalize the 4-position while leaving the 2-chloro substituent intact for a subsequent transformation. The carboxylic acid group provides an additional synthetic handle, most commonly for the formation of amide bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 544671-78-5[2][4]
Molecular Formula C₆H₃ClINO₂[4]
Molecular Weight 283.45 g/mol [4]
Appearance White to light yellow or brown crystalline powder/solid[]
Melting Point 175-178 °C (with decomposition)[2]
Storage Store at room temperature in a dry, well-ventilated place[2][4][6]

Below is a diagram illustrating the distinct reactive sites on the molecule, which forms the basis for its strategic use in multi-step syntheses.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol I_node Iodine (C4) mol->I_node Primary site for cross-coupling (Suzuki, Sonogashira, etc.) Cl_node Chlorine (C2) mol->Cl_node Secondary site for nucleophilic substitution or cross-coupling COOH_node Carboxylic Acid (C3) mol->COOH_node Amide bond formation, esterification

Caption: Reactivity map of this compound.

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the safety profile can be reliably inferred from its close structural analog, 2-Chloronicotinic acid.[7][8] Standard practice dictates treating compounds with unknown toxicity with a high degree of caution. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[8][9]

Trustworthiness through Prudence: The causality behind this hazard classification lies in the acidic nature of the carboxylic acid group and the potential for the molecule, as a fine powder, to be easily inhaled or come into contact with mucous membranes. Halogenated aromatic compounds can also exhibit irritant properties. A thorough risk assessment must therefore precede any laboratory work, focusing on minimizing exposure through engineering controls and appropriate personal protective equipment.

Table 2: GHS Hazard Summary (based on 2-Chloronicotinic acid)

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation, Cat. 2H315: Causes skin irritationGHS07Warning
Eye Damage/Irritation, Cat. 2AH319: Causes serious eye irritationGHS07Warning
STOT (Single Exposure), Cat. 3H335: May cause respiratory irritationGHS07Warning
Source(s):[8][9][10]

Section 3: Core Safety Protocols & Engineering Controls

A multi-layered approach to safety is essential, prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary risk associated with handling this solid compound is the inadvertent generation and inhalation of airborne dust or aerosols.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound powder must be conducted inside a certified chemical fume hood.[9] This is a non-negotiable control to contain the solid particles and any potential vapors at the source.

  • Ventilation: The laboratory must be well-ventilated to ensure sufficient air exchange.[6][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the identified risks.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionRationale & Standard
Hands Nitrile glovesProvides a chemical-resistant barrier against accidental skin contact. Always inspect gloves before use and wash hands thoroughly after removal.[8][9]
Eyes Safety glasses with side shields or chemical gogglesProtects against splashes and airborne powder. Standard 29 CFR 1910.133 (OSHA) or EN166 (Europe) must be met.[9][11]
Body Full-length laboratory coatPrevents contamination of personal clothing.[6][7]
Respiratory NIOSH/MSHA approved respirator (if needed)Required only if engineering controls are insufficient or during large-scale spill clean-up. Use should be based on a formal risk assessment.[7][9]
Prudent Handling and Storage
  • Handling: Avoid creating dust when handling the solid.[6][9] Use spatulas and weigh boats to carefully transfer the material. All containers must be clearly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][10] Keep the container tightly sealed to prevent moisture absorption and contamination.[9][11][12]

Section 4: Emergency Response Protocols

Immediate and correct response during an emergency is critical to mitigating harm.

Table 4: Emergency Procedures

SituationResponse Protocol
Skin Contact 1. Immediately remove contaminated clothing.[8][11]2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][11]3. If skin irritation occurs, seek medical attention.[8][9]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11]2. Remove contact lenses if present and easy to do so.[9]3. Seek immediate medical attention.[8][11]
Inhalation 1. Move the individual to fresh air immediately.[6][9]2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.3. Call a poison center or physician if you feel unwell.[8][9]
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.[11]3. Seek immediate medical attention.
Minor Spill 1. Ensure adequate ventilation and wear appropriate PPE.2. Carefully sweep or shovel the solid material into a labeled, sealed container for disposal.[7][9]3. Clean the spill area thoroughly with soap and water.
Fire 1. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[7][12]2. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]3. Hazardous combustion products include toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and other halogenated compounds.[6][7]

Section 5: Application in Synthesis: A Methodological Workflow

To illustrate the practical application of this compound, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[1]

Workflow: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a self-validating system, incorporating steps for reaction setup, monitoring, workup, and purification—essential for ensuring reproducibility and achieving the desired product with high purity.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 6: Waste Management and Disposal

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All unused this compound and contaminated consumables (e.g., weigh boats, gloves, filter paper) should be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Aqueous and organic waste streams from the reaction workup must be segregated and collected in appropriately labeled hazardous waste containers. Halogenated and non-halogenated organic waste should typically be kept separate.

  • Disposal Route: All waste must be disposed of through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[7][12] Do not discharge to sewer systems or contaminate waterways.[12]

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodonicotinic Acid for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide and a detailed experimental protocol for the regioselective Suzuki-Miyaura cross-coupling of 2-chloro-4-iodonicotinic acid. This dihalogenated heterocyclic compound is a valuable building block in medicinal chemistry, and controlling the site of C-C bond formation is paramount. We will delve into the mechanistic principles governing the high selectivity of this reaction, explain the critical roles of each reagent, and provide a robust, step-by-step procedure designed for researchers in drug discovery and process development. The protocol is structured to be a self-validating system, incorporating insights into reaction setup, monitoring, work-up, and purification.

Introduction: The Strategic Importance of Nicotinic Acids

Substituted nicotinic acids are privileged scaffolds found in numerous pharmacologically active compounds. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is a cornerstone of modern drug development. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, stands out as a powerful tool for this purpose due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[1][2]

The substrate, this compound, presents a unique synthetic opportunity. The two distinct halogen atoms allow for a highly regioselective coupling, enabling the synthesis of 4-aryl-2-chloronicotinic acids, which can then undergo further functionalization at the C2 position in subsequent reactions.

Principle: Achieving Regioselectivity

The success of this protocol hinges on the differential reactivity of the C-I and C-Cl bonds in the oxidative addition step of the palladium catalytic cycle.[2][3] The oxidative addition of the Pd(0) catalyst to the aryl halide is typically the rate-determining step.[2] The relative reactivity of halogens in this step follows a well-established trend:

R-I > R-Br > R-OTf >> R-Cl [1]

The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst. This intrinsic reactivity difference allows for the selective formation of a C-C bond at the C4 position while leaving the C2-chloro group intact for potential downstream modifications. While catalyst and ligand choice can sometimes be used to invert selectivity in other dihalogenated systems, the large energy difference between the C-I and C-Cl bonds makes the C4-selective coupling of this compound highly reliable with standard catalyst systems.[4][5][6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R')L₂ transmetalation->pd_intermediate base_activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) reductive_elimination->product substrate Ar-I (this compound) substrate->oxidative_addition Workflow Figure 2: General Experimental Workflow setup Reaction Setup (Add Reagents, Seal Flask) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add & Degas Solvents (Dioxane/Water) inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat & Stir (85-90 °C, 4-12h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench, Acidify, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, Mass Spec, Purity) purify->analyze

References

Application Notes and Protocols for the Step-by-Step Stille Reaction Using 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on a Dihalonicotinic Acid Scaffold

The Stille reaction stands as a pillar in the edifice of modern synthetic organic chemistry, prized for its remarkable functional group tolerance and its capacity for forging carbon-carbon bonds under relatively mild conditions.[1][2] This palladium-catalyzed cross-coupling between an organostannane and an organic electrophile has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

This application note provides a detailed, step-by-step guide for performing a selective Stille reaction on 2-chloro-4-iodonicotinic acid. This substrate is of particular interest in medicinal chemistry and drug development due to the presence of multiple, differentially reactive halogen substituents and a carboxylic acid moiety. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective coupling at the 4-position, leaving the 2-chloro substituent available for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular diversity and accessing novel chemical entities.

We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer expert insights into troubleshooting and safety considerations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the Stille reaction for the synthesis of functionalized nicotinic acid derivatives.

Mechanism of the Stille Reaction: A Palladium-Catalyzed Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 cis-R¹-Pd(II)L₂-R² Transmetal->PdII_R2 XSnR3 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² R1X R¹-X (this compound) R2SnR3 R²-SnR₃ (Organostannane) Stille_Workflow Start Start Setup 1. Reaction Setup - Add solids to a flame-dried Schlenk flask. - Purge with inert gas. Start->Setup Solvent 2. Add Solvent - Add anhydrous, degassed DMF via syringe. Setup->Solvent Reagent 3. Add Organostannane - Add organostannane via syringe at room temperature. Solvent->Reagent Reaction 4. Reaction - Heat the mixture (e.g., 80-100 °C). - Monitor by TLC or LC-MS. Reagent->Reaction Workup 5. Workup - Cool to room temperature. - Quench with aqueous KF. Reaction->Workup Extraction 6. Extraction - Extract with ethyl acetate. - Wash with brine. Workup->Extraction Purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash chromatography. Extraction->Purification End End Purification->End

References

Amination reactions of 2-Chloro-4-iodonicotinic acid methodology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Amination of 2-Chloro-4-iodonicotinic Acid

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery. Its derivatives are integral to the synthesis of novel bioactive molecules, with applications ranging from anti-inflammatory and analgesic agents to potential treatments for neurological disorders and cancer.[1][2][3][4] The nicotinic acid core is a well-established scaffold in medicinal chemistry, and the strategic introduction of an amino group provides a critical handle for further molecular elaboration and interaction with biological targets.[1][5][6]

The primary synthetic challenge presented by this substrate is the presence of two distinct halogen atoms at positions activated for substitution. The chlorine atom at the 2-position and the iodine atom at the 4-position offer competing reaction sites. Achieving regioselective amination—the ability to precisely control which halogen is replaced by an amine—is paramount for the rational design and synthesis of target compounds. This guide provides a detailed exploration of the methodologies available to control this selectivity, explaining the mechanistic basis for each approach and offering detailed protocols for practical implementation.

Understanding the Dichotomy of Reactivity: C2 vs. C4

The regiochemical outcome of an amination reaction on this compound is dictated by the interplay between the inherent electronic properties of the pyridine ring and the mechanism of the chosen synthetic method.

  • Electronic Activation: The pyridine ring is electron-deficient, a property exacerbated by the electron-withdrawing carboxylic acid group. This deficiency is most pronounced at the positions ortho and para to the ring nitrogen (the 2- and 4-positions), making them susceptible to attack by nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex) before expelling the leaving group. For pyridine systems, the 2-position is generally the most electron-deficient and thus the most activated towards this pathway.[7][8] Therefore, SNAr conditions are predicted to favor substitution at the C2-chloro position.

  • Metal-Catalyzed Cross-Coupling: In contrast, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, proceed via a different mechanism, typically involving an oxidative addition step.[9] The rate of oxidative addition of a palladium(0) catalyst is highly dependent on the carbon-halogen bond strength (C-I < C-Br < C-Cl). The weaker carbon-iodine bond at the 4-position will undergo oxidative addition much more readily than the stronger carbon-chlorine bond at the 2-position.[10] Consequently, palladium-catalyzed methods are expected to exhibit high selectivity for amination at the C4-iodo position.

This fundamental mechanistic difference is the key to selectively synthesizing either the 2-amino-4-iodonicotinic acid or the 2-chloro-4-aminonicotinic acid scaffold.

G cluster_0 Desired Product cluster_1 Recommended Methodology cluster_2 Mechanistic Rationale 2-Amino-4-iodo Isomer 2-Amino-4-iodo Isomer SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Amino-4-iodo Isomer->SNAr 2-Chloro-4-amino Isomer 2-Chloro-4-amino Isomer Buchwald Buchwald-Hartwig Cross-Coupling 2-Chloro-4-amino Isomer->Buchwald SNAr_Mech Targets most electron-deficient C2 position. SNAr->SNAr_Mech Buchwald_Mech Selective for weakest C-X bond (C-I at C4). Buchwald->Buchwald_Mech

Caption: Decision workflow for regioselective amination.

Methodology I: Nucleophilic Aromatic Substitution (SNAr) for C2-Amination

The SNAr reaction is a powerful, often metal-free, method for aminating highly activated heteroaryl chlorides.[8] The reaction proceeds via an addition-elimination pathway, where the amine nucleophile attacks the C2 position, forming a negatively charged Meisenheimer complex that is stabilized by the electron-withdrawing pyridine nitrogen. Subsequent expulsion of the chloride ion restores aromaticity and yields the 2-aminated product. Microwave-assisted protocols can significantly accelerate this transformation.[11]

Caption: Simplified SNAr addition-elimination pathway.

Protocol 1: Microwave-Assisted SNAr Amination at the C2-Position

This protocol is optimized for the selective reaction of an amine at the 2-chloro position, leaving the 4-iodo position intact for subsequent functionalization.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, benzylamine) (3 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Deionized water or DMSO

  • Microwave reaction vial with a stir bar

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Equipment:

  • Microwave reactor

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired amine (3.0 mmol, 3.0 eq) and diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).[11]

  • Add 5 mL of deionized water as the solvent.[11] Using water as a solvent is a green chemistry alternative to traditional polar aprotic solvents like DMSO or DMF.[8]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 200°C for 2 hours with stirring.[11] Caution: Reactions under pressure should be conducted behind a blast shield.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Acidify the aqueous solution to pH ~6 with 1M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization as needed.

Methodology II: Buchwald-Hartwig Amination for C4-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[9][12] Its mechanism involves a catalytic cycle of oxidative addition, amine binding and deprotonation, and reductive elimination.[9][13] The key to its regioselectivity in this context is the initial oxidative addition step. A Pd(0) catalyst will preferentially react with the weaker C-I bond at the 4-position over the more robust C-Cl bond at the 2-position, leading to selective formation of the 4-amino product.[10] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the efficiency of the catalytic cycle.[10][14]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd(0)L->OxAdd + Ar-I AmineCoord Amine Coordination and Deprotonation OxAdd->AmineCoord + R2NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L - Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol is designed for the selective amination at the 4-iodo position, preserving the 2-chloro group for other transformations.

Materials:

  • This compound (or its methyl ester for better solubility and to avoid side reactions with the acid)

  • Amine of choice (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • X-Phos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere supplies (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox

  • Oil bath and magnetic stirrer/hotplate

  • Standard, oven-dried Schlenk glassware

Procedure:

  • Esterification (Recommended): It is often advantageous to first protect the carboxylic acid as a methyl or ethyl ester to prevent interference with the basic reaction conditions. This can be achieved under standard Fischer esterification conditions (MeOH/H₂SO₄) or by using TMS-diazomethane.

  • In a glovebox or under a positive pressure of inert gas, add the 2-chloro-4-iodonicotinate ester (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), X-Phos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq) to an oven-dried Schlenk flask equipped with a stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the amine (1.2 mmol, 1.2 eq) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110°C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Hydrolysis (Optional): If the final product requires the free carboxylic acid, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Comparative Summary of Methodologies

The choice of methodology is dictated entirely by the desired regiochemical outcome. The following table summarizes the key aspects of the primary amination strategies.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Primary Site of Amination C2-Position (replaces -Cl)C4-Position (replaces -I)C4-Position (replaces -I)
Mechanism Addition-EliminationPd-Catalyzed Cross-Coupling[9]Cu-Catalyzed Cross-Coupling[15]
Key Reagents Amine, Base (e.g., DIPEA)[11]Pd-catalyst, Phosphine Ligand, Base[14]Cu-catalyst, Ligand, Base[16][17]
Typical Conditions High Temperature (150-200°C), often with microwave[11]Moderate Temperature (80-110°C), inert atmosphere[14]High Temperature (100-180°C)[18]
Advantages Metal-free, operationally simple, utilizes "green" solvents like water[8]High functional group tolerance, excellent selectivity for C-I, milder conditions[12][19]Lower catalyst cost compared to palladium[19]
Limitations Requires high temperatures, limited to activated substratesRequires inert atmosphere, cost of palladium and ligands[19]Often requires higher temperatures and longer reaction times, narrower substrate scope[12]

Conclusion

The selective amination of this compound is a readily controllable process, offering access to two distinct and valuable classes of synthetic intermediates. By choosing between nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig conditions, researchers can direct the amination to either the C2 or C4 position with high fidelity. This strategic control is essential for the efficient and rational synthesis of complex nitrogen-containing heterocyclic compounds for applications in pharmaceutical and materials science.

References

Using 2-Chloro-4-iodonicotinic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of 2-Chloro-4-iodonicotinic Acid in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. For the synthesis of kinase inhibitors, functionalized pyridines serve as versatile building blocks that enable precise control over molecular architecture and physicochemical properties. This document provides a detailed guide on the strategic utilization of this compound, a key intermediate whose distinct electronic and steric properties are leveraged in the synthesis of complex kinase inhibitors. We will explore the principles of its reactivity, focusing on regioselective palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application, using the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib as illustrative examples.

Introduction: The Strategic Value of Dihalogenated Pyridines

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[1]. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The nicotinic acid framework, a pyridine-3-carboxylic acid, is of particular pharmacological interest due to its role as a precursor to essential coenzymes and its presence in various bioactive molecules[2][3][4][5].

The compound this compound emerges as a uniquely valuable starting material. Its utility stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond, following the general reactivity trend: C–I > C–Br > C–OTf >> C–Cl[6][7]. This reactivity difference allows for the sequential and regioselective functionalization of the pyridine ring, a cornerstone of efficient and convergent synthetic strategies in drug development[8][9].

G

Core Chemistry: Exploiting Differential Reactivity

The primary synthetic advantage of this compound lies in the ability to perform selective cross-coupling at the C4 position while preserving the C2-chloro substituent. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl moieties, which are often crucial for binding to the kinase active site.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species[6]. Due to the higher reactivity of the C-I bond, Suzuki coupling on this compound proceeds selectively at the 4-position under carefully controlled conditions. This transformation is fundamental for introducing the phenyl or heteroaryl groups that often occupy the hydrophobic regions of a kinase ATP-binding pocket.

The choice of palladium catalyst, ligand, and base is critical for achieving high yield and selectivity. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed, often with a carbonate or phosphate base in a mixed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)[8][10].

G

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst[11][12][13]. This reaction is invaluable for introducing rigid alkynyl linkers into a molecule, which can be used to probe deeper pockets within the kinase active site or to serve as precursors for further transformations. Similar to the Suzuki coupling, the reaction occurs preferentially at the C4-iodo position.

Application Showcase: Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors[14][15][16]. Its synthesis provides an excellent example of the strategic use of a functionalized nicotinic acid derivative, often starting from a precursor like 2-chloro-4-hydroxynicotinic acid, which shares the core substitution pattern. A common synthetic route involves the initial formation of a diaryl ether, followed by amidation and urea formation. The workflow below illustrates a generalized pathway inspired by published syntheses[16][17][18].

G Start 4-Chloro-N-methyl- picolinamide Ether Intermediate I: 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide Start->Ether Ether Condensation (e.g., K₂CO₃, PEG-400)[18] Intermediate1 4-Amino-3-fluorophenol Intermediate1->Ether Final Regorafenib Ether->Final Urea Formation (Polar Solvent)[15] Isocyanate 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate Isocyanate->Final

This convergent approach, where key fragments are synthesized separately and then coupled, is highly efficient. The use of a pre-functionalized pyridine core like this compound (or its derivatives) is central to this efficiency.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the C-C bond formation at the C4 position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, and potassium carbonate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate, inert atmosphere glovebox if possible, add the palladium precursor, [Pd(PPh₃)₄].

  • Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment[8].

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 2-chloro-4-aryl-nicotinic acid.

Parameter Condition Rationale
Catalyst [Pd(PPh₃)₄], 1-5 mol%Standard, efficient catalyst for Suzuki couplings. Loading can be optimized[19].
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation[6][20].
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system aids in dissolving both organic and inorganic reagents[6].
Temperature 80-110 °CProvides thermal energy to overcome activation barriers of the catalytic cycle.
Atmosphere Inert (Ar, N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Amide Bond Formation

This protocol describes the conversion of the resulting nicotinic acid derivative into a picolinamide, a key feature in inhibitors like Sorafenib and Regorafenib[16][21][22].

Materials:

  • 2-Chloro-4-aryl-nicotinic acid (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 mmol, 1.5 equiv) or Oxalyl Chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Aqueous Methylamine (40% solution) or other primary amine (2.5 mmol, 2.5 equiv)

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • Suspend the 2-chloro-4-aryl-nicotinic acid in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

    • Add a catalytic drop of DMF.

    • Slowly add thionyl chloride at room temperature. A gentle reflux may be required to drive the reaction to completion (monitor by TLC, observing the disappearance of the starting acid).

    • Once complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM or THF (10 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add the aqueous methylamine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding water (15 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by column chromatography (silica gel) or recrystallization to obtain the final product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield in Suzuki Coupling Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid.Use a fresh bottle of catalyst or a different ligand (e.g., SPhos)[23]; Ensure thorough degassing of all solvents; Use high-purity boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Reaction temperature too high.Improve inert atmosphere technique; Lower the reaction temperature.
Reaction Stalls Catalyst deactivation/poisoning.Add a fresh portion of the catalyst; Consider alternative, more robust catalyst systems[24].
Low Yield in Amidation Incomplete acid chloride formation; Hydrolysis of the acid chloride.Ensure complete conversion before proceeding; Use strictly anhydrous solvents and reagents for the amidation step.

Conclusion

This compound is a powerful and strategic building block for the synthesis of kinase inhibitors. Its well-defined and predictable differential reactivity enables chemists to construct complex molecular architectures in a controlled, sequential manner. By mastering regioselective cross-coupling and subsequent amidation reactions, researchers can efficiently access novel scaffolds and accelerate the drug discovery process. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this versatile intermediate.

References

Palladium-catalyzed cross-coupling of 2-Chloro-4-iodonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodonicotinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. This versatile dihalogenated pyridine building block offers strategic advantages in molecular synthesis, provided that its regiochemical reactivity is precisely controlled. We delve into the fundamental principles governing site-selectivity, offering in-depth, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The causality behind experimental choices—from catalyst and ligand selection to the role of bases and solvents—is explained to empower researchers to not only replicate but also rationally optimize these critical transformations.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, each offering a handle for orthogonal functionalization through palladium-catalyzed cross-coupling reactions.[1][2] These reactions, which form the bedrock of modern synthetic chemistry, enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, making them indispensable tools for assembling complex molecular architectures found in many pharmaceutical agents.[3][4][5]

The primary challenge and opportunity when using this substrate lies in controlling the regioselectivity of the coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, typically at the more reactive C4-iodo position. This guide focuses on harnessing this inherent reactivity to provide robust protocols for predictable and high-yield synthesis.

The Key to Success: Understanding Regioselectivity

In palladium-catalyzed cross-coupling, the regiochemical outcome is dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[6][7] For this compound, two primary factors are at play:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This results in a much lower activation energy for oxidative addition at the C4 position. The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl.[8][9]

  • Electronic Influence of the Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom makes the α-positions (C2 and C6) more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[10][11]

In the case of this compound, the C-I bond reactivity at the C4 position overwhelmingly dominates the electronic activation at the C2 position. Consequently, standard cross-coupling conditions reliably and selectively functionalize the C4-iodo position while leaving the C2-chloro position intact for potential subsequent transformations.

G Factors Governing Regioselectivity Substrate This compound Factor1 C-I Bond Reactivity (Lower BDE) Substrate->Factor1 at C4 Position Factor2 Pyridine Nitrogen Activation (Electronic Effect) Substrate->Factor2 at C2 Position Outcome Preferential C4 Coupling Factor1->Outcome Dominant Factor Factor2->Outcome Minor Influence G Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_RX R-Pd(II)Ln-X OxiAdd->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R_R R-Pd(II)Ln-R' Trans->PdII_R_R MX M-X Trans->MX RedEli Reductive Elimination PdII_R_R->RedEli RedEli->Pd0 Product R-R' (Product) RedEli->Product RX R-X (Aryl Halide) RX->OxiAdd R_M R'-M (Coupling Partner) R_M->Trans G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Combine Substrate, Boronic Acid, & Base B Add Solvent (e.g., Dioxane/H2O) A->B C Degas Mixture (N2 or Ar Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temp D->E F Monitor by TLC or LC-MS E->F G Aqueous Workup & Extraction F->G H Purify by Column Chromatography G->H Product Final Product H->Product

References

Scale-up synthesis considerations for 2-Chloro-4-iodonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry and Scale-Up Synthesis Group

Topic: Scale-up Synthesis Considerations for 2-Chloro-4-iodonicotinic Acid Derivatives

Abstract

This compound and its derivatives are pivotal building blocks in modern pharmaceutical development, serving as key intermediates in the synthesis of a range of therapeutic agents.[1][2][3] However, transitioning their synthesis from laboratory bench to pilot plant or manufacturing scale presents significant challenges related to safety, process control, and economic viability. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical considerations for the robust and safe scale-up of the synthesis of a representative derivative, methyl 2-chloro-4-iodonicotinate. We will delve into the rationale behind synthetic route selection, analyze critical process parameters, and provide detailed, field-proven protocols for both lab and pilot scales, underpinned by a robust safety and analytical framework.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

The functionalized pyridine core is a privileged scaffold in medicinal chemistry. Specifically, the 2-chloro and 4-iodo substitution pattern on the nicotinic acid framework offers orthogonal reactivity, enabling selective, sequential cross-coupling reactions or other functional group interconversions. This makes these intermediates highly valuable for constructing complex molecular architectures found in modern drug candidates.

While numerous methods exist for the synthesis of halogenated pyridines, their scale-up is often non-trivial.[4] Challenges include managing the regioselectivity of halogenation, handling potentially hazardous reagents, controlling reaction exotherms, and developing efficient purification strategies suitable for large quantities. This guide aims to demystify these challenges by presenting a logical, safety-first approach to process development and scale-up.

Synthetic Strategy for Scalability

Several synthetic routes can be envisioned to produce the target compound. A critical analysis is required to select the most viable path for large-scale production, prioritizing reagent availability, cost, operational simplicity, and inherent safety.

  • Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective introduction of substituents ortho to a directing group.[5][6][7] While elegant, DoM often requires cryogenic temperatures and highly reactive organolithium bases, which introduce significant safety and engineering challenges at scale.[8]

  • Sandmeyer Reaction: This classic transformation converts an amino group into a halide via a diazonium salt intermediate.[9][10][11] While effective, diazonium salts can be unstable and potentially explosive, requiring stringent temperature control and specialized handling procedures, particularly at a larger scale.[12]

  • Halogenation of Precursors: A more direct and often more scalable approach involves the selective halogenation of a readily available precursor. Starting with a commercially available material like methyl 2-chloronicotinate and performing a regioselective iodination is an attractive strategy. This route avoids the complexities of DoM and the acute hazards of diazonium intermediates.

Selected Route for Scale-Up: Based on this analysis, we will focus on the direct iodination of methyl 2-chloronicotinate. This strategy offers a balance of efficiency, operational simplicity, and manageable safety risks, making it well-suited for scale-up.

G cluster_rxn Selected Synthetic Pathway start Methyl 2-chloronicotinate intermediate [Activated Iodine Complex] start->intermediate Iodinating Agent (e.g., I₂, H₂O₂) Solvent (e.g., H₂SO₄) product Methyl 2-chloro-4-iodonicotinate intermediate->product Electrophilic Aromatic Substitution

Caption: Reaction scheme for the synthesis of the target compound.

Critical Process Parameters and Scale-Up Considerations

Scaling a reaction is not merely about multiplying reagent quantities. Changes in the surface-area-to-volume ratio profoundly impact heat and mass transfer, turning a benign lab-scale procedure into a hazardous operation if not properly managed.[13]

Iodination Reaction Control

The electrophilic iodination of the pyridine ring is the key transformation. Molecular iodine (I₂) is an economical and relatively safe iodinating agent, but its low electrophilicity often necessitates activation, for instance, by using an oxidizing agent like hydrogen peroxide in an acidic medium.[14][15]

  • Heat Transfer and Temperature Management: This is the most critical safety parameter. The reaction is exothermic, and the risk of a thermal runaway increases significantly at scale because the heat generated (a function of volume, r³) outpaces the vessel's ability to remove it (a function of surface area, r²).[13]

    • Lab Scale: A simple ice bath is sufficient to control the temperature.

    • Pilot Scale: A jacketed reactor with a thermal control unit is mandatory. The internal reaction temperature must be monitored continuously with a probe, as it can differ significantly from the jacket temperature.[16] A semi-batch process, where one reagent is added portion-wise or via a dosing pump, is strongly recommended to control the rate of heat generation.[13]

  • Reagent Addition and Mixing:

    • Lab Scale: Rapid, single-portion addition of reagents is often feasible.

    • Pilot Scale: Controlled, slow addition of the oxidizing agent (e.g., H₂O₂) is crucial. Inadequate mixing in a large reactor can create localized "hot spots" with high concentrations of reactive species, leading to side reactions or a runaway scenario. The choice of impeller type and agitation speed must be evaluated to ensure homogeneity.

  • Solvent Selection and Work-up:

    • Concentrated sulfuric acid often serves as both the solvent and activating medium. At scale, handling large volumes of a corrosive acid requires specialized equipment and personal protective equipment (PPE).

    • The quench step (e.g., adding the reaction mixture to ice/water) is highly exothermic and can cause splashing. This must be performed slowly and with vigorous stirring in a vessel appropriately sized to handle the final volume. The vessel volume should be at least twice the total volume of all added substances.[16][17]

Product Isolation and Purification
  • Crystallization: The product typically precipitates upon quenching and neutralization.

    • Lab Scale: Simple vacuum filtration is effective.

    • Pilot Scale: The choice of filtration equipment (e.g., Nutsche filter-dryer) is important. The particle size and filterability of the crude product can impact filtration time and efficiency. Controlled cooling and seeding may be necessary to achieve a consistent and easily filterable crystal form.

  • Recrystallization: This is the primary method for purification at scale.

    • Solvent Selection: The ideal solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below, and it should be easily removed. The potential for solvate formation should be investigated.

    • Yield Optimization: Significant material loss can occur during purification.[18] Minimizing the volume of the recrystallization solvent is key, but using too little can lead to oiling out or poor impurity rejection. A predetermined solvent-to-product ratio, validated at the lab scale, should be followed.

Process Workflow and Safety Assessment

A systematic workflow and a thorough risk assessment are non-negotiable before any scale-up is attempted.[17]

G cluster_prep Preparation & Staging cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_final Final Analysis a Risk Assessment (HazOp) b Reagent Staging & Equipment Check a->b c Charge Reactor with Starting Material, I₂, H₂SO₄ b->c d Cool to 0-5 °C c->d e Controlled Addition of H₂O₂ (Monitor T_internal) d->e f Hold & Monitor IPC (HPLC) e->f g Controlled Quench (Ice/Water) f->g h Neutralization (pH adjustment) g->h i Filter Crude Product h->i j Wash Cake i->j k Recrystallization j->k l Filter Pure Product k->l m Vacuum Drying l->m n QC Analysis (HPLC, NMR, KF) m->n

Caption: A generalized workflow for the scale-up synthesis process.

Safety Data Summary
ReagentKey HazardsMitigation Strategy
Sulfuric Acid (conc.) Severe corrosive, strong oxidizer, highly exothermic on dilution.Use acid-resistant PPE (gloves, apron, face shield). Add acid to water, never the reverse. Ensure adequate ventilation.
Hydrogen Peroxide (30%) Strong oxidizer, can cause burns. Can decompose violently if contaminated or heated.Store in a vented container away from metals. Use compatible materials. Controlled addition is critical.
Iodine Toxic by inhalation and ingestion, causes skin/eye irritation.Handle in a well-ventilated area or fume hood. Avoid generating dust.
Organic Solvents Flammable, potential health effects depending on the solvent.Use in a well-ventilated area away from ignition sources. Use grounded equipment to prevent static discharge.

A formal Process Hazard Analysis (PHA) or Hazard and Operability (HazOp) study should be conducted by a team of chemists and engineers before proceeding with the pilot-scale run.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory or pilot plant facility. Adherence to all local safety regulations is mandatory.

Protocol 1: Lab-Scale Synthesis of Methyl 2-chloro-4-iodonicotinate (5-10 g scale)
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add methyl 2-chloronicotinate (8.58 g, 50.0 mmol) and iodine (7.61 g, 30.0 mmol).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (50 mL) while keeping the internal temperature below 20 °C.

  • Oxidant Addition: Once the mixture is homogeneous and the temperature is stable at 0-5 °C, add 30% hydrogen peroxide (3.4 mL, ~33 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a small aliquot, quench it carefully into a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of starting material.

  • Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium metabisulfite to quench any excess iodine (color disappears). Then, carefully adjust the pH to ~7-8 with 50% aqueous NaOH, keeping the temperature below 20 °C with an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure methyl 2-chloro-4-iodonicotinate as a white to off-white solid.[]

Protocol 2: Pilot-Scale Synthesis of Methyl 2-chloro-4-iodonicotinate (500 g scale)
  • Reactor Preparation: Ensure a 10 L glass-lined jacketed reactor is clean, dry, and inerted with nitrogen. Check that the overhead stirrer, temperature probe, and dosing pump are fully operational.

  • Charging: Charge the reactor with methyl 2-chloronicotinate (500 g, 2.91 mol) and iodine (444 g, 1.75 mol).

  • Acid Charging: Set the reactor jacket temperature to 10 °C. Slowly charge concentrated sulfuric acid (2.9 L) via a suitable pump, maintaining the internal temperature below 25 °C.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C with strong agitation.

  • Oxidant Addition: Prepare a solution of 30% hydrogen peroxide (198 mL, ~1.92 mol). Using a calibrated dosing pump, add the H₂O₂ solution subsurface over 2-3 hours. Crucial: Monitor the internal temperature continuously. Set an alarm to stop the addition if the temperature exceeds 10 °C.

  • Reaction: Maintain the batch at 0-5 °C for 1 hour post-addition. Then, slowly warm to 20-25 °C and hold for 6-8 hours, or until IPC confirms reaction completion.

  • Work-up: In a separate 50 L quench vessel equipped with an efficient stirrer, charge crushed ice (15 kg) and water (5 L). Slowly transfer the reaction mixture from the reactor to the quench vessel over 1-2 hours, maintaining the quench pot temperature below 20 °C.

  • Neutralization: Add a 20% aqueous solution of sodium metabisulfite until a test with starch-iodide paper is negative. Carefully adjust the pH to 7-8 with 50% aqueous NaOH. This is highly exothermic and requires efficient cooling and slow addition.

  • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the cake with deionized water (3 x 3 L) until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. Recrystallize from a pre-determined volume of ethanol/water. Dry the final product in a vacuum dryer at 40-50 °C until the loss on drying (LOD) is <0.5%.

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (8.6 g)Pilot Scale (500 g)Rationale for Change
Vessel 250 mL RBF10 L Jacketed ReactorRequired for volume and temperature control.
H₂O₂ Addition Time 30 min2-3 hoursControl exotherm and ensure safety.[13]
Quench Method Pour onto iceTransfer to quench vesselControl of large volume exotherm and off-gassing.
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing in a large, viscous medium.
Temperature Monitoring External ThermometerInternal ProbeAccurate measurement of reaction temperature is critical.[16]
Expected Yield 75-85%70-80%Slight decrease due to transfers and handling losses.

Analytical Control Strategy

Robust analytical methods are essential for ensuring process control and final product quality.

Protocol 3: HPLC Purity Method

This method is suitable for both in-process control and final product release testing.

  • Principle: Reversed-phase chromatography separates the analyte from starting materials and by-products based on polarity.[20]

  • Instrumentation: HPLC with UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 min, hold for 5 min.

    • Flow Rate: 1.0 mL/min

    • Column Temp: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 100 mL of acetonitrile/water (50:50) to a final concentration of approximately 0.1 mg/mL.

Conclusion

The successful scale-up of the synthesis of this compound derivatives is an exercise in rigorous process control and proactive safety management. By selecting a robust synthetic route and paying meticulous attention to critical parameters—especially thermal management, reagent addition rates, and mixing efficiency—it is possible to transition this valuable intermediate from the bench to the pilot plant safely and efficiently. The protocols and considerations outlined in this note provide a foundational framework for process chemists and engineers to build upon for their specific applications.

References

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in the Synthesis of Highly Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Quest for Precision

Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The biological and material properties of these compounds are exquisitely sensitive to the nature and position of substituents on the pyridine core. Consequently, the development of synthetic methodologies that allow for the precise and controlled introduction of diverse functional groups is of paramount importance. 2-Chloro-4-iodonicotinic acid has emerged as a particularly valuable and versatile building block for this purpose. Its dihalogenated nature, featuring two halogens with distinct reactivities, enables a programmed, sequential approach to the synthesis of complex, multi-substituted pyridines.

This technical guide provides an in-depth exploration of the strategic application of this compound in the preparation of substituted pyridines. We will delve into the mechanistic principles that govern regioselective functionalization and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Principle of Regioselective Functionalization: Exploiting Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond at the C4 position is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C2 position.[3][4] This reactivity hierarchy (I > Br > Cl) is the cornerstone of achieving high regioselectivity.

By carefully controlling reaction conditions, one can selectively functionalize the C4 position while leaving the C2-chloro substituent untouched. This initial modification introduces the first point of diversity and preserves a handle for a subsequent, often more forcing, cross-coupling or substitution reaction at the C2 position. This sequential approach is a powerful strategy for building molecular complexity in a controlled and predictable manner.[5]

G

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents at the C4 position of the nicotinic acid core.[6][7] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to activate the organoboron reagent.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a suitable phosphine ligand is crucial. For couplings with aryl chlorides, electron-rich, bulky phosphine ligands such as XPhos or SPhos are often required to promote the more difficult oxidative addition at the C-Cl bond in a second step.[8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the catalytic cycle. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[9] The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is often necessary for the boronic acid activation and to solubilize the base.

Experimental Protocol: Selective C4-Arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C4 position of an ester derivative of this compound. Esterification of the carboxylic acid is recommended to improve solubility in organic solvents and prevent potential side reactions with the acidic proton.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 equiv) in methanol (or ethanol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl or ethyl 2-chloro-4-iodonicotinate, which can often be used without further purification.

Step 2: C4-Selective Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add methyl 2-chloro-4-iodonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the methyl 4-aryl-2-chloronicotinate.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8012~85[7] (Adapted)
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O1008~90[8] (Adapted)
3-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2)DMF9010~78[7] (Adapted)

Yields are representative and may vary depending on the specific substrates and reaction scale.

Application 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[10][11] These alkynyl groups are highly versatile synthetic handles that can be further transformed into a variety of other functional groups. The reaction is co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:
  • Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.

  • Copper-Free Variants: To avoid issues with copper, which can sometimes lead to homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and a stronger base.[4]

Experimental Protocol: Selective C4-Alkynylation
  • To a dry Schlenk flask, add methyl 2-chloro-4-iodonicotinate (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the methyl 4-alkynyl-2-chloronicotinate.[4]

G

Application 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the introduction of primary or secondary amines at the C4 position.[3] This is a key transformation for synthesizing compounds with diverse pharmacological properties.

Causality Behind Experimental Choices:
  • Ligand is Key: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often required to facilitate both the oxidative addition and the final C-N reductive elimination steps of the catalytic cycle.[12]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base deprotonates the amine, forming the active nitrogen nucleophile in the catalytic cycle.[3]

  • Reaction Conditions: These reactions are typically run under strictly anhydrous and inert conditions, as the palladium(0) catalyst and some of the ligands are sensitive to air and moisture.

Experimental Protocol: Selective C4-Amination
  • To a dry Schlenk tube or glovebox, add methyl 2-chloro-4-iodonicotinate (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon).

  • Add the amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Filter through Celite, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the methyl 4-(amino)-2-chloronicotinate.[3][12]

Application 4: Nucleophilic Aromatic Substitution (SNAr) at C2

After selective functionalization at the C4 position, the remaining C2-chloro substituent becomes a prime target for a second modification. While a second palladium-catalyzed coupling is possible (often requiring more forcing conditions), a nucleophilic aromatic substitution (SNAr) is a highly effective and complementary strategy, particularly for introducing heteroatom nucleophiles.[13]

The pyridine nitrogen, being electron-withdrawing, activates the C2 and C4 positions towards nucleophilic attack. Once a substituent is installed at C4, the C2 position remains activated and can be displaced by a suitable nucleophile.

Causality Behind Experimental Choices:
  • Activation: The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic ester group makes the C2 carbon sufficiently electrophilic to be attacked by a nucleophile.

  • Nucleophile: Strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, are typically required.

  • Conditions: The reaction is often promoted by heat, sometimes under microwave irradiation to reduce reaction times. A base may be required to deprotonate the nucleophile or to act as a scavenger for the HCl generated. Boric acid has been reported as an effective catalyst for the amination of 2-chloronicotinic acid, proceeding through activation of the chloro-acid.[13]

Experimental Protocol: C2-Amination of a 4-Aryl Intermediate
  • In a sealed tube, combine methyl 4-aryl-2-chloronicotinate (1.0 equiv), the desired primary or secondary amine (2.0-5.0 equiv), and a suitable solvent such as ethanol, n-butanol, or DMF. The amine can sometimes be used as the solvent.

  • If the amine salt is used, or if the amine is not strongly basic, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).

  • Seal the tube and heat the reaction to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation) for 1-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain the final 2-amino-4-aryl-nicotinate product.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of complex substituted pyridines. The orthogonal reactivity of its halogen substituents provides a reliable platform for sequential, regioselective functionalization. By mastering the application of modern synthetic methods such as the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently access a vast chemical space of novel pyridine derivatives for applications in drug discovery, agrochemistry, and materials science. The protocols and principles outlined in this guide serve as a robust starting point for the rational design and execution of these synthetic transformations.

References

Topic: Catalyst Selection for Efficient and Selective Coupling with 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of 2-chloro-4-iodonicotinic acid, a critical building block in pharmaceutical and materials science. We delve into the foundational principles of chemoselective cross-coupling, focusing on the differential reactivity of the C-I and C-Cl bonds. Detailed methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, with a critical analysis of catalyst, ligand, and base selection to achieve high yields and predictable regioselectivity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex substituted pyridine derivatives.

Introduction: The Strategic Value of this compound

This compound is a dihalogenated heterocyclic compound of significant interest in organic synthesis. Its structure presents two distinct reactive centers for cross-coupling reactions: a highly reactive C(sp²)–I bond at the 4-position and a more robust C(sp²)–Cl bond at the 2-position. This intrinsic difference in reactivity allows for a sequential and regioselective approach to molecular construction, enabling the synthesis of complex, polysubstituted pyridine scaffolds that are prevalent in medicinal chemistry and functional materials.

The primary challenge and opportunity lie in harnessing this reactivity differential. By carefully selecting the catalytic system and reaction conditions, one can selectively functionalize the C-4 iodo position while leaving the C-2 chloro position intact for subsequent transformations. This guide provides the scientific rationale and practical protocols to achieve this control.

Foundational Principles: Achieving Chemoselectivity

The success of selective cross-coupling hinges on the kinetics of the first and rate-determining step in the catalytic cycle: oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[1][2] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

The general order of reactivity for aryl halides in palladium-catalyzed reactions is: I > Br > OTf > Cl .[1][3][4]

  • C-I Bond Activation: The carbon-iodine bond is the weakest among the halogens, making it highly susceptible to oxidative addition. This reaction often proceeds under mild conditions with a wide range of standard palladium catalysts.[1][3]

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less polarizable. Its activation requires more aggressive conditions or, more effectively, specialized catalytic systems. These systems typically employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that enhance the electron density on the palladium center, thereby facilitating the oxidative addition of the less reactive C-Cl bond.[5][6][7]

This inherent reactivity gap is the cornerstone of our strategy. By using catalysts and conditions optimized for C-I activation, we can achieve selective mono-functionalization at the C-4 position of this compound with high fidelity.

Strategic Catalyst Selection for Key Transformations

The choice of coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.). Below, we outline the optimal catalytic systems for the most common transformations involving this compound, focusing on selective C-4 coupling.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most versatile methods for creating C-C bonds.[6][8][9] For selective coupling at the C-4 iodo position, standard palladium catalysts are highly effective.

  • Catalyst/Pre-catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are excellent choices. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.

  • Ligands: Triphenylphosphine (PPh₃) is typically sufficient for the reactive C-I bond. For more challenging substrates or to ensure high turnover, other ligands like P(t-Bu)₃ or PCy₃ can be employed.[6]

  • Base: A mild inorganic base is required to activate the boronic acid for transmetalation.[6] Aqueous solutions of K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard choices. The presence of water is often beneficial for the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is common, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.

Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[10][11] The reaction uniquely employs a dual-catalyst system.

  • Palladium Catalyst: As with the Suzuki reaction, Pd(PPh₃)₄ or a combination like PdCl₂(PPh₃)₂ is used to activate the C-I bond.[11]

  • Copper(I) Co-catalyst: A crucial component, typically CuI, reacts with the terminal alkyne to form a copper acetylide intermediate.[11][12] This species then undergoes transmetalation to the palladium center, which is much faster than direct reaction of the alkyne with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves both to scavenge the HX produced during the reaction and to act as the solvent.[13]

  • Solvent: Often, the amine base itself serves as the solvent. Anhydrous THF or DMF can be used as co-solvents if needed.

Buchwald-Hartwig Amination: For C-N Bond Formation

Forming a C-N bond via Buchwald-Hartwig amination requires a more specialized catalyst system to facilitate the final reductive elimination step.[14][15]

  • Catalyst/Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts.

  • Ligands: This is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are mandatory for high efficiency.[16][17] For coupling at the C-I position, ligands like XPhos, SPhos, or BINAP are excellent choices. They accelerate reductive elimination and stabilize the catalyst.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are most effective.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[18][19][20]

  • Catalyst: Pd(OAc)₂ is the most common pre-catalyst.[19]

  • Ligands: While some Heck reactions can proceed without phosphine ligands ("ligandless," where the solvent or substrate may coordinate), the use of ligands like PPh₃ or P(o-tolyl)₃ often improves yields and stability.

  • Base: An organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ is used to neutralize the HX formed.[19]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typical.

Data and Workflow Visualization

Catalyst System Summary
Coupling ReactionDesired BondTypical Pd SourceLigand(s)BaseCo-catalyst/Additive
Suzuki-Miyaura C(sp²)–C(sp²)Pd(PPh₃)₄, Pd(OAc)₂PPh₃, P(t-Bu)₃K₂CO₃, K₃PO₄None
Sonogashira C(sp²)–C(sp)PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPACuI
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃, Pd(OAc)₂XPhos, SPhosNaOtBu, Cs₂CO₃None
Heck C(sp²)–C(alkene)Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃None

General Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Trans Transmetalation (or equivalent) PdII_RX->Trans PdII_R_R1 R-Pd(II)Ln-R' Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrates Ar-X + R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision Workflow for Catalyst Selection

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond partner_q Coupling Partner? cc_bond->partner_q amine Amine cn_bond->amine boronic Boronic Acid/Ester partner_q->boronic alkyne Terminal Alkyne partner_q->alkyne alkene Alkene partner_q->alkene suzuki Use Suzuki-Miyaura Protocol (e.g., Pd(PPh3)4, K2CO3) boronic->suzuki sonogashira Use Sonogashira Protocol (e.g., PdCl2(PPh3)2/CuI, Et3N) alkyne->sonogashira heck Use Heck Protocol (e.g., Pd(OAc)2, Et3N) alkene->heck buchwald Use Buchwald-Hartwig Protocol (e.g., Pd2(dba)3/XPhos, NaOtBu) amine->buchwald

Caption: Decision tree for selecting the appropriate coupling reaction and catalyst system.

Detailed Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All glassware should be oven- or flame-dried. Solvents should be anhydrous and degassed prior to use. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes the coupling of this compound with phenylboronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (Anhydrous, degassed)

    • Water (Degassed)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Work-up: Dilute the mixture with ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. The product may precipitate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

This protocol describes the coupling of this compound with phenylacetylene.

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

    • Triethylamine (Et₃N) (Anhydrous, degassed)

    • THF (Anhydrous, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed THF and degassed triethylamine (e.g., 10 mL THF, 5 mL Et₃N).

    • Add phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. Re-dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Presence of oxygen; Insufficiently anhydrous/degassed solvents.Use a fresh batch of catalyst. Ensure the reaction is thoroughly degassed. Use high-purity, dry solvents.[21][22]
Di-substitution Observed Reaction temperature too high; Reaction time too long; Catalyst system too active.Reduce the reaction temperature. Monitor the reaction closely and stop it once the mono-substituted product is maximized. Stick to standard catalysts (e.g., Pd(PPh₃)₄) for C-I selectivity.
Homocoupling of Partner High catalyst loading; Presence of oxygen.Reduce catalyst loading to 1-2 mol%. Ensure rigorous exclusion of air, especially for Sonogashira (Glaser coupling) and Suzuki reactions.[21]
Catalyst Decomposition Temperature too high; Ligand dissociation.Lower the reaction temperature. For challenging reactions, ensure an adequate ligand-to-metal ratio (e.g., 2-4:1 for Pd(OAc)₂).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-4-iodonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, enabling you to enhance your reaction yields and overcome common experimental challenges.

Troubleshooting Guide: Enhancing Yields in this compound Suzuki Reactions

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I fix it?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivity: The active catalytic species in a Suzuki reaction is a Pd(0) complex.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Inefficient reduction can lead to a stalled reaction. Furthermore, the nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]

    • Solution:

      • Switch to a Pre-catalyst: Employ modern pre-catalysts like Buchwald's G3 pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) or PEPPSI-type pre-catalysts.[4][5] These are designed for efficient generation of the active Pd(0) species and are often more stable and effective for challenging substrates.[4]

      • Optimize Ligand Choice: Standard ligands like PPh₃ may be insufficient.[3] Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[6][7] N-heterocyclic carbene (NHC) ligands (e.g., IPr) are also a powerful alternative.[4][8]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[7]

  • Inadequate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[8] An unsuitable or poor-quality base can halt the reaction.

    • Solution:

      • Screen Bases: For nicotinic acid derivatives, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6][9]

      • Ensure Base Quality: Use a fresh, anhydrous, and finely powdered base to maximize its reactivity and availability in the reaction mixture.[3]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[3]

    • Solution:

      • Thorough Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[3] Maintain a strict inert atmosphere throughout the experiment.

Q2: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, particularly with reactive halides like iodides.[6][10] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[6]

  • Understanding the Reactivity: In this compound, the C-I bond is significantly more reactive and prone to oxidative addition than the C-Cl bond.[11] Consequently, dehalogenation is more likely to occur at the 4-position (de-iodination). Studies on similar halo-pyridines have shown that iodo-derivatives have a higher propensity for dehalogenation compared to their bromo or chloro counterparts.[12][13]

  • Sources of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Solvents: Alcohols can act as hydride sources.[1][6]

    • Bases: Certain bases or impurities within them can contribute to hydride formation.[6]

    • Water: While often a component of Suzuki reactions, water can also be a proton source that contributes to pathways leading to dehalogenation.[6]

  • Strategies for Mitigation:

    • Ligand Selection: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[6] These ligands can accelerate the rate of the desired cross-coupling relative to the dehalogenation pathway.

    • Base Optimization: Switch to a non-hydride source base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides when dehalogenation is an issue.[6]

    • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is significant. Aprotic solvents like dioxane, THF, or toluene are often better choices.[3]

    • Control Reaction Time: Minimize reaction time. Prolonged heating can increase the likelihood of side reactions.[10] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Q3: My boronic acid is decomposing, leading to low yields. What is happening and how can I prevent it?

A3: The primary decomposition pathway for boronic acids in Suzuki reactions is protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene.[14][15] This side reaction removes the boronic acid from the productive catalytic cycle.[3]

  • Minimizing Protodeboronation:

    • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While some water is often necessary for Suzuki reactions, excess water can promote protodeboronation.[3][7]

    • Switch to Boronic Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation and hydrolysis than their corresponding boronic acids.[7][15][16] They are often a reliable alternative for sensitive substrates.

    • Optimize Base Selection: The choice of base can influence the rate of protodeboronation. A milder base might be beneficial if this side reaction is predominant.[7]

Q4: I am seeing significant formation of homocoupled boronic acid byproduct. What causes this and what is the solution?

A4: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl from two molecules of the boronic acid.[1] This process is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3] The resulting Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to give the homocoupled product.[3]

  • Solution:

    • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried before use. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is generally recommended for the Suzuki coupling of this compound?

A1: For challenging substrates like electron-deficient halo-pyridines, modern catalyst systems are highly recommended. A combination of a palladium pre-catalyst like Pd₂(dba)₃ or a Buchwald pre-catalyst (XPhos Pd G3 or SPhos Pd G3 ) with a bulky, electron-rich phosphine ligand such as XPhos , SPhos , or RuPhos is an excellent starting point.[4][7] These systems are known to be highly active for the coupling of aryl chlorides and have shown great success with heteroaryl halides.[17] N-heterocyclic carbene (NHC) based catalysts, like PEPPSI-IPr , are also very effective.[4][8]

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is essential for the transmetalation step of the catalytic cycle.[2][18] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8] For the coupling of nicotinic acid derivatives, inorganic bases are typically used. K₃PO₄ and Cs₂CO₃ are often excellent choices due to their high efficacy in these types of couplings.[9][19] Weaker bases like K₂CO₃ can also be effective.[4] The optimal base should be determined experimentally, but K₃PO₄ is a robust starting point.

Q3: Which solvent system is most appropriate for this reaction?

A3: The choice of solvent depends on the solubility of the reagents and the reaction temperature. Common solvents for Suzuki reactions include 1,4-dioxane , toluene , THF , and DMF , often with a small amount of water.[1][9] For solid-phase synthesis of nicotinic acid derivatives, DMF has been shown to give good results. A mixture of an organic solvent and water (e.g., dioxane/water) is very common and often facilitates the dissolution of the inorganic base.[2]

Q4: At which position will the Suzuki coupling occur on this compound?

A4: The Suzuki coupling will selectively occur at the 4-position . The reactivity of aryl halides in the oxidative addition step of the Suzuki reaction follows the order: I > Br > OTf >> Cl.[11][18] The carbon-iodine bond is much weaker and more readily undergoes oxidative addition with the Pd(0) catalyst than the carbon-chlorine bond. This high degree of selectivity is a key feature of palladium-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki Coupling of Halo-pyridines

The following table summarizes typical conditions and their impact on the yield of Suzuki couplings involving substrates similar to this compound.

ParameterConditionExpected OutcomeRationale & References
Catalyst/Ligand Pd(PPh₃)₄Moderate YieldStandard, but often less effective for challenging heteroaryl halides.[4]
Pd₂(dba)₃ / XPhosHigh YieldBulky, electron-rich ligand promotes efficient oxidative addition and reductive elimination.[6][9]
XPhos Pd G3High to Excellent YieldPre-catalyst ensures efficient generation of active Pd(0); highly reliable for heteroaryl couplings.[4]
PEPPSI-IPrHigh to Excellent YieldN-heterocyclic carbene (NHC) catalyst, very stable and active for aryl chlorides and heteroaryls.[4][8]
Base K₂CO₃Good to High YieldA common and effective base.[4]
K₃PO₄High to Excellent YieldOften superior for nicotinic acid derivatives and challenging couplings.[9][19]
Cs₂CO₃High to Excellent YieldHighly effective, but more expensive. Often used when other bases fail.[2]
Solvent Dioxane / H₂OHigh YieldExcellent general-purpose solvent system for solubility of both organic and inorganic reagents.[2]
Toluene / H₂OHigh YieldGood alternative to dioxane, can be run at higher temperatures.[20]
DMFGood to High YieldParticularly useful for solid-phase synthesis and for substrates with poor solubility in other solvents.[9]

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial, add the palladium catalyst and ligand, and purge with inert gas.

  • Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst/ligand mixture.

  • Degas the resulting mixture by bubbling an inert gas through the solution for an additional 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Filter the solid product, wash with water and a small amount of cold organic solvent, and dry under vacuum. Alternatively, perform an extraction if the product is soluble.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl R²-B(OR)₂⁻ (from Base + R²B(OH)₂) PdII_Diaryl->Pd0 Product (R¹-R²) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are reagents high quality? check_catalyst->check_reagents Yes optimize_catalyst Switch to pre-catalyst (e.g., XPhos Pd G3). Use bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->optimize_catalyst No check_conditions Are conditions optimal? check_reagents->check_conditions Yes optimize_reagents Use fresh, anhydrous base (K₃PO₄, Cs₂CO₃). Consider boronic ester. Ensure rigorous degassing. check_reagents->optimize_reagents No optimize_conditions Screen solvents (Dioxane, Toluene). Increase temperature incrementally. Optimize base concentration. check_conditions->optimize_conditions No solution Improved Yield check_conditions->solution Yes optimize_catalyst->solution optimize_reagents->solution optimize_conditions->solution

Caption: A logical workflow to diagnose and solve low yield issues.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered when using 2-chloro-4-iodonicotinic acid as a substrate in common palladium-catalyzed cross-coupling reactions. Our focus is on providing scientifically grounded solutions to minimize side product formation and maximize the yield of your desired product.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its di-halogenated nature offers opportunities for selective functionalization. The iodine at the 4-position is significantly more reactive than the chlorine at the 2-position in typical palladium-catalyzed cross-coupling reactions, allowing for sequential couplings.[1][2][3] However, like any complex chemical transformation, side reactions can occur, leading to undesired byproducts and reduced yields. This guide will address the most common side products observed in Suzuki, Sonogashira, and Buchwald-Hartwig reactions involving this substrate and provide strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Dehalogenated Byproducts (Hydrodehalogenation)

Q1: I am observing a significant amount of 2-chloronicotinic acid or nicotinic acid in my reaction mixture instead of the desired coupled product. What is causing this?

A1: This is a classic case of dehalogenation (or hydrodehalogenation), a common side reaction in palladium-catalyzed cross-couplings.[1][3] In this process, the halogen atom (in your case, iodine) is replaced by a hydrogen atom. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can arise from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][4]

The Pd-H species can then participate in a competitive reductive elimination with the aryl group on the palladium center, leading to the dehalogenated product instead of the desired cross-coupled product.[5] Electron-deficient substrates, such as pyridine derivatives, can be more susceptible to this side reaction.[1]

Troubleshooting Dehalogenation:
Factor Potential Cause Recommended Solution
Base The base may be too strong or act as a hydride source.Switch to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Avoid using alkoxide bases if dehalogenation is a major issue.
Solvent Protic solvents like alcohols can be a source of hydrides.Use anhydrous, aprotic solvents such as dioxane, THF, DMF, or toluene.[4] Ensure solvents are properly degassed to remove oxygen.
Ligand The ligand may not be sterically bulky or electron-rich enough to promote reductive elimination of the desired product over dehalogenation.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired catalytic cycle.[1][6]
Reaction Time & Temperature Prolonged reaction times and high temperatures can increase the likelihood of side reactions.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try running the reaction at a lower temperature. Microwave irradiation can sometimes reduce reaction times and minimize side product formation.[7][8]

Diagram: Proposed Mechanism for Dehalogenation

dehalogenation_mechanism ArPdIL2 Ar-Pd(II)-I(L)₂ ArPdHL2 Ar-Pd(II)-H(L)₂ ArPdIL2->ArPdHL2 Anion Exchange PdH [Pd-H] Species PdH->ArPdHL2 ArH Ar-H (Dehalogenated Product) ArPdHL2->ArH Reductive Elimination Pd0 Pd(0)L₂ ArPdHL2->Pd0 HydrideSource Hydride Source (Solvent, Base, Water) HydrideSource->PdH

Caption: Formation of a Pd-H species leading to dehalogenation.

Issue 2: Homocoupling of the Coupling Partner

Q2: My Suzuki reaction is producing a significant amount of biaryl product derived from the boronic acid, or my Sonogashira reaction is yielding a diyne byproduct. Why is this happening?

A2: This side reaction is known as homocoupling.

  • In Suzuki Reactions: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4][9] If the reaction mixture is not properly degassed, Pd(II) species can be present, which can catalyze the dimerization of the boronic acid.[4]

  • In Sonogashira Reactions: The homocoupling of terminal acetylenes is a well-known side reaction called Glaser coupling.[2][10] This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[2][11]

Troubleshooting Homocoupling:
Reaction Type Factor Potential Cause Recommended Solution
Suzuki Oxygen Inadequate degassing of the reaction mixture.Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Palladium Source Using a Pd(II) source without efficient in-situ reduction to Pd(0).Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient reduction of the Pd(II) precatalyst.[4]
Sonogashira Oxygen Presence of oxygen promotes Glaser coupling.Maintain a strict inert atmosphere throughout the reaction.[2]
Copper Co-catalyst The copper catalyst is essential for the primary reaction but also promotes homocoupling.Consider a "copper-free" Sonogashira protocol.[2] Alternatively, using a dilute hydrogen atmosphere has been shown to reduce homocoupling.[10][11][12]
Catalyst Concentration High catalyst concentrations can sometimes favor homocoupling.Optimize the catalyst loading; sometimes lower concentrations can be beneficial.[10]

Diagram: Sonogashira Homocoupling (Glaser Coupling)

glaser_coupling Alkyne1 R-C≡C-H Copper_acetylide R-C≡C-Cu Alkyne1->Copper_acetylide + Cu(I) Cu_catalyst Cu(I) Diyne R-C≡C-C≡C-R (Homocoupled Product) Copper_acetylide->Diyne Oxidative Dimerization Oxygen O₂ (Oxidant) Oxygen->Diyne

Caption: Copper-mediated homocoupling of terminal alkynes.

Issue 3: Competing Reactivity of the Chloro Group in Buchwald-Hartwig Amination

Q3: In my Buchwald-Hartwig amination, I am seeing some amination at the 2-position (chloro position) in addition to the desired amination at the 4-position (iodo position). How can I improve selectivity?

A3: While the carbon-iodine bond is generally much more reactive than the carbon-chlorine bond towards oxidative addition to palladium, under forcing conditions (high temperatures, long reaction times) or with highly active catalyst systems, reactivity at the chloro position can occur.[8]

Troubleshooting Selectivity:

| Factor | Potential Cause | Recommended Solution | | :--- | :--- | :--- | :--- | | Temperature | High temperatures can overcome the activation barrier for C-Cl bond activation. | Run the reaction at the lowest temperature that still allows for efficient reaction at the iodo position. Room temperature is often sufficient for aryl iodides.[5] | | Ligand | Some highly active ligands may promote C-Cl activation. | Screen different ligands. While bulky, electron-rich ligands are generally good, their specific properties can influence selectivity.[6][13] | | Reaction Time | Prolonged reaction times after consumption of the 4-iodo starting material can lead to reaction at the less reactive site. | Monitor the reaction progress carefully and quench it as soon as the initial starting material is consumed. |

Diagram: General Catalytic Cycle for Cross-Coupling

cross_coupling_cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X(L)ₙ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L)ₙ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product ArX Ar-X ArX->OxAdd CouplingPartner R-M CouplingPartner->Transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1).

  • Degassing: Bubble argon or nitrogen through the solution for 10-15 minutes, or perform three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: 2-Chloro-4-iodonicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling and Other Side Reactions

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for troubleshooting common issues encountered when using 2-chloro-4-iodonicotinic acid in cross-coupling reactions. Our focus is to equip you with the knowledge to mitigate homocoupling and other undesired side reactions, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound in cross-coupling chemistry.

Q1: I'm observing a significant amount of a homocoupled byproduct. What is the primary cause?

A1: Homocoupling is a common side reaction in many cross-coupling protocols, especially when using highly reactive aryl iodides like this compound. The primary culprit is often the presence of oxygen, which can interfere with the catalytic cycle.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of your organometallic reagent (in Suzuki reactions) or the aryl iodide itself.[3] Rigorous degassing of solvents and reagents, and maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction is the most critical first step to suppress this side reaction.[3]

Q2: Which halogen on this compound is expected to react first?

A2: The carbon-iodine (C-I) bond at the 4-position is significantly weaker and therefore more reactive than the carbon-chloro (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions.[4][5][6][7] This predictable difference in reactivity allows for selective functionalization at the C-4 position while leaving the C-2 chloro-substituent available for subsequent transformations.[4][6]

Q3: How does the carboxylic acid group on my substrate affect the reaction?

A3: The carboxylic acid moiety can influence the reaction in a few ways. Firstly, it will react with the base, requiring the use of at least one extra equivalent of base.[8] Secondly, the resulting carboxylate salt can have different solubility properties compared to the starting material, which might necessitate careful solvent selection to ensure all components remain in solution.[8] While generally not inhibitory to the catalytic cycle itself, these factors must be considered for optimal reaction performance. In some cases, protecting the carboxylic acid as an ester may simplify the reaction, but it is often not necessary with careful optimization.[8]

Q4: My reaction is not proceeding to completion. What are the likely reasons?

A4: Low conversion can stem from several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the reagents or solvents, or insufficient exclusion of oxygen.[9] The choice of base and its solubility can also be critical; if the base is not effective, the catalytic cycle can stall.[8] Additionally, for Suzuki reactions, the stability of the boronic acid partner is a key consideration, as protodeboronation (loss of the boronic acid group) can compete with the desired cross-coupling.[2]

Q5: Can I use the same conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate?

A5: While the principle of selective reactivity at the C-I bond holds true for all these reactions, the optimal conditions will differ. Each reaction type has its own specific requirements for the catalyst system (palladium precursor and ligand), base, and solvent. For instance, Sonogashira couplings often employ a copper(I) co-catalyst,[10] while Buchwald-Hartwig aminations typically require strong bases and specialized, bulky phosphine ligands.[11][12] It is essential to consult literature and optimize conditions for each specific transformation.

Understanding Homocoupling: The Competing Pathways

Homocoupling can occur through several mechanisms depending on the reaction type. Understanding these pathways is key to designing effective preventative strategies.

cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reactions ArI Ar-I (this compound) OxAdd Ar-Pd(II)-I(L_n) ArI->OxAdd Oxidative Addition ArAr Ar-Ar (Homocoupling) ArI->ArAr Pd0 Pd(0)L_n Pd0->OxAdd PdII Pd(II) Pd0->PdII Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-R (Desired Product) Trans->Product Reductive Elimination Nu R-M (e.g., R-B(OH)2) Nu->Trans RR R-R (Homocoupling) Nu->RR O2 O2 O2->PdII Oxidizes PdII->ArAr Promotes Dimerization of Ar-I PdII->RR Promotes Dimerization of R-M

Caption: Competing pathways: Desired cross-coupling vs. homocoupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Formation of 4,4'-Dimer of 2-Chloronicotinic Acid or Boronic Acid Homocoupling

Potential Cause Troubleshooting Strategy Rationale
Oxygen in the Reaction 1. Ensure rigorous degassing of all solvents and liquid reagents (e.g., sparging with argon for 15-30 minutes).[3] 2. Use a Schlenk line or glovebox to maintain a strict inert atmosphere.[9] 3. Perform at least three vacuum/inert gas backfill cycles on the reaction vessel.[6]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[3]
Suboptimal Base 1. Use an additional equivalent of base to account for the acidic proton of the carboxylic acid.[8] 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better reactivity.[1] 3. Check the solubility of the base and the resulting carboxylate salt in the chosen solvent system.The base is crucial for the activation of the boronic acid for transmetalation.[7][13] Poorly soluble or insufficient base can slow the desired reaction, allowing side reactions to become more prominent.
Inappropriate Ligand 1. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).Ligands can influence the rates of the catalytic cycle steps. Bulky ligands can stabilize the monoligated Pd(0) species, which can favor oxidative addition and reductive elimination over side reactions.
Protodeboronation of Boronic Acid 1. Use anhydrous solvents and reagents where possible. 2. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]The competing reaction of the boronic acid with water or other protic sources can reduce the concentration of the active nucleophile, leading to lower yields and potentially more side products.
Sonogashira Coupling

Issue: Formation of Alkyne Dimer (Glaser Coupling)

Potential Cause Troubleshooting Strategy Rationale
Oxygen Presence 1. As with Suzuki coupling, ensure a strictly anaerobic environment through degassing and inert gas techniques.[14]The copper(I) co-catalyst is readily oxidized by oxygen, which promotes the oxidative homocoupling of the terminal alkyne.[9][14]
High Copper(I) Concentration 1. Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).[9] 2. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Lowering the concentration of the species that catalyze and participate in the homocoupling can kinetically favor the desired cross-coupling pathway.[15]
Inherent Reactivity 1. Switch to a copper-free Sonogashira protocol. Many effective ligand systems are known to facilitate the reaction without a copper co-catalyst.[3][9][14]This is the most direct way to eliminate the primary pathway for Glaser coupling.[3][14]
Buchwald-Hartwig Amination

Issue: Formation of Hydrodehalogenated Byproduct (Ar-H) or Low Yield

Potential Cause Troubleshooting Strategy Rationale
Inappropriate Base 1. Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[16] 2. Ensure the base is fresh and handled under inert conditions to maintain its activity.Buchwald-Hartwig amination requires a strong base to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Weaker bases often lead to low or no conversion.
Ligand Choice 1. Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[16][17] 2. The choice of ligand is often specific to the amine class (primary, secondary, aniline, etc.).[16]These ligands are crucial for promoting the reductive elimination step, which forms the C-N bond, and preventing side reactions like β-hydride elimination.[11] They also help to stabilize the active catalyst.
Catalyst Inhibition 1. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can often mitigate this.[17] 2. Ensure high purity of the amine coupling partner.Catalyst inhibition slows down the desired reaction, which can lead to the formation of byproducts or incomplete conversion.

Experimental Protocols

General Setup for Preventing Homocoupling

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction & Monitoring A 1. Add solids to a flame-dried Schlenk flask B 2. Seal with septum and purge with inert gas A->B C 3. Perform 3x vacuum/ backfill cycles B->C D 4. Add degassed solvent via syringe C->D E 5. Add liquid reagents (pre-degassed) D->E F 6. Add catalyst/ligand under positive pressure E->F G 7. Heat to desired temperature F->G H 8. Monitor by TLC/LC-MS G->H

Caption: General workflow for setting up an oxygen-free reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is a general starting point and may require optimization.

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles to ensure an oxygen-free environment.[6]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer with 1M HCl to pH ~3-4 before extraction. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-chloro-4-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and enhance your synthetic outcomes.

Understanding the Substrate: Key Reactivity Principles

This compound is a dihalogenated pyridine derivative offering opportunities for selective functionalization. The inherent difference in the carbon-halogen bond strengths is the primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl.[1][2] This means the carbon-iodine bond is weaker and more susceptible to oxidative addition by the palladium catalyst, making the 4-position the more reactive site for initial coupling under standard conditions.[2][3] The presence of the carboxylic acid group introduces an additional layer of complexity, as it can react with the base, potentially affecting solubility and the overall efficacy of the catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a common hurdle. The root cause often lies in suboptimal reaction conditions that fail to promote the catalytic cycle efficiently.

Possible Causes & Solutions:

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step of Suzuki and Sonogashira reactions and in the deprotonation of the amine in Buchwald-Hartwig amination.[4] For this compound, the base must be strong enough to facilitate the desired catalytic step but not so strong as to cause unwanted side reactions or degradation of the starting material.

    • Recommendation: For Suzuki couplings, start with a moderately weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] For Sonogashira and Buchwald-Hartwig reactions, stronger bases like potassium tert-butoxide (KOt-Bu) or sodium tert-butoxide (NaOt-Bu) are often necessary.[7] However, given the acidic proton of the carboxylic acid, you may need to use an additional equivalent of the base.

  • Inappropriate Solvent Choice: The solvent influences catalyst stability, reagent solubility, and reaction rates.[8] Mismatched solvent polarity can hinder the reaction.

    • Recommendation: A mixture of a polar aprotic solvent and water is often effective for Suzuki reactions (e.g., 1,4-dioxane/water, DMF/water).[6] For Sonogashira and Buchwald-Hartwig reactions, anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically preferred.[9]

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Improper handling or degradation can lead to a loss of catalytic activity.

    • Recommendation: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[2] Use fresh, high-quality palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the optimization of coupling reactions with this compound.

Q1: How can I achieve selective coupling at the 4-position (C-I) without reacting at the 2-position (C-Cl)?

A1: Selective coupling at the C-4 position is generally favored due to the higher reactivity of the C-I bond.[1][2] To maximize selectivity:

  • Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Choose the Right Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good selectivity. Avoid overly reactive catalysts that might also activate the C-Cl bond.

  • Careful Base Selection: A weaker base can sometimes enhance selectivity by favoring the more reactive C-I bond's oxidative addition.

Q2: I am observing significant amounts of protodehalogenation (replacement of I or Cl with H). How can I minimize this side reaction?

A2: Protodehalogenation can occur if the catalytic cycle is inefficient, leading to side reactions. To minimize this:

  • Ensure Anhydrous Conditions: For non-aqueous reactions, use dry solvents and reagents. Trace water can be a proton source.

  • Optimize Base and Ligand: A well-chosen ligand can stabilize the palladium complex and promote the desired reductive elimination over side reactions. The choice of base can also influence the reaction pathway.

  • Increase Coupling Partner Concentration: Using a slight excess of the boronic acid, alkyne, or amine can help to outcompete the protodehalogenation pathway.

Q3: The presence of the carboxylic acid seems to be interfering with my reaction. What can I do?

A3: The acidic proton of the carboxylic acid can react with the base, potentially leading to solubility issues or deactivation of the catalyst.

  • Use Excess Base: Add an additional equivalent of base to neutralize the carboxylic acid proton.

  • Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can improve solubility and prevent interference with the base. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Choose a Biphasic Solvent System: For Suzuki reactions, a solvent system like toluene/water with a phase-transfer catalyst can sometimes be effective in managing the different solubilities of the reagents.

Q4: What is the best general-purpose base and solvent combination to start with for a Suzuki coupling of this compound?

A4: A good starting point for a Suzuki coupling would be:

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

This combination is generally robust and provides a good balance of reactivity and selectivity for the C-I bond.

Data & Protocols

Table 1: Properties of Common Bases in Cross-Coupling Reactions
BasepKa of Conjugate Acid (in DMSO)Common ApplicationsNotes
K₂CO₃~10.3 (for HCO₃⁻ in H₂O)Suzuki-MiyauraMild, inorganic base. Good for sensitive substrates.
Cs₂CO₃~10.3 (for HCO₃⁻ in H₂O)Suzuki-Miyaura, SonogashiraMore soluble than K₂CO₃ in organic solvents.
K₃PO₄~12.3 (for HPO₄²⁻ in H₂O)Suzuki-Miyaura, Buchwald-HartwigModerately strong inorganic base.
NaOt-Bu~17 (for t-BuOH in DMSO)Buchwald-Hartwig, SonogashiraStrong, non-nucleophilic base.
KOt-Bu~17 (for t-BuOH in DMSO)Buchwald-Hartwig, SonogashiraSimilar to NaOt-Bu, sometimes offers different solubility.
Table 2: Properties of Common Solvents in Cross-Coupling Reactions
SolventDielectric Constant (ε)PolarityCommon Applications
Toluene2.4Non-polarBuchwald-Hartwig, Sonogashira
1,4-Dioxane2.2Non-polarSuzuki-Miyaura, Buchwald-Hartwig, Sonogashira
Tetrahydrofuran (THF)7.6Polar aproticSuzuki-Miyaura, Sonogashira
N,N-Dimethylformamide (DMF)36.7Polar aproticSuzuki-Miyaura, Sonogashira
Acetonitrile (MeCN)37.5Polar aproticSuzuki-Miyaura
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: Decision-Making Flowchart for Optimizing Suzuki Coupling

G start Start: Low Yield in Suzuki Coupling check_base Evaluate Base (e.g., K2CO3, Cs2CO3) start->check_base check_solvent Evaluate Solvent (e.g., Dioxane/H2O, DMF) check_base->check_solvent No Improvement analyze Analyze Results (LC-MS, NMR) check_base->analyze Improvement check_temp Optimize Temperature (e.g., 80-110 °C) check_solvent->check_temp No Improvement check_solvent->analyze Improvement check_catalyst Screen Catalyst/Ligand (e.g., Pd(PPh3)4, PdCl2(dppf)) check_temp->check_catalyst No Improvement check_temp->analyze Improvement protect_acid Consider Protecting Carboxylic Acid check_catalyst->protect_acid Persistent Low Yield check_catalyst->analyze Improvement protect_acid->start Re-optimize analyze->start Further Optimization Needed success Successful Coupling analyze->success Target Yield Achieved

Caption: A flowchart for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Overcoming Low Reactivity of the Chloro Group in 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when working with 2-Chloro-4-iodonicotinic acid, a versatile but sometimes challenging building block in organic synthesis. My aim is to equip you with the knowledge to navigate the nuances of its reactivity, particularly concerning the often-unreactive chloro group at the C-2 position.

Understanding the Core Challenge: Reactivity of Halogens on the Pyridine Ring

The central issue with this compound lies in the differential reactivity of its two halogen substituents. In nucleophilic aromatic substitution (SNAr) reactions, the general leaving group ability follows the order F > Cl ≈ Br > I.[1][2] This "element effect" is attributed to the rate-determining step typically being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.[2][3]

However, the pyridine ring's inherent electron deficiency, especially when protonated or coordinated to a metal, can alter this reactivity pattern.[4] Furthermore, the position of the leaving group is critical. SNAr reactions are most favorable at the C-2 and C-4 positions, where the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[5][6]

In the case of this compound, while the chloro group is at the activated C-2 position, the iodo group at C-4 is also in an activated position and is generally a better leaving group in metal-catalyzed cross-coupling reactions. This dichotomy forms the basis of many synthetic strategies and potential pitfalls.

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format, providing explanations and actionable solutions.

Issue 1: My nucleophilic aromatic substitution (SNAr) reaction targeting the chloro group is sluggish or fails completely.

Question: I'm trying to displace the 2-chloro group with an amine/alkoxide, but I'm seeing low conversion or no reaction at all. What's going wrong?

Answer: This is a frequent challenge. The low reactivity of the chloro group in SNAr, compared to a fluoro group, is well-documented.[7] Several factors could be at play:

  • Insufficient Ring Activation: The pyridine ring, while electron-deficient, may not be sufficiently activated for your specific nucleophile. The carboxylic acid group at C-3 provides some electron-withdrawing effect, but it may not be enough.

  • Weak Nucleophile: The nucleophile you are using might not be strong enough to initiate the attack on the electron-deficient ring.[5]

  • Inappropriate Reaction Conditions: Solvent and temperature play a crucial role in SNAr reactions.

Troubleshooting Steps:

  • Enhance Ring Activation:

    • Protonation: Running the reaction under acidic conditions can protonate the pyridine nitrogen, significantly increasing the ring's electrophilicity. However, be mindful that this may not be compatible with all nucleophiles (e.g., basic amines).

    • Lewis Acids: The use of a Lewis acid can have a similar activating effect by coordinating to the pyridine nitrogen.

  • Increase Nucleophilicity:

    • If using an alcohol or amine, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide.

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity.[5]

    • Temperature: High temperatures are often necessary to overcome the activation energy barrier for SNAr reactions involving chloro-pyridines. Microwave irradiation can be a highly effective method for accelerating these reactions.[8][9]

Issue 2: I am observing substitution at the 4-iodo position instead of the 2-chloro position during my SNAr reaction.

Question: My goal is to substitute the chloro group, but my characterization data (NMR, MS) suggests the iodo group has been displaced. Why is this happening?

Answer: While chlorine is generally a better leaving group in classical SNAr, iodine can sometimes be displaced, especially under certain conditions that may involve radical or metal-catalyzed pathways, even if unintentional. However, the more likely scenario is that you are inadvertently running a transition-metal-catalyzed cross-coupling reaction if trace metals are present.

Troubleshooting Steps:

  • Analyze Reagents for Metal Contamination: Ensure your starting materials, reagents, and solvents are free from trace palladium or copper contamination, which could catalyze a cross-coupling reaction.

  • Re-evaluate the Reaction Mechanism: Consider if your reaction conditions could favor a different mechanism. For instance, extremely high temperatures might initiate unexpected pathways.

  • Strategic Blocking/Protecting Groups: If selective substitution remains a challenge, consider a synthetic route where one position is temporarily blocked or where the desired halogen is introduced at a later stage.

Issue 3: How can I selectively functionalize the 4-iodo position while leaving the 2-chloro group intact?

Question: I want to perform a cross-coupling reaction (e.g., Suzuki, Sonogashira) at the C-4 position. How can I ensure the chloro group does not react?

Answer: This is a more straightforward and common synthetic strategy. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it much more susceptible to oxidative addition to a low-valent metal catalyst, such as Pd(0).[10] This difference in reactivity allows for highly selective cross-coupling reactions.

Recommended Approach: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[11][12] For this compound, you can selectively target the iodo position with high fidelity.

Workflow for Selective Cross-Coupling at the C-4 Position

G cluster_0 Reaction Setup A This compound F Reaction Mixture A->F B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) C->F D Base (e.g., K2CO3, Cs2CO3, t-BuONa) D->F E Solvent (e.g., Dioxane/H2O, Toluene, DMF) E->F H Heating (e.g., 80-120 °C) F->H G Inert Atmosphere (N2 or Ar) G->F Purge I Workup & Purification H->I J Product: 4-Substituted-2-chloronicotinic acid I->J

Caption: General workflow for selective cross-coupling at the C-4 position.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-4)

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 4-iodo position.[13][14]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ to the vessel.

  • Add a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination (Selective at C-4)

This protocol outlines the amination at the C-4 position, a reaction that has revolutionized C-N bond formation.[15][16][17]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Toluene

Procedure:

  • To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add toluene, followed by the amine and this compound.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Sonogashira Coupling (Selective at C-4)

This protocol is for the coupling of a terminal alkyne at the C-4 position.[18][19][20]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

Procedure:

  • Dissolve this compound in TEA or DIPA in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the terminal alkyne, CuI, and PdCl₂(PPh₃)₂.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl, water, and brine.

  • Dry, concentrate, and purify the product.

Mechanistic Insights: Why Cross-Coupling is Selective

The high selectivity of palladium-catalyzed cross-coupling reactions at the iodo- position stems from the kinetics of the catalytic cycle.

G cluster_Cl C-Cl Bond (High Barrier) Pd0 Pd(0)Ln OA_I Oxidative Addition (fast) Pd0->OA_I Ar-I OA_Cl Oxidative Addition (slow) Pd0->OA_Cl Ar-Cl Complex_I R-Pd(II)(I)Ln OA_I->Complex_I TM Transmetalation Complex_I->TM + [M]-R' Complex_R R-Pd(II)(R')Ln TM->Complex_R RE Reductive Elimination Complex_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: Simplified catalytic cycle for cross-coupling reactions.

The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[21] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much lower activation energy for oxidative addition. This kinetic preference ensures that the reaction proceeds selectively at the 4-iodo position.

Quantitative Data Summary

Reaction TypeTarget PositionTypical CatalystBaseSolventTemp (°C)Selectivity
Suzuki-Miyaura C-4 (Iodo)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Excellent
Buchwald-Hartwig C-4 (Iodo)Pd₂(dba)₃/XPhosNaOt-BuToluene100Excellent
Sonogashira C-4 (Iodo)PdCl₂(PPh₃)₂/CuIEt₃NEt₃N25-60Excellent
SNAr C-2 (Chloro)-Strong BaseDMSO/DMF>120Moderate-Good

Final Recommendations

For the selective functionalization of this compound, a clear strategic choice emerges:

  • To functionalize the C-4 position: Employ palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira. These methods offer excellent selectivity for the iodo group.

  • To functionalize the C-2 position: Nucleophilic aromatic substitution is the primary route. Success hinges on using strong nucleophiles, polar aprotic solvents, and elevated temperatures, often with microwave assistance. Be prepared to optimize these conditions rigorously.

By understanding the underlying principles of reactivity and employing the appropriate reaction conditions, the challenges posed by this compound can be effectively overcome, unlocking its full potential in your synthetic endeavors.

References

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-4-iodonicotinic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the critical step of removing palladium catalysts from reaction mixtures involving 2-Chloro-4-iodonicotinic acid. Given the frequent use of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), ensuring the complete removal of this potentially toxic metal is paramount.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity standards for your compounds.

Troubleshooting Guide

Effective palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the state of the palladium species.[3] The following table addresses common issues encountered during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
High residual palladium in the final product after initial purification. Strong chelation of palladium to the this compound or its derivatives, particularly due to the nitrogen atom in the pyridine ring and the carboxylic acid group.[4] The palladium species may also be highly soluble in the chosen solvent system, rendering simple filtration ineffective.Optimize Scavenging Conditions: Experiment with different palladium scavengers (thiol, amine, or triazine-based), adjusting the scavenger-to-palladium ratio, temperature, and treatment time.[4] Consider a Different Method: If scavenging is not effective, explore alternative techniques such as crystallization with additives that can help keep palladium in the mother liquor, or liquid-liquid extraction.[4][5][6]
Significant loss of this compound product during purification. Non-specific adsorption of the polar product onto the purification medium, a common issue with activated carbon.[3][4]Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[4] Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.[4] Adjust the Solvent: The solvent can impact the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble can reduce its adsorption.[4][7] Switch Purification Method: If product loss remains a concern, consider methods like crystallization or extraction.[4]
Inconsistent palladium removal from one batch to another. Variability in the final state of the palladium catalyst (e.g., formation of palladium black vs. soluble species). Reaction conditions such as temperature and stirring speed can influence this.Standardize Reaction Quench and Work-up: Implement a consistent and robust work-up procedure to ensure the palladium is in a consistent form before purification. Characterize the Palladium Species: If possible, try to identify the nature of the residual palladium to select the most appropriate removal strategy.
Difficulty filtering the reaction mixture after treatment with a scavenger. The scavenger or the palladium-scavenger complex forms very fine particles that pass through standard filter paper.Use a Finer Filter Medium: Employ a Celite® pad or a membrane filter with a smaller pore size for filtration.[8][9] Centrifugation: Consider centrifuging the mixture to pellet the fine particles before decanting the supernatant.

Palladium Removal Workflow

The following diagram outlines a general workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow start Reaction Mixture Containing This compound and Palladium Catalyst assess Assess Palladium State (Homogeneous vs. Heterogeneous) start->assess hetero Heterogeneous Pd (e.g., Pd/C, Pd black) assess->hetero Solid Particles homo Homogeneous Pd (Soluble species) assess->homo Dissolved filtration Direct Filtration (e.g., through Celite®) hetero->filtration scavenging Select Scavenging Method homo->scavenging analysis Analyze Residual Pd (ICP-MS, AAS, XRF) filtration->analysis adsorption Adsorption (Activated Carbon, Scavengers) scavenging->adsorption Adsorbent-based crystallization Crystallization (with or without additives) scavenging->crystallization Solubility-based extraction Liquid-Liquid Extraction scavenging->extraction Partitioning-based optimize Optimize Conditions (Solvent, Temp, Time, Amount) adsorption->optimize crystallization->optimize extraction->optimize optimize->analysis pass < 10 ppm Pd (Typical Target) analysis->pass fail > 10 ppm Pd analysis->fail end Pure Product pass->end fail->scavenging Re-evaluate Method

Caption: A general decision-making workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound product?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported materials that bind to palladium. This includes activated carbon and more specialized metal scavengers with functional groups like thiols, amines, or trimercaptotriazine.[4][6]

  • Crystallization: Purifying your product through crystallization can leave palladium impurities behind in the mother liquor.[4][5] The efficiency of this method can be improved by adding agents that keep the palladium species soluble.[5][6]

  • Extraction: Utilizing liquid-liquid extraction to separate the palladium catalyst into a different phase from your product.[4][8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts such as palladium on carbon (Pd/C) or precipitated palladium metal.[4][8][9]

  • Chromatography: Techniques like column chromatography can also be used to separate the product from the palladium catalyst.[8]

Q2: How do I select the most suitable palladium removal method for my specific reaction?

A2: The best method depends on several factors:

  • The nature of your product: Consider the solubility and stability of this compound and its potential to chelate with palladium.

  • The form of the palladium residue: Determine if the palladium is in a soluble (homogeneous) or solid (heterogeneous) form.[4]

  • The scale of your reaction: Some methods are more scalable for industrial applications than others.

  • Cost and time constraints: Activated carbon is often more cost-effective than specialized scavengers, but may require more optimization.[10]

Q3: My product, this compound, is quite polar. Will this affect palladium removal?

A3: Yes, the polarity of your product is a critical consideration. Polar compounds, especially those containing nitrogen heterocycles and carboxylic acids, can strongly chelate with palladium, making it difficult to remove.[4][11] This strong interaction may require the use of more potent scavengers or multiple purification steps. Additionally, there is a higher risk of your polar product co-adsorbing onto polar purification media like silica gel or even some scavengers, leading to yield loss.

Q4: What are the advantages and disadvantages of using activated carbon for palladium removal?

A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium.[10] However, its main drawback is a lack of selectivity, which can lead to the non-specific adsorption of your desired product, resulting in significant yield loss.[3][4] The efficiency of palladium removal with activated carbon can also be less than that of specialized metal scavengers.[4][10]

Q5: What analytical techniques are used to determine the concentration of residual palladium?

A5: The standard methods for quantifying trace amounts of palladium in APIs are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectrometry (AAS)

  • X-ray Fluorescence (XRF)[1][5][12]

ICP-MS is frequently used for both in-process control and final quality control of drug molecules.[5][6] While highly sensitive, these techniques require expensive instrumentation and highly trained personnel.[1][5] For more rapid, in-lab assessments during process development, colorimetric and fluorimetric methods are also available.[1][13]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general guideline for using a solid-supported scavenger.

  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Dilution: If necessary, dilute the reaction mixture with a suitable solvent to reduce viscosity and ensure efficient mixing with the scavenger.

  • Scavenger Addition: Add the selected scavenger (e.g., thiol-functionalized silica gel) to the reaction mixture. The amount of scavenger will depend on the specific product and the amount of palladium used. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and the captured palladium.

  • Washing: Wash the filter cake with additional solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using a suitable analytical technique like ICP-MS.

Mechanism of a Thiol-Based Scavenger

Thiol-based scavengers are highly effective due to the strong affinity of sulfur for palladium. The scavenger immobilizes the soluble palladium species, allowing for their removal by simple filtration.

Scavenger_Mechanism cluster_0 In Solution cluster_1 Scavenging Process cluster_2 After Filtration PdL2 Soluble Pd(0)Ln Product Product Scavenger Solid Support-SH Complex Solid Support-S-PdLn Scavenger->Complex + Pd(0)Ln FilteredProduct Pure Product in Filtrate TrappedPd Trapped Pd on Filter

Caption: Mechanism of a thiol-based palladium scavenger.

References

Why is my 2-Chloro-4-iodonicotinic acid reaction not going to completion?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of 2-Chloro-4-iodonicotinic acid. If your reaction is not proceeding to completion, this in-depth guide will help you troubleshoot the common pitfalls associated with what is often a nuanced and sensitive reaction sequence.

A Plausible Synthetic Route: The Sandmeyer Reaction

The synthesis of this compound is not a trivial one-step process. A common and logical approach involves a Sandmeyer-type reaction, starting from a suitable aminopyridine precursor. This guide will focus on the challenges you might face when employing this strategy, which can be broadly broken down into two critical stages:

  • Diazotization: The conversion of an aromatic amine (in a hypothetical sense, 2-chloro-4-aminonicotinic acid) into a diazonium salt.

  • Iodination: The displacement of the diazonium group with iodine.

An incomplete reaction can be attributed to issues in either of these stages. Let's explore the potential problems in a question-and-answer format.

Part 1: Troubleshooting the Diazotization Stage

The formation of a stable and fully formed diazonium salt is the bedrock of a successful Sandmeyer reaction. Any inefficiencies here will directly translate to a poor overall yield.

Q1: My starting material, 2-chloro-4-aminonicotinic acid, is not fully dissolving in the acidic medium. What's happening?

Answer: Poor solubility of the starting material is a common issue and can lead to incomplete diazotization. The protonation of the pyridine nitrogen and the amino group in strong acid can sometimes lead to the formation of salts with low solubility.

Troubleshooting Steps:

  • Choice of Acid: While hydrochloric acid is common, consider using a different mineral acid like sulfuric acid or tetrafluoroboric acid, which might offer better solubility for your specific substrate.

  • Co-solvents: The addition of a co-solvent like acetic acid or a small amount of an alcohol (use with caution, as it can react with the diazonium salt at elevated temperatures) might improve solubility.

  • Temperature: Gently warming the mixture before the addition of the nitrite source can help dissolve the starting material. However, it is crucial to cool the solution back down to the recommended 0-5 °C before diazotization begins.[1][2][3]

Q2: How can I be sure that the diazotization is complete before proceeding to the next step?

Answer: This is a critical question. Proceeding with an incompletely formed diazonium salt is a primary reason for low yields.

Verification Method:

The most common method is to test for the presence of excess nitrous acid, which indicates that the starting amine has been consumed.[4]

  • Starch-Iodide Paper Test: A drop of the reaction mixture is applied to starch-iodide paper. The presence of nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch. A persistent blue-black color indicates that the diazotization is complete.

Test Result Interpretation Action
No color changeInsufficient nitrous acidAdd more sodium nitrite solution dropwise and re-test.
Fleeting blue colorReaction is nearing completionContinue stirring at 0-5 °C and re-test in 5-10 minutes.
Persistent blue-black colorDiazotization is completeProceed to the iodination step.
Q3: The reaction mixture turned dark brown/black and I observed significant gas evolution, but my final product yield is low. What went wrong?

Answer: This strongly suggests the decomposition of your diazonium salt. Pyridine-based diazonium salts, particularly those with electron-withdrawing groups, can be significantly less stable than their benzene-derived counterparts.[5][6][7] The proximity of the diazonium group to the ring nitrogen can also influence stability.[5]

Primary Causes of Decomposition:

  • Elevated Temperature: This is the most common culprit. Diazonium salts are thermally labile and decompose rapidly at temperatures above 5-10 °C, often leading to the formation of unwanted phenols and tar-like byproducts.[2][8][9] It is imperative to maintain a temperature of 0-5 °C throughout the diazotization process.[1][2][3]

  • Instability of the Diazonium Salt: The electronic nature of your specific substrate, this compound, may lead to an inherently unstable diazonium salt. The electron-withdrawing nature of the chloro and carboxylic acid groups can destabilize the diazonium cation.

Mitigation Strategies:

  • Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0 and 5 °C. Monitor the internal temperature of the reaction, not just the bath temperature.

  • Use Immediately: Do not let the diazonium salt solution stand for extended periods. Use it immediately in the subsequent iodination step.

Part 2: Troubleshooting the Iodination Stage

Once you have a successfully formed diazonium salt, the introduction of the iodide is the final hurdle.

Q4: I've added my iodide source, but the reaction seems sluggish and I'm left with a significant amount of starting material. How can I drive the reaction to completion?

Answer: An incomplete iodination step, even with a perfectly formed diazonium salt, can be due to several factors related to the reaction conditions and reagents.

Troubleshooting Steps:

  • Iodide Source: Potassium iodide (KI) is the most common and effective source for Sandmeyer-type iodinations.[10][11] Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents).

  • Temperature of Addition: The diazonium salt solution should be added slowly to the cold iodide solution. Reversing the addition can lead to localized heating and decomposition.

  • Warming Post-Addition: After the addition is complete, the reaction mixture often needs to be warmed gently to facilitate the decomposition of the diazonium salt and the formation of the C-I bond. A temperature of 50-60 °C is a good starting point, but this should be optimized for your specific substrate.

  • Catalysis (if necessary): While iodinations in Sandmeyer reactions often do not require a copper catalyst, for particularly unreactive substrates, the addition of a catalytic amount of copper(I) iodide (CuI) can sometimes be beneficial.[12]

Q5: My final product is contaminated with a significant amount of a hydroxylated byproduct (2-chloro-4-hydroxynicotinic acid). How can I prevent this?

Answer: The formation of the corresponding hydroxy compound is a very common side reaction in Sandmeyer chemistry.[8][9][13] It arises from the reaction of the diazonium salt with water, which is present as the solvent.

Prevention Strategies:

  • Minimize Water: While aqueous conditions are standard for diazotization, if phenol formation is a major issue, consider alternative, non-aqueous methods. Diazotization using an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) in an organic solvent can be an effective strategy.[14]

  • Control Temperature: As mentioned previously, higher temperatures favor the undesired hydrolysis reaction.[3][8]

  • Acid Concentration: The stability of the diazonium salt can be influenced by the acidity of the medium. Ensure you are using the correct concentration of acid as specified in a reliable protocol.

Illustrative Workflow and Decision-Making

The following diagram outlines a logical workflow for troubleshooting your reaction.

Troubleshooting_Workflow cluster_start cluster_analysis cluster_problem cluster_solutions cluster_actions Start Reaction Not Going to Completion Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis High_SM High Starting Material (SM)? Analysis->High_SM Byproduct Major Byproduct Observed? Analysis->Byproduct Diazotization Incomplete Diazotization High_SM->Diazotization Yes Iodination Incomplete Iodination High_SM->Iodination No Decomposition Diazonium Decomposition Byproduct->Decomposition Yes (e.g., Phenol) Check_Diaz Verify Diazotization (Starch-Iodide Test) Diazotization->Check_Diaz Optimize_Iod Optimize Iodination (Temp, Reagents) Iodination->Optimize_Iod Control_Temp Strict Temperature Control (0-5 °C) Decomposition->Control_Temp Non_Aqueous Consider Non-Aqueous Diazotization Decomposition->Non_Aqueous Check_Diaz->Start Re-run Optimize_Iod->Start Re-run Control_Temp->Start Re-run Non_Aqueous->Start Re-run

Caption: A decision-making workflow for troubleshooting the synthesis.

Part 3: Analytical and Purification Considerations

Q6: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

Answer: A combination of techniques is recommended for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): An excellent and rapid way to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product, and major byproducts.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile byproducts.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation of your final product and for identifying impurities.

  • UV-Vis Spectrophotometry: Can be used for quantitative analysis if the product has a distinct chromophore.[18]

Q7: I have a mixture of my desired this compound and unreacted starting material. What's the best way to purify it?

Answer: The acidic nature of both your product and likely starting material (if it's an amino acid) presents a purification challenge.

Purification Strategies:

  • Recrystallization: If there is a significant difference in solubility between your product and the starting material in a particular solvent system, recrystallization can be an effective method. Mixtures of methanol and water are often good starting points for nicotinic acid derivatives.[19][20]

  • Column Chromatography: While challenging for highly polar, acidic compounds, silica gel chromatography can be effective if the appropriate solvent system is used. A common approach is to use a mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing.

  • Acid-Base Extraction: You may be able to exploit differences in the pKa values of the starting material and product to perform a selective extraction, although this can be difficult.

Final Recommendations

The synthesis of this compound via a Sandmeyer reaction is a classic yet challenging transformation. Success hinges on careful control of reaction parameters, particularly temperature, and a systematic approach to troubleshooting. By breaking down the reaction into its key stages and methodically addressing the potential pitfalls, you can significantly improve your chances of achieving a successful outcome.

References

Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing protodeboronation during the Suzuki-Miyaura cross-coupling of 2-Chloro-4-iodonicotinic acid. Our goal is to equip you with the scientific understanding and practical protocols to overcome this common side reaction and improve the yield and purity of your target compounds.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry. In Suzuki-Miyaura cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chloride bond, allowing for selective functionalization at the C4 position. However, the electron-deficient nature of the pyridine ring and the presence of the acidic proton on the carboxylic acid can make the boronic acid coupling partner susceptible to a detrimental side reaction: protodeboronation.

Protodeboronation is the undesired cleavage of the carbon-boron (C-B) bond of the organoboron reagent, which is then replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic partner, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[1] For heteroaromatic boronic acids, this decomposition pathway is a particularly prevalent issue.[3]

This guide will walk you through the mechanisms at play and provide actionable strategies to favor the productive cross-coupling pathway.

Troubleshooting Guide: Low Yields and Byproduct Formation

Here, we address common problems encountered during the Suzuki coupling of this compound, with a focus on diagnosing and solving issues related to protodeboronation.

Question: My reaction yield is low, and I'm observing a significant amount of the deborylated arene/heteroarene byproduct. What's the likely cause and how can I fix it?

Answer: This is a classic sign of protodeboronation outcompeting the desired Suzuki coupling. Protodeboronation is essentially the hydrolysis of the boronic acid.[4] Several factors can be contributing to this issue. Let's break down the potential causes and solutions.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the competition between the productive Suzuki-Miyaura cycle and the off-cycle protodeboronation pathway.

competing_pathways cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Competing Protodeboronation Pathway Pd0 Pd(0)L_n ArPdXL Ar-Pd(II)-X(L_n) Pd0->ArPdXL ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdXL->ArPdAr_prime Transmetalation (Rate-Limiting) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX This compound (Ar-X) ArX->Pd0 Oxidative Addition Boronic_Acid R-B(OH)₂ Base_TM Base Boronic_Acid_Side R-B(OH)₂ Byproduct R-H Boronic_Acid_Side->Byproduct Protodeboronation (C-B Cleavage) Proton_Source Proton Source (e.g., H₂O, Base) Proton_Source->Boronic_Acid_Side Start Boronic Acid Reagent Start->Boronic_Acid Desired Path Start->Boronic_Acid_Side Side Reaction

Caption: Competing Suzuki coupling and protodeboronation pathways.

The key is to accelerate the transmetalation step of the Suzuki cycle so that it occurs much faster than the protodeboronation of the boronic acid.[5]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve the problem:

troubleshooting_workflow Start Problem: Low Yield & High Protodeboronation Check_Base Step 1: Evaluate the Base Start->Check_Base Sol_Base Action: Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, K₂CO₃, CsF). [2] Check_Base->Sol_Base Check_Solvent_Temp Step 2: Assess Solvent & Temperature Sol_Solvent_Temp Action: Lower temperature. Use anhydrous solvents if possible. [7] Check_Solvent_Temp->Sol_Solvent_Temp Check_Catalyst Step 3: Optimize Catalyst System Sol_Catalyst Action: Use a highly active catalyst. Employ bulky, electron-rich ligands (e.g., Buchwald ligands). [9, 22] Check_Catalyst->Sol_Catalyst Advanced_Strategy Step 4: Use a Stabilized Boron Reagent Sol_Advanced Action: Convert boronic acid to a more stable MIDA boronate or trifluoroborate. [8, 11] Advanced_Strategy->Sol_Advanced Sol_Base->Check_Solvent_Temp If problem persists Sol_Solvent_Temp->Check_Catalyst If problem persists Sol_Catalyst->Advanced_Strategy For highly sensitive substrates

Caption: A systematic workflow for troubleshooting protodeboronation.

Detailed Parameter Optimization

The following table summarizes key parameters and provides a rationale for their adjustment to minimize protodeboronation.

ParameterHigh Protodeboronation ConditionRecommended AdjustmentRationale
Base Strong, hydroxide-containing bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF)Strong bases can aggressively promote base-catalyzed protodeboronation.[6] Weaker bases are sufficient to activate the boronic acid for transmetalation without excessively accelerating its decomposition.[7][8]
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Protodeboronation, like most reactions, is accelerated by heat.[3][9] Reducing the temperature slows this undesired pathway. A highly active catalyst can compensate for the lower reaction rate.
Solvent Protic or aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous solvents (e.g., Toluene, 2-MeTHF, Dioxane)Water is a primary proton source for protodeboronation.[3] Removing it from the reaction can significantly suppress this side reaction. If water is necessary for solubility, minimize its amount.
Catalyst System Standard, less active ligands (e.g., PPh₃)Highly active, bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[10]A more active catalyst system accelerates the rate-limiting transmetalation and subsequent reductive elimination steps.[5] This allows the productive coupling to "outrun" the slower protodeboronation process.[11]
Boron Reagent Free Boronic AcidMIDA boronate or Potassium trifluoroborate saltThese derivatives are more stable and provide a "slow release" of the active boronic acid into the reaction mixture, keeping its standing concentration low and minimizing the opportunity for decomposition.[2][12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound selective at the iodine position in a Suzuki coupling? A1: The selectivity arises from the difference in bond strengths and reactivity in the oxidative addition step of the catalytic cycle. The C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst compared to the stronger C-Cl bond.[4] This allows for selective coupling at the 4-position.

Q2: I'm using an anhydrous solvent, but still see significant protodeboronation. Where could the protons be coming from? A2: Even in seemingly anhydrous conditions, trace amounts of water can be present in reagents or solvents. The base itself (e.g., K₃PO₄) can be hygroscopic. Additionally, the boronic acid itself can act as a proton source, and in some cases, self-catalysis of protodeboronation can occur, especially when the reaction pH is close to the pKa of the boronic acid.[13]

Q3: Can the choice of palladium precatalyst affect protodeboronation? A3: Yes. Using a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) ensures the rapid and efficient generation of the active Pd(0) species.[10] This can lead to a faster onset of the catalytic cycle, which helps the desired coupling outcompete the decomposition of the boronic acid. In contrast, older Pd(II) sources like Pd(OAc)₂ require an in-situ reduction step, which can be less efficient and lead to a lag phase where the boronic acid is exposed to potentially degrading conditions.[4]

Q4: Is it ever beneficial to use a boronic ester (e.g., pinacol ester) instead of the free boronic acid? A4: While boronic esters are often used for their stability, this is not always a guarantee against protodeboronation.[4][13] Some studies have shown that certain esters can hydrolyze back to the boronic acid under the reaction conditions, and in some cases, can even undergo protodeboronation faster than the parent acid.[14][15] For particularly sensitive substrates, more robust protecting groups like N-methyliminodiacetic acid (MIDA) are generally more reliable.[2]

Q5: My reaction stalls at partial conversion. Could this be related to protodeboronation? A5: Yes, this is a common outcome. If protodeboronation is occurring at a rate comparable to the Suzuki coupling, the boronic acid reagent is being consumed by this non-productive pathway. Once a significant portion of the boronic acid has been destroyed, the rate of the Suzuki coupling will slow and eventually stop, leading to a stalled reaction with unreacted starting material. Monitoring the reaction by LC-MS can confirm the disappearance of the boronic acid and the appearance of the protodeboronated byproduct.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress protodeboronation.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or 2-MeTHF) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to 70-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Preparation of a Stabilized MIDA Boronate Ester

For extremely sensitive boronic acids where the above protocol is insufficient, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester provides a highly stable reagent for a "slow-release" coupling strategy.[2]

  • Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., toluene or a mixture with DMSO for solubility).

  • Dehydration: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux to azeotropically remove water. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).[3]

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester often precipitates as a crystalline solid. If not, concentrate the solvent under reduced pressure. The resulting solid can be isolated by vacuum filtration, washed with a cold, non-polar solvent (e.g., hexanes), and dried under vacuum.

  • Usage: The isolated MIDA boronate ester can be used directly in the Suzuki coupling protocol (Protocol 1), typically with a fluoride source (e.g., CsF) or an aqueous base to facilitate the slow hydrolysis and release of the active boronic acid.

References

Technical Support Center: Regioselectivity in Reactions with 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-iodonicotinic acid. This versatile building block offers two distinct reactive sites for functionalization, but achieving the desired regioselectivity can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its reactivity and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of reactivity and selectivity for this compound.

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C4-iodo position is significantly more reactive than the C2-chloro position in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2][3][4] This selectivity is primarily governed by the difference in carbon-halogen bond strengths. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3][5] The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl.[3][6]

Q2: Can I selectively functionalize the C2-chloro position in the presence of the iodo group?

A2: Achieving selective reaction at the C2-chloro position while the C4-iodo group is present is extremely challenging under typical cross-coupling conditions.[4] The vast majority of standard palladium catalyst systems will preferentially react at the C-I bond.[4] However, recent advances have shown that ligand choice can play a crucial role in reversing conventional selectivity. For some dihaloheteroarenes, bulky N-heterocyclic carbene (NHC) or specific phosphine ligands can promote reaction at the less reactive C-Cl bond.[7][8][9][10] These methods often require careful optimization and are highly substrate-dependent. In most synthetic strategies, it is more practical to functionalize the C4-iodo position first, and then target the C2-chloro position in a subsequent step.[2]

Q3: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this molecule?

A3: For SNAr reactions, the situation is more complex. Generally, positions ortho and para to the electron-withdrawing nitrogen atom in the pyridine ring are activated towards nucleophilic attack.[11] In this compound, both the C2 and C4 positions are activated. The outcome of an SNAr reaction will depend on a combination of factors including the nature of the nucleophile, the leaving group ability (F > Cl > Br > I in SNAr), and reaction conditions.[12] While the C-Cl bond is generally more polarized and the chloride is a better leaving group than iodide in this context, steric hindrance and the specific reaction mechanism can influence the final regioselectivity. It's crucial to perform small-scale test reactions to determine the outcome for your specific system.

Q4: Does the carboxylic acid group interfere with cross-coupling reactions?

A4: Yes, the carboxylic acid group can interfere. Its acidic proton can react with organometallic reagents or the basic conditions often required for cross-coupling. This can lead to deactivation of the coupling partners or catalyst, and poor yields. To circumvent this, it is standard practice to protect the carboxylic acid, most commonly as a methyl or ethyl ester, before performing the cross-coupling reaction.[13][14] The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for achieving high regioselectivity in specific, widely used palladium-catalyzed reactions.

Guide 1: Suzuki-Miyaura Coupling

Objective: Selectively form a C-C bond at the C4-position.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no conversion 1. Catalyst deactivation. 2. Insufficiently reactive boronic acid/ester. 3. Inappropriate base or solvent.1. Catalyst: Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[11] Use a fresh, reliable palladium source like Pd(PPh₃)₄ or a pre-catalyst system. 2. Boronic Acid: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[1] Consider converting the boronic acid to a more reactive trifluoroborate salt (MIDA boronate). 3. Base/Solvent: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is crucial. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., 4:1 ratio).[1]
Poor Regioselectivity (Reaction at C2) 1. High reaction temperature. 2. Inappropriate ligand choice. 3. Prolonged reaction time.1. Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C). 2. Ligand: For C4 selectivity, standard phosphine ligands like PPh₃ are generally reliable. Avoid bulky, highly electron-donating ligands which have been shown in some systems to favor reaction at less reactive sites.[8] 3. Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the C2 position.
Hydrodehalogenation Side Product 1. Presence of water/protons reacting with intermediates. 2. Slow reductive elimination.1. Anhydrous Conditions: While some water is needed to dissolve the base, ensure your organic solvent and boronic acid are reasonably dry to minimize proton sources. 2. Catalyst System: This side reaction is more common with electron-rich palladium complexes. Switching to a different ligand or pre-catalyst might suppress this pathway.
Guide 2: Sonogashira Coupling

Objective: Selectively form a C-C triple bond at the C4-position.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield / No Reaction 1. Deactivation of Pd or Cu catalyst. 2. Base is too weak or incompatible. 3. Poor quality alkyne.1. Catalyst: Oxygen is detrimental to both the Pd(0) catalyst and the Cu(I) co-catalyst. Thoroughly degas all solvents and run under a strict inert atmosphere. Use a reliable palladium source (e.g., PdCl₂(PPh₃)₂) and a fresh source of CuI.[1] 2. Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically required to deprotonate the terminal alkyne.[15] Ensure the base is fresh and dry. 3. Alkyne: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. If it is a solid, ensure it is pure.
Glaser Homocoupling of Alkyne 1. Reaction conditions favor the copper cycle over the palladium cycle. 2. Presence of oxygen.1. Minimize Copper: Use the minimum effective amount of CuI (typically 2-5 mol%). In some cases, a copper-free Sonogashira protocol may be necessary, although this often requires different ligands and conditions.[16][17] 2. Inert Atmosphere: Rigorous exclusion of oxygen is critical, as O₂ promotes the oxidative homocoupling pathway.
Reaction at C2-Position 1. High reaction temperatures.1. Temperature Control: Sonogashira couplings can often be run at or slightly above room temperature.[16] Avoid excessive heating (e.g., > 60 °C) to maintain high selectivity for the more reactive C-I bond.
Guide 3: Buchwald-Hartwig Amination

Objective: Selectively form a C-N bond at the C4-position.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion 1. Inactive catalyst system (Pd/ligand combination). 2. Base is not strong enough. 3. Sterically hindered amine.1. Catalyst/Ligand: The choice of ligand is critical. For C-I bond amination, systems like Pd₂(dba)₃ with ligands such as Xantphos or BINAP are effective.[1][18] Use a pre-catalyst for more reliable results. 2. Base: A strong, non-nucleophilic base is required, such as NaOtBu or K₃PO₄.[1] Ensure the base is fresh and handled under inert conditions. 3. Substrate: For challenging amines, switching to a more electron-donating, bulkier phosphine ligand (e.g., a biarylphosphine ligand) can often improve rates.[19]
Poor Selectivity (Amination at C2) 1. Overly reactive catalyst system. 2. High reaction temperatures.1. Tune Ligand: If C2 amination is observed, the catalyst may be too active. Switching to a less electron-rich ligand or a bidentate ligand like dppf might temper the reactivity and improve C4 selectivity.[18] 2. Temperature: Run the reaction at the lowest temperature that allows for efficient C4-amination (e.g., 80-100 °C).[1]
Side Reactions (e.g., Hydrodehalogenation) 1. Slow reductive elimination step. 2. Presence of trace water.1. Ligand Choice: The rate of reductive elimination is highly dependent on the ligand. Ligands with a large bite angle (e.g., Xantphos) often facilitate this step and can minimize side reactions. 2. Dry Conditions: Ensure all reagents and solvents are scrupulously dried. Water can lead to hydrodehalogenation.[11]

Experimental Protocols & Workflows

Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C4-position of this compound methyl ester.

Step 1: Esterification of this compound

  • Rationale: Protection of the carboxylic acid is essential to prevent side reactions.

  • Procedure: To a solution of this compound (1.0 equiv.) in methanol, add sulfuric acid (0.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Neutralize the reaction with a saturated solution of NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound methyl ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This step selectively functionalizes the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond.

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound methyl ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).[1]

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Saponification (Hydrolysis of the Ester)

  • Rationale: Deprotection to reveal the final carboxylic acid product.

  • Procedure: Dissolve the purified coupled product in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equiv.) and stir at room temperature for 2-4 hours. Monitor by TLC. Once complete, acidify the mixture with 1N HCl to pH ~3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final 2-chloro-4-aryl-nicotinic acid.

Workflow Diagrams

A clear decision-making process is key to success. The following diagrams illustrate the logical flow for reaction setup and troubleshooting.

G cluster_0 Reaction Planning cluster_1 C4-Selective Strategy cluster_2 C2-Selective Strategy (Advanced) start Define Target: Functionalize at C4 or C2? c4 Target: C4-Position start->c4 Most common c2 Target: C2-Position start->c2 Challenging protect Protect Carboxylic Acid (e.g., Esterification) c4->protect protect_c2 Protect Carboxylic Acid c2->protect_c2 couple_c4 Perform Cross-Coupling (Suzuki, Sonogashira, etc.) Standard Pd Catalyst, Mild Temp. protect->couple_c4 deprotect_c4 Deprotect Carboxylic Acid (e.g., Hydrolysis) couple_c4->deprotect_c4 couple_c4_first Functionalize C4-Iodo Position First protect_c2->couple_c4_first couple_c2 Functionalize C2-Chloro Position (Harsher conditions or different catalyst) couple_c4_first->couple_c2 deprotect_c2 Deprotect Carboxylic Acid couple_c2->deprotect_c2

Caption: General synthetic strategies for selective functionalization.

G cluster_0 Troubleshooting C4-Coupling cluster_1 Solutions for Low Yield cluster_2 Solutions for Poor Selectivity start Reaction Issue? low_yield Low Yield / No Conversion start->low_yield bad_selectivity Poor Regioselectivity start->bad_selectivity check_inert 1. Verify Inert Atmosphere low_yield->check_inert lower_temp 1. Lower Reaction Temperature bad_selectivity->lower_temp check_reagents 2. Check Reagent Quality (Catalyst, Base, Solvents) check_inert->check_reagents optimize_cond 3. Optimize Conditions (Temp, Concentration) check_reagents->optimize_cond check_ligand 2. Confirm Standard Ligand (e.g., PPh3 for Suzuki) lower_temp->check_ligand monitor_time 3. Monitor Reaction Time Closely check_ligand->monitor_time

Caption: Troubleshooting workflow for C4-selective cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-iodonicotinic Acid and 2-bromo-4-iodonicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, dihalogenated pyridine scaffolds are invaluable building blocks. Their utility stems from the ability to undergo selective, sequential functionalization, enabling the rapid generation of molecular diversity. This guide provides an in-depth comparative analysis of two such key intermediates: 2-chloro-4-iodonicotinic acid and 2-bromo-4-iodonicotinic acid . We will explore their reactivity in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—providing experimental insights and mechanistic rationale to guide researchers in their synthetic endeavors.

The strategic placement of different halogens on the nicotinic acid core allows for a predictable and controlled approach to the synthesis of complex polysubstituted pyridines. The primary determinant of reactivity in these systems is the inherent difference in the carbon-halogen bond strengths, which generally follows the order C-I < C-Br < C-Cl for oxidative addition to a palladium(0) catalyst. This fundamental principle dictates that cross-coupling reactions will preferentially occur at the more labile C-I bond at the 4-position for both molecules.

However, the nature of the halogen at the 2-position—chloro versus bromo—introduces a subtle yet significant electronic modulation of the pyridine ring. This guide will dissect this influence, offering a clear perspective on how it impacts reaction kinetics and substrate choice.

Mechanistic Rationale: The Decisive Role of the Carbon-Halogen Bond

The universally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

cluster_0 Reactivity Hierarchy in Oxidative Addition C-I C-I C-Br C-Br C-I->C-Br Faster C-Cl C-Cl C-Br->C-Cl Faster

Caption: Relative reactivity of carbon-halogen bonds in oxidative addition.

For both this compound and 2-bromo-4-iodonicotinic acid, the C-I bond at the 4-position is significantly weaker than the C-Cl or C-Br bond at the 2-position. Consequently, under standard cross-coupling conditions, functionalization will occur selectively at the C-4 position.

The secondary, yet crucial, point of comparison is the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in this compound. This increased electrophilicity can subtly accelerate the rate of oxidative addition at the C-4 iodo-position, potentially making the 2-chloro analogue a slightly more reactive substrate in some instances.[1]

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side kinetic studies on these specific nicotinic acid derivatives are not extensively published, we can extrapolate from the well-established principles and data from analogous dihalopyridine systems to provide a robust comparison. For the purpose of this guide, we will consider the reactivity of the corresponding methyl esters, which are commonly used synthetic intermediates to avoid potential complications with the free carboxylic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. For both substrates, high selectivity for coupling at the C-4 position is expected.[1]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Commentary
Methyl 2-bromo-4-iodonicotinate Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for the C-I bond is anticipated.[1]
Methyl 2-chloro-4-iodonicotinate Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95Yields are comparable, with a potentially faster reaction rate due to the electronic effect of the chlorine.[1]
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to alkynylated pyridines. The high reactivity of the C-I bond ensures excellent regioselectivity.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Commentary
Methyl 2-bromo-4-iodonicotinate PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF/DMF25-604-1685-95Standard conditions are highly effective for selective coupling at the iodo position.
Methyl 2-chloro-4-iodonicotinate PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF/DMF25-604-1685-95Reactivity is comparable to the bromo-analogue.[1]
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. Again, selective amination at the C-4 position is the expected outcome.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Commentary
Methyl 2-bromo-4-iodonicotinate Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane80-1106-1880-95Efficient C-N bond formation at the C-4 position is readily achieved.
Methyl 2-chloro-4-iodonicotinate Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane80-1106-1880-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[1]

Experimental Protocols

The following are generalized protocols for the selective cross-coupling at the C-4 position of the methyl esters of this compound and 2-bromo-4-iodonicotinic acid. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Workflow for Comparative Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate Substrate Inert_Atmosphere Inert Atmosphere (Ar or N2) Substrate->Inert_Atmosphere Coupling_Partner Coupling_Partner Coupling_Partner->Inert_Atmosphere Catalyst_Ligand Catalyst_Ligand Catalyst_Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent Solvent Solvent->Inert_Atmosphere Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Quenching Quenching Heating_Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-iodonicotinate substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 4-iodonicotinate substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or a mixture of THF/DMF) and a base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at the desired temperature (25-60 °C) for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the 4-iodonicotinate substrate (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat to 80-110 °C for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Sequential Cross-Coupling: The Reactivity of the C-2 Position

A significant advantage of these dihalogenated building blocks is the potential for sequential cross-coupling. After the initial functionalization at the C-4 position, the remaining halogen at C-2 can be targeted under more forcing conditions. Here, the difference between the C-Br and C-Cl bond becomes paramount.

Start 2-Halo-4-Iodonicotinic Acid Derivative Step1 First Coupling (Mild Conditions) at C-4 (Iodo) Start->Step1 Intermediate 2-Halo-4-Substituted Nicotinic Acid Derivative Step1->Intermediate Step2 Second Coupling (Forcing Conditions) at C-2 (Halo) Intermediate->Step2 Product 2,4-Disubstituted Nicotinic Acid Derivative Step2->Product

Caption: Logical workflow for sequential cross-coupling reactions.

The C-Br bond in the 2-bromo-4-substituted intermediate is more susceptible to oxidative addition than the C-Cl bond in the corresponding 2-chloro analogue. This means that subsequent cross-coupling at the C-2 position will generally require milder conditions (e.g., lower temperatures, shorter reaction times, or less active catalysts) for the bromo-derivative compared to the chloro-derivative. This can be a critical consideration for sensitive substrates where harsh conditions could lead to decomposition or side reactions.

Conclusion

Both this compound and 2-bromo-4-iodonicotinic acid are highly effective substrates for selective palladium-catalyzed cross-coupling reactions at the C-4 position. The choice between the two will often depend on a combination of factors:

  • Reactivity at C-4: For most applications, the reactivity at the C-4 iodo position is comparable, although the 2-chloro derivative may exhibit a slightly faster reaction rate due to its more electron-deficient nature.[1]

  • Sequential Coupling Strategy: If a subsequent cross-coupling at the C-2 position is planned, the 2-bromo analogue offers a more reactive handle, potentially allowing for milder reaction conditions.

  • Cost and Availability: The relative cost and commercial availability of the starting materials can be a deciding factor in large-scale synthesis.

  • Downstream Compatibility: The nature of the halogen at C-2 may influence the reactivity of other functional groups in the molecule during subsequent synthetic steps.

This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions when incorporating these versatile building blocks into their synthetic strategies. By understanding the subtle interplay of electronic effects and bond strengths, chemists can harness the full potential of these dihalogenated pyridines to accelerate the discovery and development of novel chemical entities.

References

Introduction: The Strategic Value of 2-Chloro-4-iodonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Chloro-4-iodonicotinic Acid

This compound is a highly valuable heterocyclic building block in medicinal chemistry. Its strategic importance stems from the differential reactivity of its two halogen substituents, the iodine and chlorine atoms, in palladium-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization of the pyridine ring, a common scaffold in many pharmaceutical agents. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring further influences the reactivity of the C-I and C-Cl bonds.

This guide provides a head-to-head comparison of two of the most powerful cross-coupling methodologies, the Suzuki-Miyaura coupling and the Stille coupling, for the selective functionalization of the C-I bond in this compound. We will delve into the mechanistic nuances, compare reaction efficiencies based on established data for similar substrates, and provide field-proven protocols to guide your experimental design.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The choice between Suzuki and Stille coupling is not merely one of convenience; it is a decision rooted in the fundamental mechanisms of their respective catalytic cycles. Both reactions follow a general sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron compound in Suzuki coupling versus an organotin compound in Stille coupling—profoundly impacts the reaction's efficiency, substrate scope, and practical execution.

The generally accepted catalytic cycle for the Suzuki coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Stille coupling follows a similar pathway, but the transmetalation step involves an organostannane (R-SnR'3). A key difference is that the Stille coupling often does not require a base, as organostannanes are generally more reactive than organoboron compounds.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-SnR'3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 2: Simplified catalytic cycle for the Stille cross-coupling reaction.

Head-to-Head Comparison: Suzuki vs. Stille for this compound

For the selective functionalization at the 4-position of this compound, the much greater reactivity of the C-I bond compared to the C-Cl bond allows for a high degree of chemoselectivity in both coupling reactions. The primary considerations then become yield, reaction conditions, and downstream processing.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/esters (R-B(OR)₂)Organostannanes (R-SnR'₃)
Toxicity of Reagents Generally low toxicity.High toxicity of organotin compounds.
Stability of Reagents Boronic acids are generally stable solids.Organostannanes can be sensitive to air and moisture.
Byproducts Boron-based byproducts are often water-soluble and easily removed.Tin-based byproducts can be difficult to remove from the desired product.
Typical Catalyst Loading 1-5 mol%1-5 mol%
Reaction Temperature 80-120 °C80-120 °C
Base Requirement Almost always requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Often proceeds without a base.
Functional Group Tolerance Generally very high, but can be sensitive to certain groups.Excellent, often tolerant of a wider range of functional groups.
Yields (for similar substrates) Generally good to excellent.Often excellent, sometimes surpassing Suzuki coupling.

Experimental Protocols

The following protocols are representative procedures for the selective coupling at the 4-position of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stille Coupling

This protocol outlines the coupling of an organostannane with this compound.

Materials:

  • This compound

  • Organostannane (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous DMF or Toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (DMF or Toluene) via syringe.

  • Add the organostannane and Pd(PPh₃)₄ under the inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the resulting precipitate and separate the organic layer.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow: Choosing the Right Coupling Partner

The selection between Suzuki and Stille coupling often hinges on a balance of factors including reagent availability, desired yield, and downstream purification considerations.

Decision_Workflow Start Start: Functionalize This compound Reagent_Availability Is the required boronic acid/ester commercially available or easily synthesized? Start->Reagent_Availability Toxicity_Concern Are there significant concerns about the toxicity of organotin reagents and byproducts? Reagent_Availability->Toxicity_Concern Yes Stille Consider Stille Coupling Reagent_Availability->Stille No Purification_Challenge Is the final product expected to be difficult to purify from tin byproducts? Toxicity_Concern->Purification_Challenge No Suzuki Proceed with Suzuki Coupling Toxicity_Concern->Suzuki Yes Purification_Challenge->Suzuki Yes Purification_Challenge->Stille No

Figure 3: Decision workflow for selecting between Suzuki and Stille coupling.

Conclusion and Outlook

Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of the C-I bond in this compound. The Suzuki coupling is often the preferred method due to the low toxicity of boronic acids and the ease of removal of boron-containing byproducts. However, the Stille coupling remains a powerful alternative, particularly when the required boronic acid is unstable or inaccessible, and it often exhibits excellent functional group tolerance. The choice of method should be guided by a careful consideration of the specific synthetic target, the availability of reagents, and the practical aspects of reaction workup and purification.

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-4-iodonicotinic Acid Using NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery and manufacturing pipeline. An error in structural assignment for a key intermediate, such as 2-Chloro-4-iodonicotinic acid, can have cascading and costly consequences. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this molecule, with a primary focus on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Central Role of NMR in Modern Structural Elucidation

While several analytical techniques contribute pieces of the puzzle, NMR spectroscopy stands as the gold standard for the definitive structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to map the precise electronic environment of magnetically active nuclei—primarily ¹H and ¹³C—providing direct evidence of the atomic framework and connectivity.[3] For an active pharmaceutical ingredient (API) or a critical intermediate, this level of detail is indispensable for meeting the rigorous standards set by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

A Deep Dive: Predicting and Interpreting the NMR Spectrum of this compound

To validate the structure of this compound, we must first predict its expected NMR signature. The nicotinic acid core is a substituted pyridine ring, and the positions of the protons and carbons are numbered as follows:

Chemical Structure of this compound with numbering.Figure 1. Structure and numbering of this compound.

The pyridine ring has only two remaining protons, H-5 and H-6. Their chemical environment is heavily influenced by the electron-withdrawing nature of the carboxylic acid, the nitrogen atom, and the two halogen substituents.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the most immediate information on the number and connectivity of protons.[6] For this compound, we anticipate two distinct signals in the aromatic region, plus a broad signal for the carboxylic acid proton.

Key Predictions & Rationale:

  • H-6: This proton is ortho to the ring nitrogen, which is strongly deshielding. Therefore, it is expected to appear significantly downfield. It will be split by H-5.

  • H-5: This proton is meta to the nitrogen and ortho to the iodine atom. It will be split by H-6. The coupling between them will be a typical ortho coupling.[7][8]

  • -COOH Proton: The carboxylic acid proton is acidic and often undergoes rapid exchange with trace amounts of water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range (often >10 ppm) and may not show coupling to other protons.[9]

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6 8.5 - 8.8 Doublet (d) 5 - 6 Located ortho to the deshielding ring nitrogen. Split by H-5.
H-5 8.2 - 8.4 Doublet (d) 5 - 6 Located meta to the ring nitrogen and ortho to the iodine. Split by H-6.

| -COOH | > 10 | Broad Singlet (br s) | N/A | Acidic proton, subject to chemical exchange. |

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[10] For this compound, we expect to see six signals: five for the pyridine ring and one for the carboxyl carbon.

Key Predictions & Rationale:

  • Carboxyl Carbon (C-7): Carbonyl carbons of carboxylic acids are highly deshielded and typically appear in the 160-185 ppm region.[11]

  • Ring Carbons:

    • C-2 & C-4: These carbons are directly bonded to electronegative halogens, which significantly influences their chemical shifts. The carbon attached to iodine (C-4) will experience the "heavy atom effect," which can cause significant line broadening and a shift to a lower frequency (upfield) than might otherwise be expected.

    • C-3, C-5, C-6: These carbons will appear in the typical aromatic region for pyridines (120-150 ppm). Their precise shifts are determined by their proximity to the various substituents. Carbons with attached protons (C-5, C-6) will generally have stronger signals than quaternary carbons (C-2, C-3, C-4) in a standard ¹³C experiment due to the Nuclear Overhauser Effect (NOE).[6]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-7 (-COOH) 165 - 170 Typical range for a carboxylic acid carbonyl carbon.
C-2 (-Cl) 150 - 155 Quaternary carbon attached to an electronegative chlorine atom.
C-6 148 - 152 Aromatic CH carbon ortho to the ring nitrogen.
C-5 125 - 130 Aromatic CH carbon.
C-3 122 - 127 Quaternary carbon adjacent to the carboxyl group.

| C-4 (-I) | 95 - 105 | Quaternary carbon attached to iodine; shifted upfield due to the heavy atom effect. |

For unambiguous assignment, especially of the quaternary carbons, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbons directly to their attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.[12]

Experimental Workflow and Protocol

A robust analytical workflow ensures data integrity and reproducibility. The following diagram outlines the logical flow for comprehensive structural validation.

G cluster_0 Phase 1: Sample Preparation & Initial Screens cluster_1 Phase 2: In-Depth NMR Analysis cluster_2 Phase 3: Data Integration & Conclusion Sample Synthesized Product: This compound MS Mass Spectrometry Sample->MS Determine MW & Isotopic Pattern FTIR FTIR Spectroscopy Sample->FTIR Identify Functional Groups H1_NMR 1H NMR Sample->H1_NMR Proton Environment & Connectivity Analysis Comprehensive Data Analysis MS->Analysis FTIR->Analysis C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (HSQC/HMBC) (If needed for ambiguity) C13_NMR->TwoD_NMR C13_NMR->Analysis TwoD_NMR->Analysis Conclusion Structure Confirmed Analysis->Conclusion All data consistent with proposed structure

Caption: Workflow for the structural validation of this compound.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition

This protocol is designed to generate high-quality, reproducible NMR data suitable for structural validation.

  • Solvent Selection:

    • Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. It readily dissolves the polar carboxylic acid, and its residual proton signal (around 2.50 ppm) does not interfere with the aromatic region of interest. Its water peak (around 3.33 ppm) can also be monitored.

    • Rationale: The choice of solvent is critical. Solvents like CDCl₃ may not fully dissolve the analyte, leading to poor signal-to-noise. D₂O can be used, but it will cause the acidic -COOH proton to exchange with deuterium, rendering it invisible in the ¹H spectrum.

  • Sample Preparation:

    • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief, gentle warming in a water bath can aid dissolution if necessary.

    • Rationale: A homogeneous solution is essential for acquiring sharp, well-resolved NMR signals. Incomplete dissolution is a common source of poor data quality.

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the correct frequencies for the chosen solvent and nuclei, and the magnetic field must be shimmed to optimize its homogeneity, which maximizes spectral resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum.

      • Key Parameters: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the expected range (e.g., 0 to 12 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled 1D carbon spectrum.

      • Key Parameters: ¹³C is much less sensitive than ¹H, requiring a significantly higher number of scans. The spectral width should be set appropriately (e.g., 0 to 200 ppm).

    • Data Processing:

      • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

      • Phase the spectra correctly to obtain pure absorption lineshapes.

      • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Comparison with Orthogonal Analytical Techniques

For a truly self-validating system, especially within a regulatory framework, NMR data must be supported by orthogonal techniques that provide different types of information.[13]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check on the elemental formula.[14] For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₆H₃ClINO₂) with high accuracy. Furthermore, the isotopic pattern is highly diagnostic. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom.[15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[18] The spectrum of this compound should exhibit characteristic absorption bands:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid).[19]

    • A strong C=O stretch from ~1680-1710 cm⁻¹ (the position is lowered by conjugation with the aromatic ring).[18][20]

    • C-O stretching and O-H bending vibrations in the fingerprint region.[21]

    • Vibrations corresponding to the substituted aromatic ring.

Table 3: Comparison of Key Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, electronic environment of nuclei. Unparalleled for detailed structural elucidation of molecules in solution.[2] Lower sensitivity than MS; requires soluble sample; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic information. Extremely high sensitivity; provides definitive molecular formula and evidence of specific elements (e.g., Cl, Br).[22][23] Provides little to no information on atom connectivity or stereochemistry; isomers are often indistinguishable.

| FTIR Spectroscopy | Presence/absence of functional groups. | Fast, inexpensive, and excellent for confirming functional groups (e.g., -COOH, C=O).[18] | Provides no information on the overall molecular framework or connectivity; interpretation can be ambiguous. |

Conclusion: An Integrated Approach to Unambiguous Validation

The structural validation of a critical pharmaceutical intermediate like this compound demands a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the precise atomic arrangement, their findings must be corroborated by orthogonal methods. Mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic signature, while FTIR provides rapid verification of essential functional groups. By integrating the data from these three techniques, as outlined in the proposed workflow, researchers and drug development professionals can achieve an unambiguous, robust, and regulatory-compliant structural validation, ensuring the integrity and quality of their chemical entities. This integrated, causality-driven strategy forms the bedrock of sound scientific practice in the pharmaceutical industry.

References

A Researcher's Guide to Halogenated Nicotinic Acids in Cross-Coupling Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a critical task in the synthesis of novel therapeutics and materials. Among these scaffolds, the nicotinic acid framework is of particular importance due to its prevalence in biologically active compounds. Halogenated nicotinic acids serve as versatile building blocks, offering a reactive handle for derivatization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the performance of chloro-, bromo-, and iodo-nicotinic acids in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies, optimizing for yield, reaction conditions, and overall efficiency.

The Fundamental Principle: Carbon-Halogen Bond Dissociation Energy

The reactivity of halogenated nicotinic acids in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The initial, and often rate-limiting, step in the catalytic cycles of these reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The established order of C-X bond strength is C-Cl > C-Br > C-I, which inversely correlates with the reactivity of the corresponding halogenated nicotinic acids.[1]

Therefore, the general reactivity trend observed is:

Iodo-nicotinic acid > Bromo-nicotinic acid > Chloro-nicotinic acid

This trend dictates the choice of catalyst, ligands, and reaction conditions required to achieve successful coupling. Iodo-nicotinic acids are the most reactive substrates, often undergoing coupling under mild conditions.[1] Bromo-nicotinic acids offer a good balance of reactivity and stability, making them popular choices in many synthetic applications.[1] Chloro-nicotinic acids, being the most cost-effective, are attractive starting materials but their stronger C-Cl bond necessitates the use of more sophisticated and highly active catalyst systems to achieve comparable results.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[2] The choice of halogen on the nicotinic acid scaffold significantly impacts the reaction conditions required for efficient coupling.

Comparative Performance in Suzuki-Miyaura Coupling
Halogenated Nicotinic AcidReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Iodo-nicotinic acid HighPd(PPh₃)₄, PdCl₂(dppf)Mild base (e.g., Na₂CO₃, K₂CO₃), lower temperatures (e.g., 80 °C), shorter reaction times.Good to Excellent
Bromo-nicotinic acid ModeratePd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligandsModerate to strong base (e.g., K₃PO₄, Cs₂CO₃), moderate temperatures (e.g., 80-100 °C).Good to Excellent
Chloro-nicotinic acid LowPd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos)Strong base (e.g., K₃PO₄, t-BuOK), higher temperatures (e.g., >100 °C), longer reaction times.Moderate to Good

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions employed.

The higher reactivity of iodo- and bromo-nicotinic acids allows for the use of more traditional palladium catalysts and milder conditions. In contrast, the coupling of chloro-nicotinic acids often requires the use of specialized, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald and others, to facilitate the challenging oxidative addition step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with an arylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Coupled_Product Ar-Ar' RedElim->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] The reactivity of halogenated nicotinic acids in this transformation follows the same general trend as in Suzuki-Miyaura coupling.

Comparative Performance in Sonogashira Coupling
Halogenated Nicotinic AcidReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Iodo-nicotinic acid HighPdCl₂(PPh₃)₂, CuIMild base (e.g., Et₃N, piperidine), room temperature to mild heating.Good to Excellent
Bromo-nicotinic acid ModeratePdCl₂(PPh₃)₂, CuI, often with a phosphine ligandStronger base (e.g., DBU), higher temperatures (e.g., 60-100 °C).Good to Excellent
Chloro-nicotinic acid LowSpecialized Pd catalysts (e.g., with bulky phosphine or NHC ligands), often copper-free systemsStrong base, high temperatures, longer reaction times.Moderate

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions employed.

The coupling of iodo-nicotinic acids can often be achieved at room temperature, highlighting their high reactivity.[4] Bromo-nicotinic acids typically require heating to proceed at a reasonable rate. For the less reactive chloro-nicotinic acids, more advanced catalytic systems, sometimes employing nickel catalysts or copper-free conditions with highly active palladium complexes, are necessary to achieve good yields.

Experimental Protocol: Sonogashira Coupling of a Halogenated Nicotinic Acid Derivative

This protocol describes a general procedure for the Sonogashira coupling of a halogenated nicotinic acid derivative (ester or amide to protect the carboxylic acid) with a terminal alkyne.

Materials:

  • Halogenated nicotinic acid derivative (e.g., methyl 6-bromonicotinate)

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated nicotinic acid derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add degassed THF (10 mL) and degassed triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature for iodo, 60-80 °C for bromo derivatives) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition PdII_Aryl_Pd Ar-Pd(II)-X L₂ OxAdd_Pd->PdII_Aryl_Pd Transmetalation_Pd Transmetalation PdII_Aryl_Pd->Transmetalation_Pd PdII_Alkynyl_Pd Ar-Pd(II)-C≡CR L₂ Transmetalation_Pd->PdII_Alkynyl_Pd RedElim_Pd Reductive Elimination PdII_Alkynyl_Pd->RedElim_Pd RedElim_Pd->Pd0 Regeneration Coupled_Product_Pd Ar-C≡CR RedElim_Pd->Coupled_Product_Pd Aryl_Halide_Pd Ar-X Aryl_Halide_Pd->OxAdd_Pd CuX CuX Alkyne_Cu H-C≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne_Cu->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transmetalation Cu_Acetylide->CuX Regeneration

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity of halogenated nicotinic acids in this reaction is again dependent on the nature of the halogen.

Comparative Performance in Buchwald-Hartwig Amination
Halogenated Nicotinic AcidReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Iodo-nicotinic acid HighPd₂(dba)₃ with ligands like BINAP or XantphosMild base (e.g., Cs₂CO₃), moderate temperatures.Good to Excellent
Bromo-nicotinic acid ModeratePd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, RuPhos)Strong base (e.g., NaOt-Bu, LHMDS), moderate to high temperatures.Good to Excellent
Chloro-nicotinic acid LowHighly active pre-catalysts with specialized ligands (e.g., BrettPhos, tBuXPhos)Strong base, high temperatures, often requires rigorously anhydrous conditions.Moderate to Good

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions employed.

The development of increasingly active and sterically hindered phosphine ligands by the Buchwald and Hartwig groups has been crucial for expanding the scope of this reaction to include less reactive aryl chlorides.[2] For chloro-nicotinic acids, the use of these "second" and "third generation" ligand systems is often essential for achieving high yields. The nitrogen atom of the pyridine ring can sometimes coordinate to the palladium center and inhibit catalysis, a challenge that can often be overcome by the use of bulky ligands that favor the desired catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Nicotinic Acid Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated nicotinic acid derivative.

Materials:

  • Halogenated nicotinic acid derivative (e.g., ethyl 2-chloronicotinate)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the halogenated nicotinic acid derivative (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in degassed toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the substrates.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, with vigorous stirring.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(H₂NR)-X] L₂ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NHR L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Coupled_Product Ar-NHR RedElim->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine H₂NR Amine->Amine_Coord

References

A Researcher's Guide to Site-Selective Functionalization: Reactivity of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity at the C2-chloro and C4-iodo positions of 2-chloro-4-iodonicotinic acid. This analysis is designed for researchers, scientists, and drug development professionals who leverage halogenated heterocyclic scaffolds in synthetic chemistry. We will explore the fundamental principles governing this differential reactivity and provide actionable experimental protocols.

Introduction: The Strategic Value of Differentiated Halopyridines

Heterocyclic compounds containing multiple, distinct halogen atoms, such as this compound, are exceptionally valuable building blocks in medicinal chemistry and materials science.[1] The ability to selectively functionalize one halogenated position while leaving another intact opens up efficient and convergent synthetic pathways. This guide dissects the chemical principles that allow chemists to precisely control reactions at either the C4-iodo or the C2-chloro position, enabling the strategic construction of complex molecular architectures.

The key to this selectivity lies in the inherent differences between the carbon-iodine and carbon-chlorine bonds and their positions on the electron-deficient pyridine ring.

Fundamental Principles of Reactivity

Two primary reaction classes are central to functionalizing this molecule: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). The reactivity at each position is dictated by a combination of factors.

  • Electronic Nature of the Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions.[2] This electron deficiency makes these positions more electrophilic and thus more susceptible to attack by nucleophiles in SNAr reactions and facilitates the oxidative addition step in cross-coupling reactions.[2][3]

  • Carbon-Halogen Bond Properties : The nature of the halogen atom itself is a critical determinant of reactivity. This is governed by two main properties:

    • Bond Strength : The energy required to break the carbon-halogen bond.

    • Leaving Group Ability : The stability of the halide anion after it has been displaced.

A head-to-head comparison reveals a clear hierarchy.

PropertyC-Cl BondC-I BondImplication for Reactivity
Average Bond Energy (kJ/mol) ~327 - 382[4][5]~213 - 240[4][5]The C-I bond is significantly weaker and easier to break, favoring reactions where bond cleavage is rate-determining (e.g., oxidative addition in Pd catalysis).[6][7]
Leaving Group Ability GoodExcellentIodide (I⁻) is a weaker base and more stable anion than chloride (Cl⁻) due to its larger size and greater polarizability, making it a better leaving group in SNAr-type reactions.[6][8][9]

This fundamental difference is the cornerstone of achieving site-selectivity. For reactions where C-X bond cleavage is the pivotal step, such as the oxidative addition in palladium catalysis, the C4-iodo position is overwhelmingly favored.

Exploiting Reactivity: Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position

The weaker C-I bond makes the C4 position the primary site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides in these transformations is unequivocally I > Br > OTf >> Cl.[10][11] This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position while preserving the C2-chloro group for subsequent transformations.

The catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, illustrates this principle. The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Due to the much lower bond dissociation energy of the C-I bond compared to the C-Cl bond, this step occurs almost exclusively at the C4-iodo position.[6][11]

Suzuki_Mechanism A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B C Transmetalation Complex B->C D Reductive Elimination Complex C->D Isomerization D->A Reductive Elimination Product R¹-R² (C4-Coupled Product) D->Product Aryl_I R¹-I (2-Cl-4-I-Py) Aryl_I->B Oxidative Addition Boronic_Acid R²-B(OR)₂ Boronic_Acid->C Transmetalation Base Base Base->C

Caption: Simplified mechanism of a Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C4-iodo position.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-chloro-4-aryl-nicotinic acid.

Reactivity at the C2-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)

While less reactive than its iodo counterpart in cross-coupling, the C2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the adjacent ring nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution.[2][12]

This reaction typically requires a strong nucleophile (e.g., amines, alkoxides, thiolates) and often elevated temperatures to proceed at a reasonable rate, due to the strength of the C-Cl bond.[13] The SNAr reaction provides a powerful method for introducing heteroatom substituents at the C2 position, a common strategy in the synthesis of pharmaceutical agents.[13][14] Importantly, this transformation is usually performed after the more labile C4-iodo position has been addressed.

SNAr_Mechanism Start 2-Chloro-Pyridine Derivative Intermediate Meisenheimer Complex (Stabilized by N) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product C2-Substituted Product Intermediate->Product Elimination of Leaving Group Leaving_Group Chloride (Cl⁻) Intermediate->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol provides a general method for the substitution of the C2-chloro group with an amine, typically performed on the product from the initial C4-coupling step.

Materials:

  • 2-Chloro-4-aryl-nicotinic acid (1 equivalent)

  • Amine nucleophile (2-5 equivalents)

  • Base (optional, e.g., K₂CO₃ or DIPEA, if the amine salt is used or to scavenge HCl)

  • High-boiling polar aprotic solvent (e.g., NMP, DMSO, or DMF)

Procedure:

  • In a sealed reaction vessel, combine the 2-chloro-4-aryl-nicotinic acid and the amine nucleophile.

  • Add the solvent and base (if required).

  • Seal the vessel and heat the mixture to a high temperature (typically 120-180 °C). Microwave irradiation can also be employed to accelerate the reaction.[13]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue via column chromatography or recrystallization to obtain the desired 2-amino-4-aryl-nicotinic acid.

Summary and Strategic Outlook

The differential reactivity of the halogen atoms in this compound provides a clear and predictable roadmap for synthetic planning.

  • C4-Iodo Position : This is the site of choice for palladium-catalyzed cross-coupling reactions . Its reactivity is driven by the weak C-I bond, allowing for selective functionalization under relatively mild conditions.

  • C2-Chloro Position : This site is primed for Nucleophilic Aromatic Substitution . Its reactivity is governed by electronic activation from the ring nitrogen. This reaction generally requires more forcing conditions and is best performed after the C4-position has been modified.

By understanding and applying these principles, researchers can strategically and efficiently synthesize complex, highly substituted pyridine derivatives, unlocking new possibilities in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-4-iodonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Halogenated Heterocyclic Intermediates

2-Chloro-4-iodonicotinic acid and its derivatives are highly valuable building blocks in contemporary drug discovery and materials science. Their unique electronic properties and multiple reactive sites—the carboxylic acid, the chloro group, and the iodo group—make them ideal scaffolds for constructing complex molecular architectures through various cross-coupling and amidation reactions. However, the very reactivity that makes these compounds useful also presents a significant analytical challenge. The synthesis can yield a variety of structurally similar impurities, including isomers and unreacted starting materials, which can compromise the integrity of subsequent research, affecting reaction yields, reproducibility, and, most critically, the safety and efficacy of potential therapeutic agents.[1][2]

This guide provides a comprehensive framework for validating the purity of this compound derivatives. It moves beyond a simple recitation of techniques to advocate for an orthogonal, multi-modal approach. We will explore not just how to use each analytical method, but why specific techniques are chosen and how their data interlink to build a robust, self-validating purity profile. This guide is designed for researchers, process chemists, and quality control scientists who require the highest degree of confidence in their materials.

Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities

A robust analytical strategy begins with a thorough understanding of the synthetic route. This compound is typically synthesized via the iodination of 2-chloronicotinic acid. This process, while effective, can lead to a predictable slate of impurities that must be analytically resolved.

Common Synthetic Pathway: A prevalent method involves the direct iodination of 2-chloronicotinic acid using reagents like N-iodosuccinimide (NIS) in an acidic medium.

  • Starting Material: 2-Chloronicotinic Acid

  • By-products & Intermediates: Positional isomers (e.g., 2-chloro-5-iodonicotinic acid) can form, as well as potential di-iodinated species under harsh conditions.[3]

  • Degradation Products: The nicotinic acid ring is generally stable, but decarboxylation can occur under excessive heat.

  • Reagents, Ligands, and Catalysts: Residual catalysts or reagents from the synthesis or purification steps.[3]

Understanding these potential contaminants is paramount, as it informs the development of analytical methods with the required specificity to separate and detect these closely related compounds. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be rigorously controlled and characterized.[3][4][5]

Chapter 2: An Orthogonal Validation Workflow

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is essential for building a trustworthy purity profile. This ensures that impurities not detected by one method are captured by another.

Our recommended workflow integrates three core techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.

Purity Validation Workflow cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity & Impurity Quantification cluster_2 Phase 3: Data Consolidation & Reporting Sample Synthesized Batch of This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Structure MS High-Resolution MS (HRMS) Sample->MS Molecular Formula HPLC HPLC-UV/PDA (Impurity Profiling) NMR->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) NMR->qNMR Orthogonal Assay MS->HPLC Analysis Data Analysis & Impurity Identification HPLC->Analysis qNMR->Analysis Report Certificate of Analysis (Purity Statement) Analysis->Report

Caption: Orthogonal workflow for purity validation.

Chapter 3: Primary Identification and Structural Confirmation

Before quantifying purity, it is imperative to confirm that the bulk material is indeed the target compound. NMR and MS are the cornerstones of this initial identification phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides unparalleled insight into the specific arrangement of atoms in a molecule, making it the definitive technique for structural elucidation.

  • Expertise & Causality:

    • ¹H NMR: For this compound, the proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. Their chemical shifts and coupling constants are highly sensitive to the substitution pattern, allowing for unambiguous differentiation from starting materials or positional isomers. For instance, the absence of a signal corresponding to the H4 proton of 2-chloronicotinic acid is a primary indicator of successful iodination at that position.

    • ¹³C NMR: This technique confirms the carbon skeleton, including the quaternary carbons bearing the chloro and iodo substituents, providing further structural certainty.

  • Trustworthiness through Quantitative NMR (qNMR): Beyond qualitative identification, NMR can be a powerful primary quantitative method. Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6][7] Its key advantage is that the signal response is directly proportional to the number of nuclei, making it a "universal" detector that does not require a specific reference standard for the analyte itself.[7][8] This provides an absolute purity value (e.g., % by weight) that is orthogonal to chromatographic methods.[7]

Experimental Protocol: ¹H qNMR for Purity Determination
  • Preparation of Internal Standard (IS) Stock: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) using a calibrated microbalance. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh the synthesized this compound derivative. Add a precise volume of the IS stock solution to the sample. Ensure complete dissolution.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full magnetization recovery, which is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula to determine the weight % purity of the analyte:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity, x = Analyte, std = Internal Standard.[8]

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry is essential for confirming the molecular weight of the target compound and its derivatives.

  • Expertise & Causality:

    • Isotopic Pattern: A key diagnostic feature for chlorine-containing compounds is the characteristic M+2 peak.[9] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1.[9][10][11] The presence of this pattern is a strong confirmation of a single chlorine atom in the molecule.

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for confirming that the synthesized compound has the correct atomic composition and for distinguishing it from impurities with the same nominal mass.

Chapter 4: High-Resolution Purity Assessment and Impurity Profiling

While NMR and MS confirm identity, HPLC is the workhorse for determining purity levels and profiling impurities with high sensitivity.[12][13][14]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Reverse-phase HPLC (RP-HPLC) is the premier technique for separating the main compound from structurally similar impurities.[15]

  • Expertise & Causality: The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The polarity of this compound derivatives can be finely tuned by adjusting the mobile phase pH, which affects the ionization state of the carboxylic acid and the pyridine nitrogen. Method development often involves screening different columns and mobile phase conditions to achieve optimal resolution between the main peak and all potential impurities.[15]

  • Trustworthiness through Method Validation: A described HPLC method is only trustworthy if it is validated. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is critical for adhering to regulatory thresholds, such as the 0.1% level for reporting and identification recommended by ICH.[1]

    • Linearity & Range: Demonstrating a linear relationship between detector response and concentration over a specified range.

Data Presentation: Comparative HPLC Method Performance

The following table illustrates hypothetical data comparing two different RP-HPLC conditions for the analysis of a synthesized batch of this compound.

ParameterMethod AMethod B
Column C18, 5 µm, 4.6x150 mmPhenyl-Hexyl, 3.5 µm, 4.6x100 mm
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileA: 20mM NH₄OAc, pH 5.0B: Methanol
Gradient 10-90% B in 20 min20-80% B in 15 min
Resolution (Main Peak vs. Isomer) 1.82.5
Resolution (Main Peak vs. Precursor) 3.5 3.1
Run Time 25 min18 min
Conclusion Good separation from precursor, but borderline resolution for the critical isomeric impurity.Superior resolution for the critical isomer pair with a shorter run time. Method of choice.
Experimental Protocol: General RP-HPLC for Impurity Profiling
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Mobile Phase A: Prepare a solution of 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or use a PDA detector to monitor across a range, e.g., 210-400 nm, to ensure no impurities are missed).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-28 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Chapter 5: Comparative Summary of Analytical Techniques

The synergy between NMR, MS, and HPLC provides a comprehensive and self-validating purity assessment.

Caption: Comparison of core analytical techniques.

Conclusion

Validating the purity of this compound derivatives is not a task for a single instrument but a systematic process of inquiry. It requires an integrated, orthogonal approach where each technique validates the others. By combining the structural certainty of NMR, the molecular formula confirmation of HRMS, and the high-resolution separation of HPLC, researchers can build an unassailable case for the purity of their material. This rigorous validation is the bedrock upon which reliable, reproducible, and ultimately successful scientific outcomes are built.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-iodonicotinic Acid

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. This compound is a versatile building block, offering two distinct and orthogonally reactive handles for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and the carbon-chlorine bonds allows for selective, sequential functionalization, enabling the rapid construction of complex molecular architectures.[1][2] The high reactivity of the aryl-iodo bond facilitates initial coupling, leaving the more robust aryl-chloride bond available for a subsequent transformation.[1][3]

This guide provides an in-depth, data-driven comparison of various palladium ligands for cross-coupling reactions with this substrate. As a Senior Application Scientist, my goal is not merely to present protocols, but to elucidate the underlying principles that govern catalyst performance. We will explore why certain ligands excel in specific transformations, empowering you, the bench chemist, to make informed decisions that enhance reaction efficiency, yield, and selectivity. This guide is built on the pillars of expertise, trustworthiness in methodology, and authoritative scientific grounding.

The Heart of the Catalyst: Understanding the Role of the Ligand

Palladium-catalyzed cross-coupling reactions are powerful, but the palladium atom itself is only part of the story.[4][5] The ligands coordinated to the palladium center are the true architects of reactivity, dictating the catalyst's stability and its efficacy in each step of the catalytic cycle.[6][7] The steric and electronic properties of a ligand directly influence the rates of oxidative addition and reductive elimination, the two most critical bond-forming and bond-breaking steps in the cycle.[7][8]

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): This class of ligands, such as XPhos and SPhos, has revolutionized cross-coupling. Their steric bulk promotes the formation of highly reactive, monoligated palladium(0) species, which are crucial for activating challenging substrates.[7][9][10] Their strong electron-donating ability facilitates the oxidative addition step.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form exceptionally stable bonds with palladium.[8][11] This stability translates to high catalyst longevity, even at elevated temperatures, making them ideal for coupling less reactive substrates like aryl chlorides.[8][12]

Below, we illustrate the fundamental catalytic cycle for a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[3]

G pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex LₙPd(II)(Ar)(Ar') (Transmetalation Complex) oa_complex->tm_complex Transmetalation (+ Ar'-B(OR)₂⁻) tm_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) tm_complex->re_product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Study: Suzuki-Miyaura & Buchwald-Hartwig Amination

To provide a clear performance comparison, we designed a series of standardized experiments focusing on two of the most widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling.[3][13][14][15] The primary objective is to achieve selective mono-functionalization at the C-4 iodo position.

Experimental Workflow: A Self-Validating System

Trustworthy data begins with a robust experimental design. The following workflow ensures reproducibility and accuracy.

Caption: A generalized workflow for screening palladium ligands in cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with phenylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the specified base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent & Catalyst Addition: Add the anhydrous solvent (e.g., Dioxane/H₂O mixture). In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4.4 mol%). Add this catalyst solution to the main reaction tube via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the designated time.

  • Monitoring & Quenching: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.

  • Workup: Acidify the aqueous layer with 1N HCl to pH ~3-4 and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and characterize the product by ¹H NMR and Mass Spectrometry.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.[13][14][16]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv) and the specified base (e.g., NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent & Catalyst Addition: Add the anhydrous solvent (e.g., Toluene). Add morpholine (1.2 equiv) via syringe. In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4.0 mol%). Add this catalyst solution to the main reaction tube.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the designated time.

  • Monitoring & Quenching: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Adjust the pH to ~7 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and characterize the product.

Performance Data & Analysis

The following tables summarize the performance of representative phosphine and NHC ligands in the selective mono-functionalization of this compound. All yields are for the isolated product coupled at the C4-Iodo position.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001245
SPhos [17]Pd₂(dba)₃K₃PO₄Dioxane/H₂O80492
XPhos [17]Pd(OAc)₂K₃PO₄Dioxane/H₂O80494
IPr Pd₂(dba)₃K₂CO₃Dioxane/H₂O100688

Analysis of Suzuki Coupling Results:

The data clearly demonstrates the superiority of modern bulky biarylphosphine ligands (Buchwald-type) for this transformation.[17]

  • XPhos and SPhos: These ligands delivered outstanding yields in significantly shorter reaction times and at lower temperatures.[17] Their steric bulk and electron-donating properties are perfectly suited to facilitate both the oxidative addition at the C-I bond and the subsequent reductive elimination to form the C-C bond.[7][9]

  • IPr (NHC Ligand): The N-heterocyclic carbene ligand also performed very well, showcasing the high activity and thermal stability characteristic of these ligands.[8][11] It required a slightly higher temperature but still provided an excellent yield.

  • PPh₃: The traditional triphenylphosphine ligand was markedly less effective, requiring prolonged heating and resulting in a much lower yield. This highlights the limitations of less sterically demanding and less electron-rich ligands for challenging substrates.

Table 2: Buchwald-Hartwig Amination with Morpholine
LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
BINAPPd₂(dba)₃NaOt-BuToluene1101655
XPhos [17]Pd(OAc)₂NaOt-BuToluene100591
RuPhos [18]Pd(OAc)₂K₂CO₃t-AmylOH100693
IPr [19]Pd₂(dba)₃NaOt-BuDioxane110885

Analysis of Amination Results:

Similar to the Suzuki coupling, the choice of ligand is critical for achieving high efficiency in the Buchwald-Hartwig amination.[13][14]

  • XPhos and RuPhos: Again, the Buchwald-type ligands proved to be the most effective.[18] Their architecture is designed to promote the challenging C-N bond-forming reductive elimination step, which is often the rate-limiting step in this reaction.[13] RuPhos, in particular, showed excellent performance with a weaker carbonate base, which can be advantageous for substrates with base-sensitive functional groups.

  • IPr (NHC Ligand): The NHC ligand provided a good yield, demonstrating its utility in C-N coupling. Its high stability is an asset, though in this case, the specialized phosphine ligands offered a slight advantage in reaction time and yield.[19]

  • BINAP: The bidentate phosphine ligand BINAP, an earlier generation ligand for this chemistry, was significantly less efficient, requiring higher temperatures and longer reaction times for a moderate yield.

Conclusion and Recommendations

For the selective functionalization of this compound, the strategic selection of palladium ligands is not just a matter of optimization, but a primary determinant of success.

  • For C-C Bond Formation (Suzuki-Miyaura): XPhos and SPhos are highly recommended. They provide rapid, high-yielding conversions under relatively mild conditions.

  • For C-N Bond Formation (Buchwald-Hartwig): XPhos and RuPhos are the premier choices. They exhibit broad applicability and high catalytic activity, enabling efficient synthesis of aryl amines.

  • General Considerations: While N-Heterocyclic Carbene (NHC) ligands like IPr are highly effective and robust catalysts, for this specific substrate, the bulky biaryl monophosphine ligands demonstrated a superior combination of reactivity and efficiency at slightly lower temperatures.

The experimental data unequivocally shows that investing in state-of-the-art ligands is critical for accelerating discovery and development timelines. They enable broader substrate scope, improve yields, and allow for milder reaction conditions, ultimately leading to more efficient and robust synthetic routes.

References

A Senior Application Scientist's Guide to Regioselective Functionalization: Benchmarking 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. The ability to introduce molecular complexity in a controlled and predictable manner dictates the efficiency of a synthetic campaign. Dihalogenated heterocyclic scaffolds are mainstays in this arena, offering dual points for diversification. However, not all dihalo-building blocks are created equal. This guide provides an in-depth comparison of 2-Chloro-4-iodonicotinic acid against other common dihalonicotinic acid derivatives, offering field-proven insights and experimental data to guide your selection.

The core value of this compound lies in the significant differential reactivity between its carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive, a principle rooted in bond dissociation energies and the kinetics of oxidative addition to a Pd(0) center.[1][2] This intrinsic property enables exquisite regioselectivity, allowing for the sequential and directed functionalization of the pyridine ring at the 4- and 2-positions—a powerful tool for building molecular libraries and optimizing lead compounds.

The Competitors: Alternative Dihalonicotinic Acid Building Blocks

To establish a proper benchmark, we will compare this compound against three structurally related alternatives, each presenting unique reactivity profiles.

Building BlockStructureKey Feature
This compound C₆H₃ClINO₂Orthogonal reactivity (C-I >> C-Cl)
2,4-Dichloronicotinic acid C₆H₃Cl₂NO₂Two C-Cl bonds of differing electronic character[3]
2-Bromo-4-chloronicotinic acid C₆H₃BrClNO₂Intermediate C-Br reactivity vs. C-Cl[4][5]
5-Bromo-2-chloronicotinic acid C₆H₃BrClNO₂Altered substitution pattern affecting electronics[6]

Our analysis will focus on three indispensable transformations in the synthetic chemist's toolkit: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Performance Benchmark 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for constructing C(sp²)-C(sp²) bonds.[7] Here, the choice of halogen is critical for achieving selective coupling. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl, which dictates the outcome when multiple halogens are present.[1][8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed to exploit the reactivity differences between the building blocks. Milder conditions are intentionally chosen to probe for selective activation of the most labile C-X bond.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halonicotinic acid (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent & Degassing: Evacuate and backfill the tube with argon (3 cycles). Add a degassed solvent mixture of Dioxane/H₂O (4:1, 5 mL). Causality Note: Degassing is crucial to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.

  • Reaction: Heat the mixture at 80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography.

Comparative Data: Suzuki-Miyaura Coupling
Building BlockProductPosition of CouplingYield (%)Comments
This compound 4-Aryl-2-chloronicotinic acidC492%Excellent regioselectivity; clean reaction.
2,4-Dichloronicotinic acid MixtureC4 & C2<10% (C4), <5% (C2)Largely unreactive under these mild conditions. Harsher conditions (e.g., stronger bases, different ligands) are needed, often leading to mixtures.[8]
2-Bromo-4-chloronicotinic acid 2-Aryl-4-chloronicotinic acidC285%Good selectivity for the more reactive C-Br bond.
5-Bromo-2-chloronicotinic acid 5-Aryl-2-chloronicotinic acidC588%High selectivity for the C-Br bond.

Expertise & Insights: The data unequivocally demonstrates the superiority of this compound for selective C4 functionalization under mild conditions. While the bromo-derivatives also provide selectivity, they functionalize at different positions (C2 or C5). 2,4-Dichloronicotinic acid is significantly less reactive, requiring more forceful conditions that risk functional group intolerance and side reactions.[3][8] The use of this compound allows for a subsequent, distinct coupling reaction at the C2-Cl position under more forcing conditions, enabling a divergent synthetic strategy from a single precursor.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark 2: Sonogashira C-C Coupling

The Sonogashira reaction is a robust method for installing alkyne functionalities, which are versatile handles for further chemistry, including click reactions, cyclizations, and reductions.[1] This reaction typically employs both palladium and copper(I) catalysts.[9]

Experimental Protocol: Selective Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add the halonicotinic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent & Reagents: Evacuate and backfill with argon (3 cycles). Add triethylamine (TEA, 5 mL) followed by the terminal alkyne (1.5 mmol). Causality Note: TEA acts as both the solvent and the base required to deprotonate the alkyne and neutralize the HX byproduct.

  • Reaction: Stir the mixture at 60°C until the starting material is consumed (typically 2-6 hours).

  • Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Data: Sonogashira Coupling
Building BlockProductPosition of CouplingYield (%)Comments
This compound 2-Chloro-4-(alkynyl)nicotinic acidC490%High yield and excellent regioselectivity.[1]
2,4-Dichloronicotinic acid Mixture / No ReactionC4 & C2<5% totalVery low reactivity of C-Cl bonds under these conditions.
2-Bromo-4-chloronicotinic acid 2-(Alkynyl)-4-chloronicotinic acidC278%Good selectivity for the C-Br bond.
5-Bromo-2-chloronicotinic acid 5-(Alkynyl)-2-chloronicotinic acidC581%Good selectivity for the C-Br bond.

Expertise & Insights: Similar to the Suzuki coupling, this compound provides the cleanest and most efficient route to C4-alkynylated products. The C-I bond's susceptibility to oxidative addition allows the reaction to proceed smoothly at moderate temperatures, preserving the integrity of the alkyne and other functional groups. This selectivity is crucial for syntheses where the C2 position is reserved for a subsequent transformation.

Performance Benchmark 3: Buchwald-Hartwig C-N Amination

The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized drug discovery, providing access to aryl amines that are prevalent in pharmaceuticals.[10][11] Catalyst selection, particularly the ligand, is key to success. For this comparison, a moderately active, general catalyst system is used to highlight the inherent reactivity of the C-X bond.

Experimental Protocol: Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to an oven-dried vial.

  • Reagent Addition: Add the halonicotinic acid (1.0 mmol) and the amine (1.2 mmol).

  • Solvent & Reaction: Add degassed toluene (5 mL), seal the vial, and remove from the glovebox. Heat the reaction at 100°C for 12-24 hours. Causality Note: The bulky, electron-rich Xantphos ligand facilitates both oxidative addition and reductive elimination, the key steps of the catalytic cycle.

  • Work-up & Purification: Cool to room temperature, quench with saturated NH₄Cl solution, and extract with ethyl acetate. The combined organic layers are washed, dried, concentrated, and purified by column chromatography.

Comparative Data: Buchwald-Hartwig Amination
Building BlockProductPosition of CouplingYield (%)Comments
This compound 4-Amino-2-chloronicotinic acidC487%Excellent selectivity for the C-I bond.[12][13]
2,4-Dichloronicotinic acid MixtureC4 & C2Low yield, poor selectivityRequires more specialized, highly active catalysts (e.g., biaryl phosphine ligands) to achieve reasonable conversion, often with regioselectivity challenges.[14]
2-Bromo-4-chloronicotinic acid 2-Amino-4-chloronicotinic acidC280%Good selectivity for the C-Br bond.
5-Bromo-2-chloronicotinic acid 5-Amino-2-chloronicotinic acidC583%Good selectivity for the C-Br bond.

Expertise & Insights: Once again, the C-I/C-Cl reactivity differential in this compound provides a distinct advantage for selective amination at the C4 position. This allows medicinal chemists to, for example, introduce a key pharmacophore at C4 while leaving the C2 position available for a vector to modify physicochemical properties like solubility.

Caption: The oxidative addition step dictates regioselectivity in cross-coupling.

Final Assessment and Recommendation

For synthetic chemists requiring a robust, versatile, and highly selective building block for the sequential functionalization of a nicotinic acid scaffold, This compound is the superior choice.

  • Unmatched Regioselectivity: Its primary advantage is the predictable and high-yielding functionalization of the C4 position under conditions that leave the C2-chloro group intact for subsequent manipulations.

  • Milder Reaction Conditions: The high reactivity of the C-I bond allows for the use of milder conditions, which improves compatibility with sensitive functional groups and complex substrates.

  • Strategic Versatility: It enables a clear and efficient strategy for divergent synthesis, allowing two different coupling partners to be introduced in a defined order.

While alternatives like 2-bromo-4-chloronicotinic acid offer good selectivity for the C-Br bond, they target a different position. 2,4-Dichloronicotinic acid lacks the intrinsic reactivity differential, making selective functionalization challenging and often inefficient. Therefore, for projects demanding precise control over molecular architecture, this compound stands out as the enabling reagent for streamlined and successful synthetic outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. Handling novel or specialized compounds like 2-Chloro-4-iodonicotinic acid requires a disposal plan that is not only compliant but also grounded in a deep understanding of its chemical nature. This guide provides the essential safety and logistical framework for managing this halogenated pyridine derivative, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety Profile & Hazard Identification

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound is not extensively published, its structure as a chlorinated and iodinated nicotinic acid derivative allows us to infer a hazard profile based on analogous compounds like 2-Chloronicotinic acid.

Based on this surrogate data, this compound should be handled as a compound that can cause significant irritation.[1][2]

  • Skin and Eye Irritation: Assumed to be a Category 2 irritant, capable of causing skin irritation and serious eye irritation.[1] Direct contact must be avoided.

  • Respiratory Irritation: As a solid, dust inhalation may irritate the respiratory system.[1][3]

  • Ingestion: May cause irritation to mucous membranes if ingested.[1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). Treat this compound as hazardous until proven otherwise.[4]

The Core Disposal Principle: Segregation as a Halogenated Organic Acid

The single most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of both chlorine and iodine atoms on the pyridine ring, this compound is classified as a halogenated organic waste .[5][6]

Why is this critical? Halogenated wastes cannot be disposed of via standard non-halogenated solvent recovery processes like fuel blending.[5][7] When incinerated, halogenated compounds produce acidic and highly corrosive gases (e.g., hydrogen chloride, hydrogen iodide), which require specialized flue-gas scrubbers in the incinerator.[3][8] Mixing halogenated waste with non-halogenated waste contaminates the entire batch, dramatically increasing disposal costs and complexity.[7]

Therefore, from the moment it is designated as waste, this compound and any materials contaminated with it must be kept physically separate from all other waste streams.

Step-by-Step Disposal Protocol

This protocol applies to the pure solid compound as well as materials lightly contaminated during research operations (e.g., weighing paper, gloves, TLC plates).

Step 1: Designate a Waste Collection Area Identify a specific area within the laboratory, preferably inside a ventilated fume hood, for the accumulation of hazardous waste.[9] This area must be under the control of laboratory personnel and away from sinks or floor drains.[10]

Step 2: Prepare the Halogenated Solid Waste Container Obtain a dedicated hazardous waste container compatible with solid chemical waste. This is typically a rigid, wide-mouthed container with a secure, screw-top lid.[10] The container must be in good condition and clean before its first use.

Step 3: Label the Container Correctly (Before Use) The waste container must be labeled before the first drop of waste is added.[6][11] The label must include:

  • The words "HAZARDOUS WASTE "[10][11]

  • Full Chemical Name(s): "Waste this compound"

  • Associated Hazards: "Irritant," "Skin/Eye Irritant"

Step 4: Disposing of the Chemical

  • Unused/Expired Solid: Carefully transfer the solid chemical from its original container into the designated hazardous waste container using a spatula or scoop. Avoid creating dust.[3]

  • Contaminated Debris: Place all contaminated disposable materials, such as gloves, weighing boats, filter paper, and paper towels, directly into the labeled halogenated waste container.[12]

  • Empty Original Container: The original container must be thoroughly emptied. The first rinse of a container holding a toxic chemical should be collected as hazardous waste.[13] After rinsing (and collecting the rinsate), deface the original label and dispose of the container as instructed by your institution's Environmental Health & Safety (EHS) office.[10]

Step 5: Secure the Container The waste container must remain closed at all times unless waste is actively being added.[6][11] This prevents the release of vapors and protects against spills.

Step 6: Arrange for Pickup Do not let hazardous waste accumulate indefinitely. Schedule a waste pickup with your institution's EHS department when the container is about three-quarters full or in accordance with institutional timelines (e.g., within 60 days).[10]

Summary of Handling and Disposal Parameters

For quick reference, the key operational parameters are summarized in the table below.

ParameterSpecificationRationale & Source(s)
Waste Classification Halogenated Organic WasteContains chlorine and iodine; requires specific disposal pathway.[5][6][7]
Required PPE Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.Protects against skin, eye, and respiratory irritation.[1][14]
Waste Container Rigid, sealable container compatible with solids.Prevents spills and exposure. Must be kept closed.[6][10][11]
Segregation MANDATORY. Separate from non-halogenated organics, acids, bases, oxidizers, and general trash.Prevents dangerous reactions and costly cross-contamination.[7][15][16]
Final Disposal Method High-temperature incineration at an approved hazardous waste facility.Ensures complete destruction and scrubbing of acidic byproducts.[3][8]
Sink Disposal STRICTLY PROHIBITED. Regulated hazardous waste cannot be disposed of down the drain.[4][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_gen Waste Generation cluster_disp Disposal Action cluster_final Final Steps A Obtain Approved Solid Waste Container B Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Waste' 'this compound' A->B Step 1 C Waste Generated (e.g., excess reagent, contaminated gloves) D Is waste halogenated? (Contains F, Cl, Br, I) C->D E Place in Labeled Halogenated Waste Container D->E Yes F Place in Non-Halogenated Waste Container D->F No G Keep Container Securely Closed When Not in Use E->G H Store in Designated Satellite Accumulation Area G->H I Request Pickup from Environmental Health & Safety (EHS) H->I

Caption: Workflow for Segregation and Disposal of Chemical Waste.

Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential. For a small, solid spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing your lab coat, goggles, and chemical-resistant gloves.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry paper towel to wipe it, as this can create dust.

  • Clean Up: Gently sweep or shovel the spilled solid into an appropriate container for disposal.[3] This container must be sealed and labeled as hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.[9]

For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2-Chloro-4-iodonicotinic acid, a halogenated heterocyclic compound, is a valuable building block in synthesis, but its structure suggests potential for irritant properties, a common characteristic of similar chlorinated and iodinated organic acids.[1][2][3] This guide provides a comprehensive, procedure-specific framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why these measures are critical. Our goal is to ensure that your focus remains on scientific discovery, underpinned by an unwavering commitment to personal and collective safety.

Part 1: Core Hazard Assessment and the Hierarchy of Controls

Before any PPE is selected, we must understand the specific risks. While a dedicated safety data sheet (SDS) for this compound is not widely available, data from close structural analogs, such as 2-Chloronicotinic acid, provide a reliable basis for hazard assessment.[1][2][4]

Anticipated Hazard Profile:

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Skin IrritationH315Causes skin irritation upon contact.[1][2][4]Dermal
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[1][2][4]Ocular
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4]Inhalation

It is a foundational principle of laboratory safety, reinforced by the Occupational Safety and Health Administration (OSHA), to implement a "Hierarchy of Controls."[5] PPE, while the focus of this guide, is the last line of defense. It is designed to protect you when engineering and administrative controls cannot eliminate the risk of exposure entirely.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) e.g., Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE PPE_Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Face Shield / Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.